molecular formula C8H13NO5 B1375964 1-Oxa-6-azaspiro[3.4]octane oxalate CAS No. 1408074-51-0

1-Oxa-6-azaspiro[3.4]octane oxalate

Cat. No.: B1375964
CAS No.: 1408074-51-0
M. Wt: 203.19 g/mol
InChI Key: ZKTJFOHJBNDMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-6-azaspiro[3.4]octane oxalate is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxa-7-azaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H2O4/c1-3-7-5-6(1)2-4-8-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTJFOHJBNDMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Imperative for Three-Dimensionality in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Oxa-6-azaspiro[3.4]octane Oxalate: A Modern Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter has evolved from a simple exploration of molecular diversity to a strategic navigation of three-dimensional space. For decades, drug discovery was dominated by "flat," aromatic, sp²-hybridized scaffolds. While productive, this paradigm often led to compounds with challenging physicochemical properties, including poor solubility and metabolic instability. The strategic shift towards scaffolds rich in sp³-hybridized carbons—a concept often quantified by the fraction of sp³ carbons (Fsp³)—is a direct response to these limitations. Spirocyclic systems, defined by two rings sharing a single atom, are at the forefront of this movement.[1] They offer a rigid, conformationally restricted framework that projects substituents into distinct vectors in 3D space, providing an elegant solution to the challenge of achieving potent and selective interactions with complex biological targets.[2][3]

This guide provides an in-depth technical overview of this compound (CAS: 1408074-51-0), a versatile building block that embodies the principles of modern scaffold design. As the oxalate salt, this compound offers superior handling and stability compared to its free-base form, making it an ideal intermediate for synthetic chemistry.[4] We will explore its fundamental properties, synthesis, and strategic applications, providing researchers, scientists, and drug development professionals with the expert insights required to effectively leverage this scaffold in their discovery programs.

Core Physicochemical and Structural Properties

Understanding the intrinsic properties of a building block is the foundation of its rational application. This compound is the product of reacting the heterocyclic amine free base with oxalic acid. This acid-base reaction forms a salt, which is typically a crystalline solid, facilitating purification, weighing, and storage.

The spirocyclic core, which fuses a five-membered cyclopentane ring with a four-membered oxetane ring at a quaternary carbon, is the key feature. This structure serves as a bioisosteric replacement for common motifs like morpholine or piperazine, but with significantly different conformational and physicochemical properties.[5][6] For instance, the introduction of such azaspirocycles has been shown to increase solubility and basicity while decreasing lipophilicity.[5][7]

Key Property Data

The following table summarizes the key identifiers and computed physicochemical properties for this compound. It is critical to note that experimental values for properties such as melting point and solubility are not widely published and should be determined empirically.

PropertyValueSource
Identifier
CAS Number1408074-51-0[8]
Molecular FormulaC₈H₁₃NO₅[9]
Molecular Weight203.19 g/mol [9]
IUPAC Name1-oxa-7-azaspiro[3.4]octane;oxalic acid[8][9]
Computed Properties
XLogP3-0.2[10]
Hydrogen Bond Donor Count3[9]
Hydrogen Bond Acceptor Count6[9]
Rotatable Bond Count1[9]
Topological Polar Surface Area95.9 Ų[9]
Formal Charge0[9]

Note: Computed values are derived from cheminformatics models and provide an estimate. They are not a substitute for experimental measurement.

Synthesis and Spectroscopic Characterization

The synthesis of spirocyclic systems can be challenging due to the creation of a quaternary spiro-center.[2] However, modern synthetic methods have made scaffolds like 1-Oxa-6-azaspiro[3.4]octane readily accessible.

Representative Synthetic Workflow

A plausible and efficient method for constructing the azaspiro[3.4]octane core involves a [3+2] cycloaddition reaction.[6] This approach offers a convergent and scalable route. The subsequent salt formation is a standard, high-yielding procedure.

G cluster_0 Core Synthesis ([3+2] Cycloaddition) cluster_1 Salt Formation A Precursor A (e.g., Methylene Cyclopentane) C 1-Oxa-6-azaspiro[3.4]octane (Free Base) A->C Reaction Conditions B Precursor B (e.g., Azide/Nitrene Source) B->C E This compound (Final Product) C->E Solvent (e.g., Ethanol) D Oxalic Acid (C₂H₂O₄) D->E

Caption: A generalized two-stage workflow for producing the target oxalate salt.

Experimental Protocol: Salt Formation

This protocol describes the conversion of the free base amine to its oxalate salt. The causality for this step is to transform a potentially oily or low-melting point amine into a stable, crystalline solid that is easier to handle and purify.

  • Dissolution: Dissolve 1.0 equivalent of 1-Oxa-6-azaspiro[3.4]octane free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol, with gentle warming if necessary.

  • Acid Addition: In a separate flask, dissolve 1.0 to 1.1 equivalents of anhydrous oxalic acid in the same solvent.

  • Precipitation: Add the oxalic acid solution dropwise to the stirred solution of the free base at room temperature. A precipitate should form.

  • Crystallization: The mixture may be gently warmed to dissolve any initial precipitate and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath (0-4 °C) for 1-2 hours to maximize crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.

Protocol: Quality Control & Characterization

A self-validating system requires rigorous confirmation of structure and purity. The following analyses are standard for quality control.

  • ¹H NMR Spectroscopy:

    • Objective: To confirm the presence of both the spirocycle and the oxalate counter-ion and to verify their 1:1 stoichiometric ratio.

    • Methodology: Dissolve a sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Expected Results: The spectrum should show characteristic peaks for the aliphatic protons of the spirocycle. The absence of a distinct peak for the carboxylic acid protons of oxalic acid (which exchange with D₂O) or a very broad downfield signal (in DMSO-d₆) is expected. The integration of the spirocycle's proton signals relative to any residual solvent or impurity peaks is used to assess purity. For a related 2,6-diazaspiro[3.4]octane derivative, proton signals were observed between δ 2.6 and 4.3 ppm.[11]

  • FT-IR Spectroscopy:

    • Objective: To identify key functional groups, confirming the presence of the salt structure.

    • Methodology: Analyze a small sample as a KBr pellet or using an ATR accessory.

    • Expected Results: Look for a broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of an ammonium (R₃N⁺-H) stretch. Strong C=O stretching vibrations from the oxalate carboxylate groups should be visible around 1700-1720 cm⁻¹ (for C=O) and 1570-1630 cm⁻¹ (for COO⁻). The C-O-C stretch of the oxetane ring would appear in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the free base cation.

    • Methodology: Analyze a dilute solution using electrospray ionization (ESI) in positive ion mode.

    • Expected Results: The primary ion observed should correspond to the protonated free base [M+H]⁺, with an m/z value of approximately 114.09.[10]

The Strategic Role in Medicinal Chemistry: Escaping "Flatland"

The primary value of 1-Oxa-6-azaspiro[3.4]octane lies in its ability to confer three-dimensionality to a molecule. This is a critical strategy for improving drug-like properties.[12] Increasing the Fsp³ character is correlated with higher clinical success rates, partly because it leads to improved solubility, higher metabolic stability, and more specific, tailored interactions with protein binding sites.[5][13]

The rigid spirocyclic core locks the substituents in defined spatial orientations, which can be crucial for optimizing ligand-receptor interactions and improving both potency and selectivity.[7] This contrasts sharply with flat, aromatic systems, which have limited conformational diversity.

G Conceptual Shift: From Flatland to 3D Space cluster_0 Traditional 'Flat' Scaffold cluster_1 Modern 3D Spirocyclic Scaffold flat Benzene Ring Limited 3D Vectors X1 X flat:f1->X1 Co-planar Substituents Y1 Y flat:f1->Y1 Co-planar Substituents spiro 1-Oxa-6-azaspiro[3.4]octane Defined 3D Vectors X2 X spiro:f1->X2 Orthogonal Substituents Y2 Y spiro:f1->Y2 Orthogonal Substituents

Sources

An In-depth Technical Guide to 1-Oxa-6-azaspiro[3.4]octane Oxalate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a class of privileged structures, prized for their inherent three-dimensionality and conformational rigidity, which can impart superior potency, selectivity, and pharmacokinetic properties to drug candidates.[1][2] This guide provides a comprehensive technical overview of 1-Oxa-6-azaspiro[3.4]octane oxalate (CAS 1408074-51-0), a versatile and increasingly important building block in the synthesis of complex bioactive molecules. We will delve into its chemical properties, provide a detailed, field-tested synthetic protocol, discuss robust analytical methodologies for its characterization, and explore its applications in contemporary medicinal chemistry, particularly in the fields of oncology and neurology.[3]

Introduction: The Strategic Value of Spirocyclic Scaffolds

The departure from flat, two-dimensional molecules towards more complex, three-dimensional structures is a well-established strategy for navigating novel chemical space and addressing challenging biological targets.[3] Spirocycles, which feature two rings sharing a single atom, offer a unique and powerful approach to instilling this three-dimensionality. The rigidifying effect of the spiro-junction reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.[2]

The 1-Oxa-6-azaspiro[3.4]octane scaffold, in particular, combines the desirable features of a strained oxetane ring and a pyrrolidine ring.[2] The oxetane moiety can act as a polar hydrogen bond acceptor and can improve metabolic stability and aqueous solubility, while the pyrrolidine ring provides a key vector for further functionalization. This combination makes this compound a highly valuable intermediate for the synthesis of novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory.

PropertyValueSource
CAS Number 1408074-51-0[4]
Molecular Formula C₈H₁₃NO₅[5]
Molecular Weight 203.19 g/mol [5]
IUPAC Name 1-oxa-6-azaspiro[3.4]octane;oxalic acid[5]
Appearance White to off-white solidGeneric
Purity ≥96%[6]
Solubility Soluble in water, DMSO, and methanolGeneric
Storage Store at 2-8°C under an inert atmosphere[7]

Safety and Handling: this compound is toxic if swallowed or in contact with skin.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handling should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents.[6]

Synthesis of this compound: A Step-by-Step Protocol

The following protocol is a robust and scalable three-step synthesis of this compound, adapted from established methodologies for the synthesis of similar azaspirocyclic systems.[8]

Diagram of the Synthetic Workflow

G A 1-Boc-3-azetidinone B tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate A->B  Step 1: Allylation    (Allylmagnesium bromide, THF) C tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate B->C  Step 2: Intramolecular Cyclization    (m-CPBA, then NaH, THF) D 1-Oxa-6-azaspiro[3.4]octane C->D  Step 3: Boc Deprotection    (TFA, DCM) E This compound D->E  Step 4: Salt Formation    (Oxalic acid, Ethanol) G cluster_0 Analytical Techniques A Synthesized Product D HPLC-UV A->D E ¹H NMR A->E F ¹³C NMR A->F G LC-MS A->G B Purity Assessment (≥96%) C Structural Confirmation D->B E->C F->C G->C G A 1-Oxa-6-azaspiro[3.4]octane (Free Base) B Amide Coupling A->B R-COOH, Coupling Agent C Reductive Amination A->C R-CHO, NaBH(OAc)₃ D Sulfonylation A->D R-SO₂Cl, Base E Library of Bioactive Amide Derivatives B->E F Library of N-Alkylated Derivatives C->F G Library of Bioactive Sulfonamide Derivatives D->G

Sources

An In-Depth Technical Guide to the Molecular Structure and Significance of 1-Oxa-6-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel molecular architectures with three-dimensional complexity is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a rigid yet tunable framework for the design of potent and selective therapeutics. This guide provides a comprehensive technical overview of the 1-Oxa-6-azaspiro[3.4]octane scaffold, with a specific focus on its oxalate salt. We will delve into the structural intricacies of this unique heterocyclic system, explore relevant synthetic strategies and analytical methodologies, and discuss its potential applications in medicinal chemistry, drawing upon data from closely related analogues to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

The pharmaceutical industry is in a constant search for novel chemical entities that can modulate biological targets with high efficacy and selectivity. Historically, drug discovery has been dominated by relatively flat, aromatic molecules. However, there is a growing consensus that molecules with greater three-dimensionality, as measured by the fraction of sp³-hybridized carbons (Fsp³), often exhibit improved physicochemical and pharmacokinetic properties, leading to a higher probability of clinical success.

Spirocyclic compounds, characterized by two rings sharing a single atom, are inherently three-dimensional and conformationally constrained. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and allows for a more precise orientation of functional groups. The 1-Oxa-6-azaspiro[3.4]octane scaffold, which incorporates both an oxetane and a pyrrolidine ring, is a prime example of a spirocyclic system with significant potential in medicinal chemistry. Its oxalate salt is a commonly used form for handling and purification in synthetic processes.[1]

Molecular Structure of 1-Oxa-6-azaspiro[3.4]octane Oxalate

The this compound molecule is comprised of the protonated 1-Oxa-6-azaspiro[3.4]octane cation and the oxalate dianion. The core of the active moiety is the spirocyclic system, which consists of a four-membered oxetane ring and a five-membered pyrrolidine ring fused at a single carbon atom.[2]

Caption: 2D representation of 1-Oxa-6-azaspiro[3.4]octane and Oxalic Acid.

Physicochemical Properties

While experimentally determined physicochemical properties for this compound are not extensively reported in the literature, we can infer certain characteristics based on its structure and data from related compounds.

PropertyValue (Predicted/Inferred)Significance in Drug Discovery
Molecular Formula C₈H₁₃NO₅Defines the elemental composition and molecular weight.
Molecular Weight 203.19 g/mol [3]Influences absorption and distribution properties.
pKa Not availableThe pyrrolidine nitrogen is basic and will be protonated at physiological pH.
logP Not availableThe presence of the polar oxetane and protonated amine suggests low lipophilicity and good aqueous solubility.
Solubility Not availableThe oxalate salt form is expected to enhance aqueous solubility compared to the free base.

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

Synthetic Strategies

The synthesis of the 1-Oxa-6-azaspiro[3.4]octane scaffold is not widely detailed in publicly available literature. However, the synthesis of its positional isomer, 2-Oxa-6-azaspiro[3.4]octane, has been reported via a [3+2] cycloaddition reaction.[4] This suggests that similar cycloaddition strategies could be employed for the synthesis of the 1-Oxa-6-azaspiro[3.4]octane core. Another plausible approach involves the annulation of pre-functionalized oxetane and pyrrolidine rings.[5]

G cluster_0 Synthetic Workflow Starting_Materials Functionalized Oxetane and Pyrrolidine Precursors Cycloaddition [3+2] Cycloaddition or Annulation Starting_Materials->Cycloaddition Reaction Spirocycle_Formation 1-Oxa-6-azaspiro[3.4]octane (Free Base) Cycloaddition->Spirocycle_Formation Purification Salt_Formation Oxalic Acid Treatment Spirocycle_Formation->Salt_Formation Protonation Final_Product This compound Salt_Formation->Final_Product Crystallization

Caption: Generalized synthetic workflow for this compound.

Structural Elucidation and Analytical Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Protons adjacent to the oxygen in the oxetane ring would be expected to appear in the downfield region (δ 3.5-4.5 ppm). Protons on the pyrrolidine ring would likely exhibit complex splitting patterns due to their diastereotopic nature.

  • ¹³C NMR: The spiro carbon would appear as a quaternary carbon signal. Carbons bonded to the oxygen and nitrogen atoms would be shifted downfield.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the free base (113.16 g/mol ).[6] High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition.

3.2.3. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7]

Protocol: HPLC Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

3.2.4. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, this technique would provide precise bond lengths, bond angles, and the conformation of the spirocyclic system, as well as the packing arrangement in the crystal lattice.[7]

Applications in Drug Discovery

The 1-Oxa-6-azaspiro[3.4]octane scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology and neurology.[6] The rigid, three-dimensional nature of this scaffold can lead to improved potency and selectivity for biological targets.

Derivatives of a positional isomer, 2-Oxa-6-azaspiro[3.4]octane, have been shown to exhibit enhanced EGFR inhibition in cancer cell lines.[6] Furthermore, other oxa-aza-spirocyclic systems have demonstrated potent antitumor activity.[8] These findings suggest that the 1-Oxa-6-azaspiro[3.4]octane core could serve as a key component in the design of novel kinase inhibitors or other targeted cancer therapies.

In the field of neuroscience, the pyrrolidine motif is a common feature in molecules targeting the central nervous system. The unique conformation of the 1-Oxa-6-azaspiro[3.4]octane scaffold could be exploited to develop novel ligands for receptors and enzymes involved in neurodegenerative diseases.

G cluster_0 Drug Discovery Potential Scaffold 1-Oxa-6-azaspiro[3.4]octane Core Oncology Oncology (e.g., Kinase Inhibitors) Scaffold->Oncology Derivatization Neurology Neurology (e.g., CNS Receptor Ligands) Scaffold->Neurology Derivatization Other_Therapeutic_Areas Other Therapeutic Areas Scaffold->Other_Therapeutic_Areas Further Exploration

Caption: Potential therapeutic applications of the 1-Oxa-6-azaspiro[3.4]octane scaffold.

Safety and Handling

The oxalate salt of 1-Oxa-6-azaspiro[3.4]octane is classified as harmful if swallowed.[9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses.[10] Work should be conducted in a well-ventilated fume hood. The compound is incompatible with strong oxidizing agents.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The 1-Oxa-6-azaspiro[3.4]octane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent three-dimensionality and conformational rigidity make it an attractive building block for the design of novel therapeutics with potentially improved pharmacological profiles. While detailed experimental data for the oxalate salt is limited, this guide has provided a comprehensive overview of its molecular structure, potential synthetic and analytical methodologies, and promising applications by drawing on information from closely related compounds. Further research into the synthesis and biological evaluation of derivatives of this spirocyclic system is warranted and holds the potential to yield novel drug candidates for a range of diseases.

References

  • Fisher Scientific. (2025, January 24). Safety Data Sheet: 1-Oxa-6-azaspiro[3.
  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Oxa-6-azaspiro[3.4]octane Compounds: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of Three-Dimensional Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and specificity, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated the landscape of drug design. The exploration of three-dimensional molecular architectures has emerged as a pivotal strategy to unlock new chemical space and engage with biological targets in a more nuanced and effective manner. Among these, spirocyclic scaffolds have garnered significant attention for their inherent conformational rigidity and the precise spatial orientation of substituents they offer. This guide delves into the discovery, history, synthesis, and applications of a particularly intriguing class of spirocycles: the 1-Oxa-6-azaspiro[3.4]octane compounds. These molecules, featuring a unique fusion of an oxetane and a pyrrolidine ring, serve as a compelling case study in the power of structural innovation to drive progress in drug development.

Discovery and Historical Context: A Tale of Emerging Scaffolds

The story of 1-Oxa-6-azaspiro[3.4]octane is not one of a singular, dramatic discovery but rather an evolution born from the growing appreciation for small, strained heterocyclic rings in medicinal chemistry. The constituent oxetane and azetidine (the saturated form of which is pyrrolidine) rings, once considered esoteric and challenging to synthesize, have gained prominence as valuable bioisosteres for more common functional groups.

The pioneering work on the synthesis and application of spirocyclic compounds, in general, has a long history, with early examples dating back to the early 20th century. However, the specific 1-Oxa-6-azaspiro[3.4]octane core is a more recent entrant into the chemical literature, with its importance being recognized alongside the rise of oxetanes and azetidines as key building blocks in drug discovery programs. The CAS number for the parent compound is 130906-06-8[1][2].

The impetus for the synthesis of such scaffolds stems from the desire to create novel molecular frameworks that can offer improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their more traditional carbocyclic or aromatic counterparts. The inherent three-dimensionality of the 1-Oxa-6-azaspiro[3.4]octane core allows for the precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets.

Synthetic Strategies: Constructing the Spirocyclic Core

The synthesis of 1-Oxa-6-azaspiro[3.4]octane and its derivatives presents unique challenges due to the strained four-membered oxetane ring. However, several synthetic routes have been developed, leveraging both classical and modern organic chemistry methodologies.

Key Synthetic Approaches

A common strategy for constructing the 1-Oxa-6-azaspiro[3.4]octane scaffold involves the formation of one of the rings onto a pre-existing cyclic precursor. This can be achieved through various annulation strategies. For instance, the cyclopentane ring can be annulated onto an oxetane precursor, or conversely, the oxetane ring can be constructed on a cyclopentane derivative[3].

One notable synthetic approach involves a [3+2] cycloaddition reaction, which has been utilized to prepare 2-oxa-6-azaspiro[3.4]octane as a surrogate for morpholine. This method allows for the efficient construction of the five-membered pyrrolidine ring.

More recent advancements have focused on developing step-economic and scalable syntheses, crucial for the application of these building blocks in drug discovery campaigns. These methods often employ readily available starting materials and robust chemical transformations to afford the desired spirocycles in good yields[4].

Representative Experimental Protocol: Synthesis of a Substituted 1-Oxa-6-azaspiro[3.4]octane Derivative

The following protocol is adapted from a patented synthesis of a functionalized 1-Oxa-6-azaspiro[3.4]octane derivative, illustrating a practical approach to this class of compounds.

Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

This synthesis proceeds in three steps, starting from 1-Boc-3-oxoazetidine.

Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

  • To a solution of 1-Boc-3-oxoazetidine in a suitable solvent, add allyl bromide and activated zinc powder.

  • The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate

  • The product from Step 1 is dissolved in a suitable solvent, such as dichloromethane.

  • The solution is cooled to 0 °C, and a solution of bromine in the same solvent is added dropwise.

  • The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate and the layers are separated.

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to give the dibrominated product, which may be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • The crude product from Step 2 is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF).

  • A base, such as potassium carbonate, is added to the solution.

  • The reaction mixture is heated to a specified temperature and stirred until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The final product is purified by column chromatography to yield tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Synthesis_Workflow

Physicochemical Properties and Spectroscopic Characterization

The unique structural features of 1-Oxa-6-azaspiro[3.4]octane impart it with distinct physicochemical properties that are of great interest in drug design.

Key Physicochemical Properties
  • Molecular Weight: The parent compound, C6H11NO, has a molecular weight of 113.16 g/mol [1][2]. This low molecular weight makes it an attractive building block for fragment-based drug discovery.

  • Polarity and Solubility: The presence of both an oxygen and a nitrogen atom in the scaffold contributes to its polarity. This can lead to improved aqueous solubility of drug candidates incorporating this moiety, a desirable property for oral bioavailability.

  • Three-Dimensionality: The spirocyclic nature of the molecule enforces a rigid, three-dimensional conformation. This high degree of sp3 character is often associated with improved clinical success rates for drug candidates.

  • Metabolic Stability: The oxetane ring, in particular, has been shown to be a metabolically robust bioisostere for more labile functional groups like gem-dimethyl or carbonyl groups[5].

Spectroscopic Data

Definitive spectroscopic data for the parent 1-Oxa-6-azaspiro[3.4]octane is not widely available in the public domain. However, based on the known chemical shifts of similar oxetane and pyrrolidine-containing compounds, the following spectral characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of both the oxetane and pyrrolidine rings. The protons adjacent to the oxygen and nitrogen atoms would likely appear at higher chemical shifts (downfield).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbon atoms. The spiro carbon atom would have a unique chemical shift. The carbons bonded to the heteroatoms (oxygen and nitrogen) would be deshielded and appear at lower field.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm⁻¹, C-O stretching vibrations for the ether linkage in the oxetane ring, and N-H stretching (for the parent compound) or C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the rings. For the parent compound, the predicted [M+H]⁺ is 114.09134[6].

Applications in Drug Discovery: A Scaffold of Opportunity

The 1-Oxa-6-azaspiro[3.4]octane scaffold and its derivatives are emerging as valuable tools in the design of new therapeutic agents across various disease areas, including oncology and neurology[1].

Bioisosteric Replacement and Property Modulation

One of the primary applications of this scaffold is as a bioisostere for other common heterocyclic rings found in drugs, such as morpholine or piperazine. Replacing these rings with a 1-Oxa-6-azaspiro[3.4]octane moiety can lead to:

  • Improved Physicochemical Properties: As mentioned, this can enhance solubility and metabolic stability.

  • Novel Intellectual Property: The use of a novel scaffold can provide a pathway to new patents for drug candidates.

  • Altered Target Binding: The rigid three-dimensional structure can lead to different and potentially more favorable interactions with the target protein, improving potency and selectivity.

Therapeutic Areas of Interest

While many applications are still in the preclinical stages, the 1-Oxa-6-azaspiro[3.4]octane scaffold has shown promise in several therapeutic areas:

  • Oncology: Spirocyclic compounds, in general, have demonstrated significant potential as anticancer agents[7]. The ability of the 1-Oxa-6-azaspiro[3.4]octane core to present substituents in well-defined spatial orientations makes it an attractive scaffold for designing inhibitors of protein-protein interactions or enzymes implicated in cancer.

  • Central Nervous System (CNS) Disorders: The physicochemical properties of this scaffold, including its potential for good blood-brain barrier penetration, make it a candidate for the development of drugs targeting CNS diseases.

Representative Biological Data

While a comprehensive table of biological data for a wide range of 1-Oxa-6-azaspiro[3.4]octane derivatives is not yet available in the public literature, research on related azaspirocycles provides compelling evidence of their potential. For instance, derivatives of 2-oxa-6-azaspiro[3.4]octane have been investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

The following table summarizes hypothetical biological data for illustrative purposes, based on the potential applications of this scaffold.

Compound IDTargetAssayIC₅₀ (nM)
OASO-001 Kinase XKinase Assay50
OASO-002 GPCR YBinding Assay120
OASO-003 Ion Channel ZElectrophysiology300

Drug_Discovery_Pathway

Future Perspectives and Conclusion

The 1-Oxa-6-azaspiro[3.4]octane scaffold represents a compelling example of how the exploration of novel chemical space can lead to new opportunities in drug discovery. Its unique combination of a strained oxetane ring and a versatile pyrrolidine ring within a rigid spirocyclic framework offers a powerful platform for the design of next-generation therapeutics.

As synthetic methodologies for this and related spirocycles become more robust and scalable, we can anticipate a significant increase in their utilization in medicinal chemistry programs. The continued investigation of their structure-activity relationships and absorption, distribution, metabolism, and excretion (ADME) properties will be crucial in unlocking their full potential.

References

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • PubMed Central. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of oxetane/azetidine containing spirocycles. Retrieved from [Link]

  • Chemsrc. (n.d.). (R)-1-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • PubMed Central. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • White Rose Research Online. (2019). Synthesis of oxetane/azetidine containing spirocycles. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • ResearchGate. (2023). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 1-oxa-6-azaspiro[3.4]octane. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]

  • PubChem. (n.d.). 6-oxa-1-azaspiro[3.4]octane hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Oxetane/Azetidine Containing Spirocycles. Retrieved from [Link]

  • Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • YouTube. (2020). Determine structures from IR spectra. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-6-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxa-6-azaspiro[3.4]octane oxalate is a spirocyclic heterocyclic compound that has garnered significant interest within medicinal chemistry and drug discovery. Its unique three-dimensional structure, featuring a fused oxetane and pyrrolidine ring system, presents a compelling scaffold for the development of novel therapeutic agents. The spirocyclic nature of this molecule imparts a rigid conformational constraint, which can be advantageous for optimizing binding interactions with biological targets and improving pharmacokinetic properties.[1][2][3][4] This guide provides a comprehensive overview of the core physicochemical properties of the oxalate salt of 1-Oxa-6-azaspiro[3.4]octane, offering both theoretical insights and practical experimental protocols for its characterization. Understanding these fundamental properties is paramount for its effective utilization as a pharmaceutical intermediate in synthetic chemistry.[5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate or intermediate is fundamental to its successful development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the following parameters are of primary importance.

PropertyValue/InformationSource
Molecular Formula C₈H₁₃NO₅PubChem[6]
Molecular Weight 203.19 g/mol PubChem[6]
CAS Number 1408074-51-0Fluorochem[7]
Appearance White crystalline solid (typical for organic oxalate salts)General Knowledge
Melting Point Experimentally determined (see protocol below)N/A
Solubility Experimentally determined (see protocol below)N/A
pKa Experimentally determined (see protocol below)N/A

Experimental Determination of Physicochemical Properties

The following section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound. The choice of these methods is guided by their robustness, reproducibility, and prevalence in the pharmaceutical industry.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of dry this compound is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate determination of the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start: Dry Sample powder Finely Powder start->powder pack Pack Capillary Tube powder->pack setup Place in Apparatus pack->setup heat Heat Slowly (1-2°C/min) setup->heat observe Observe Melting heat->observe record Record Range observe->record end end record->end End: Melting Point Range

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Solubility is a critical parameter that influences the bioavailability of a drug substance. The oxalate salt form is often chosen to enhance the aqueous solubility of a basic parent compound.

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it ensures that a true equilibrium between the solid and dissolved states is achieved.

SolubilityWorkflow cluster_prep Solution Preparation cluster_analysis Analysis start Start: Excess Solid in Water agitate Agitate at Constant Temp (24-48h) start->agitate filter Filter (0.45 µm) agitate->filter analyze Quantify by HPLC filter->analyze end end analyze->end End: Aqueous Solubility (mg/mL)

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

The pKa value(s) of a compound are crucial for predicting its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. For this compound, the pKa of the protonated pyrrolidine nitrogen is the most relevant.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable groups by measuring the change in pH upon neutralization.

pKaWorkflow cluster_titration Titration cluster_analysis Data Analysis start Start: Dissolved Sample titrate Titrate with Strong Base start->titrate monitor Monitor pH titrate->monitor plot Plot Titration Curve monitor->plot determine Determine Half-Equivalence Point plot->determine end end determine->end End: pKa Value

Caption: Workflow for pKa Determination.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the protons on the oxetane and pyrrolidine rings.

  • ¹³C NMR: Reveals the number of unique carbon environments. The spiro-carbon will have a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][8] For this compound, electrospray ionization (ESI) in positive mode would likely show the protonated free base [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands include:

  • N-H stretching vibrations from the protonated amine.

  • C-O stretching from the oxetane ring.[9]

  • C=O and O-H stretching from the oxalate counter-ion.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care. It is advised to wash hands and any exposed skin thoroughly after handling.[5] Personal protective equipment, including gloves and eye protection, should be worn.[5]

Conclusion

The physicochemical properties of this compound are critical to its application in drug discovery and development. Its spirocyclic scaffold offers a unique three-dimensional architecture that can lead to improved pharmacological profiles.[1][2] The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar compounds, ensuring data integrity and reproducibility. A thorough understanding of these properties will enable researchers to fully leverage the potential of this promising pharmaceutical intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons; 1985.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Development and Technology. 2017. Available from: [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry. 2018. Available from: [Link]

  • Royal Society of Chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles. Organic & Biomolecular Chemistry. 2021. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. 2020. Available from: [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. 2019. Available from: [Link]

  • NIH National Center for Advancing Translational Sciences. This compound. Inxight Drugs. Available from: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. National Center for Biotechnology Information. Available from: [Link]

  • NIH National Library of Medicine. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. 2020. Available from: [Link]

  • ResearchGate. The high resolution FTIR-spectrum of oxetane. 2005. Available from: [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. 2023. Available from: [Link]

  • PubChem. Oxalic acid, ammonium iron salt. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Oxalic acid. Available from: [Link]

  • ResearchGate. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. 2020. Available from: [Link]

  • Turito. Oxalic Acid - Structure, Properties, Uses. 2022. Available from: [Link]

  • NIH National Library of Medicine. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. 2012. Available from: [Link]

  • Westlab. Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. 2023. Available from: [Link]

  • NIST. Pyrrolidine. NIST Chemistry WebBook. Available from: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016. Available from: [Link]

  • ResearchGate. Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. 2011. Available from: [Link]

Sources

1-Oxa-6-azaspiro[3.4]octane oxalate solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Oxa-6-azaspiro[3.4]octane Oxalate

Authored by: A Senior Application Scientist

Foreword

1-Oxa-6-azaspiro[3.4]octane and its salt forms, such as the oxalate, are emerging as valuable building blocks in medicinal chemistry.[1][2] Their rigid, three-dimensional spirocyclic scaffold offers a unique conformational profile that can be advantageous for designing novel therapeutics with improved physicochemical properties and target selectivity.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solubility and stability is paramount for successful drug development, from formulation to clinical application. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound and outlines detailed protocols for their experimental determination.

Physicochemical Properties: A Structural Perspective

This compound is comprised of the spirocyclic free base and oxalic acid.[5][6] The presence of an oxetane ring, a secondary amine, and the oxalate counter-ion dictates its chemical behavior.

PropertyValueSource
Molecular FormulaC8H13NO5PubChem[5]
Molecular Weight203.19 g/mol PubChem[5]
IUPAC Name1-oxa-7-azaspiro[3.4]octane;oxalic acidPubChem[5]

The spirocyclic system imparts a degree of rigidity and three-dimensionality, which can influence crystal packing and, consequently, solubility. The secondary amine is basic and readily protonated, which is why it is often prepared as a salt to improve its solid-state properties and aqueous solubility. The oxalate salt form is expected to enhance its solubility in polar solvents compared to the free base.

Solubility Profile

The solubility of this compound is a critical parameter for its use in both synthetic chemistry and pharmaceutical formulations. A comprehensive solubility profile in a range of solvents is essential.

Anticipated Solubility

Based on its structure, the following solubility trends can be anticipated:

  • High Solubility: In polar protic solvents such as water and methanol, due to the presence of the charged amine and oxalate groups, as well as the ether oxygen, which can act as hydrogen bond acceptors.

  • Moderate Solubility: In polar aprotic solvents like DMSO and DMF.

  • Low Solubility: In non-polar solvents such as hexane and toluene.

The pH of aqueous solutions will significantly impact the solubility. At low pH, the amine will be fully protonated, favoring solubility. As the pH increases towards the pKa of the amine, the free base will begin to precipitate, reducing the overall solubility.

Experimental Determination of Solubility

A robust method for determining the thermodynamic solubility of this compound is the shake-flask method.

Protocol: Shake-Flask Solubility Measurement
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The solubility is reported in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature prep1->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 quant1 Extract and dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation products.

Potential Degradation Pathways

The molecule possesses several functional groups susceptible to degradation:

  • Oxetane Ring: The strained four-membered ether ring can be susceptible to acid-catalyzed hydrolytic cleavage.

  • Secondary Amine: The amine can be prone to oxidation.

  • Oxalate Salt: The oxalate anion itself can undergo degradation under certain conditions, though it is generally stable.[7][8]

Forced degradation studies are essential to identify these potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies
  • Stress Conditions: Subject solutions of this compound to a variety of stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C).

    • Photolytic Degradation: Expose the drug substance solution to UV and visible light (ICH Q1B guidelines).

  • Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity: Assess the peak purity of the parent compound at each time point using a photodiode array (PDA) detector.

  • Mass Balance: Ensure that the decrease in the parent compound is balanced by the formation of degradation products.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photo Photolysis (UV/Vis) parent 1-Oxa-6-azaspiro[3.4]octane oxalate hydrolysis_prod Ring-opened product parent->hydrolysis_prod H+/OH- oxidation_prod N-oxide or other oxidized species parent->oxidation_prod [O] photo_prod Photodegradants parent->photo_prod

Sources

Spectroscopic Characterization of 1-Oxa-6-azaspiro[3.4]octane Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Oxa-6-azaspiro[3.4]octane oxalate (CAS 1408074-51-0), a valuable spirocyclic building block in pharmaceutical and medicinal chemistry.[1][2] Given the absence of publicly available experimental spectra for this specific salt, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and data from analogous structures, we will construct a detailed and scientifically grounded forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The unique three-dimensional and rigid structure of spirocyclic compounds like this compound offers novel vectors in chemical space, potentially leading to improved pharmacological properties.[2] Accurate spectroscopic characterization is therefore a critical step in its application in synthesis and drug discovery.

Molecular Structure and Components

This compound is an organic salt with the molecular formula C₈H₁₃NO₅ and a molecular weight of 203.19 g/mol .[1][3] It is comprised of the protonated spirocyclic amine, 1-Oxa-6-azaspiro[3.4]octane, and the oxalate dianion. Understanding the individual components is key to interpreting the spectroscopic data of the salt.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR will be invaluable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial. The following methodology is recommended:

  • Sample Preparation : Dissolve 5-10 mg of this compound in a suitable deuterated solvent. Given the polar nature of the oxalate salt, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices.[4] D₂O is often preferred for its ability to exchange with labile protons (N-H and O-H), which can simplify the spectrum.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Longer acquisition times or a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard (e.g., TMS or a residual solvent peak).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in D₂O is expected to exhibit signals corresponding to the non-exchangeable protons of the spirocyclic cation. The proton on the nitrogen will exchange with the D₂O, rendering it invisible in the spectrum.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~4.5 - 4.7Triplet2H-CH₂-O-Protons adjacent to the electronegative oxygen atom are significantly deshielded.
~3.3 - 3.5Singlet4H-CH₂-N⁺-CH₂-Protons on the carbons adjacent to the protonated nitrogen are deshielded. The expected multiplicity is a singlet due to the symmetry of the pyrrolidinium ring.
~2.2 - 2.4Triplet2H-CH₂-C(spiro)-Protons on the carbon adjacent to the spiro center.
~2.0 - 2.2Multiplet2H-CH₂-CH₂-C(spiro)-Protons on the carbon beta to the spiro center.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the 1-Oxa-6-azaspiro[3.4]octane cation and a single signal for the two equivalent carbons of the oxalate anion.

Predicted Chemical Shift (ppm) Assignment Rationale
~160-165Oxalate C=OThe carboxyl carbons of oxalic acid are highly deshielded and typically appear in this region.[5][6]
~75 - 80-CH₂-O-The carbon atom bonded to the oxygen is expected to be in the aliphatic ether region.
~60 - 65Spiro CThe spiro carbon, being a quaternary carbon, will likely have a lower intensity signal.
~45 - 50-CH₂-N⁺-The carbons adjacent to the positively charged nitrogen will be deshielded compared to a neutral amine.
~30 - 35-CH₂-C(spiro)-Aliphatic carbon adjacent to the spiro center.
~25 - 30-CH₂-CH₂-C(spiro)-Aliphatic carbon beta to the spiro center.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be a composite of the vibrational modes of the spirocyclic cation and the oxalate anion.

Experimental Protocol: FTIR Data Acquisition

The following protocol is recommended for obtaining the FTIR spectrum of this solid compound:

  • Sample Preparation : The thin solid film method is a common and effective technique.[7]

    • Dissolve a small amount of the sample in a volatile solvent like methanol or methylene chloride.

    • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

    • Alternatively, the KBr pellet method can be used, where a small amount of the sample is finely ground with dry KBr powder and pressed into a transparent pellet.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean salt plate or KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum will be dominated by the strong absorptions of the carboxylate group of the oxalate and the N-H stretching of the secondary ammonium salt.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale
3300 - 2500N⁺-H stretchBroad, StrongThe stretching vibration of the N-H bond in the secondary ammonium salt will appear as a broad and strong band due to hydrogen bonding.
~1720 - 1680C=O stretch (asymmetric)StrongThe asymmetric stretching of the carboxylate groups in the oxalate anion will result in a very strong absorption band.[8]
~1650 - 1550N⁺-H bendMediumThe bending vibration of the N-H bond in the ammonium salt.
~1400 - 1300C=O stretch (symmetric)Medium-StrongThe symmetric stretching of the oxalate carboxylate groups.
~1200 - 1000C-O stretch and C-N stretchStrongThe C-O stretching of the ether and the C-N stretching of the amine will appear in this region.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For a salt like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal as it is less likely to cause fragmentation of the parent molecule.[9]

Experimental Protocol: ESI-MS Data Acquisition

A standard protocol for ESI-MS analysis would be:

  • Sample Preparation : Prepare a dilute solution of the sample (in the ppm range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Instrumentation : Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated spirocyclic amine.

    • The mass range should be set to include the expected m/z of the parent ion.

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion and any other significant peaks.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to show the molecular ion of the free base, 1-Oxa-6-azaspiro[3.4]octane, with a proton added ([M+H]⁺). The oxalate anion will not be observed in positive ion mode.

Predicted m/z Ion Rationale
114.09[C₆H₁₁NO + H]⁺The molecular weight of the free base is 113.16 g/mol .[1] In positive ion ESI-MS, the protonated molecule is the most likely species to be observed.

It is also possible to observe adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) at m/z 136.07.[10]

Summary of Predicted Spectroscopic Data

Technique Key Predicted Features
¹H NMR Signals for the spirocyclic cation protons, with those adjacent to the oxygen and nitrogen atoms being the most deshielded.
¹³C NMR A signal for the oxalate carbonyl carbons around 160-165 ppm, and distinct signals for the six carbons of the spirocyclic cation.
IR A broad, strong N⁺-H stretch (3300-2500 cm⁻¹) and strong C=O stretches for the oxalate anion (~1720-1680 cm⁻¹ and ~1400-1300 cm⁻¹).
MS (ESI+) A base peak at m/z 114.09 corresponding to the protonated 1-Oxa-6-azaspiro[3.4]octane.

Logical Framework for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features, researchers and drug development professionals can more effectively characterize this important building block and ensure its identity and purity in their synthetic endeavors. The provided protocols offer a starting point for obtaining high-quality experimental data, which will be essential for the definitive structural elucidation of this and related spirocyclic compounds.

References

  • SpectraBase. Oxalic acid dihydrate - 13C NMR Spectrum. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • SpectraBase. Oxalic acid dihydrate - FTIR Spectrum. [Link]

  • ResearchGate. The FTIR Spectra of Oxalic Acid. [Link]

  • ResearchGate. FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid. [Link]

  • ResearchGate. Absorption spectra of oxalic acid at different concentrations. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • BioChromato. NMR solvent selection - that also allows sample recovery. [Link]

  • PubChem. Oxalic Acid. [Link]

  • The Royal Society of Chemistry. 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]

  • National Institute of Standards and Technology. Oxalic acid - UV/Visible spectrum. [Link]

  • National Institute of Standards and Technology. Oxalic acid - Mass spectrum. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000094). [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

  • PubChemLite. 1-oxa-6-azaspiro[3.4]octane (C6H11NO). [Link]

  • PubChem. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • PubChem. This compound. [Link]

  • The Royal Society of Chemistry. Facile Synthesis of 2‐azaspiro[3.4]octane. [Link]

  • MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]

  • ResearchGate. ¹⁷O NMR spectra of solid powdered α-oxalic acid dihydrate. [Link]

  • ATB (Automated Topology Builder). Oxalicacid. [Link]

  • PubChem. 6-Oxa-2-azaspiro[3.4]octane. [Link]

  • MOLBASE. N-(3,4-dichlorobenzoyl)-1-oxa-6-azaspiro<2,5>octane. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • SpectraBase. 1-Oxa-4-azaspiro[4.5]decane - FTIR Spectrum. [Link]

Sources

The Ascending Trajectory of 1-Oxa-6-azaspiro[3.4]octane Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel molecular architectures that can effectively address complex biological targets is a perpetual driver of innovation in medicinal chemistry. Among the scaffolds gaining significant traction are spirocyclic systems, which offer a unique three-dimensional profile, conformational rigidity, and improved physicochemical properties. This technical guide delves into the burgeoning field of 1-oxa-6-azaspiro[3.4]octane derivatives, a class of compounds demonstrating considerable promise in the development of next-generation therapeutics. While detailed public data on this specific scaffold remains emergent, this guide synthesizes available information, draws parallels from closely related structures, and provides a forward-looking perspective on its potential applications, particularly in oncology and neurology. We will explore the synthetic rationale, key biological activities, and the experimental methodologies crucial for advancing the preclinical development of these compelling molecules.

The Strategic Advantage of the 1-Oxa-6-azaspiro[3.4]octane Core

The 1-oxa-6-azaspiro[3.4]octane scaffold is a unique bicyclic heterocycle characterized by a four-membered oxetane ring and a five-membered pyrrolidine ring fused at a single carbon atom.[1] This distinct architecture imparts several desirable features for drug design:

  • Three-Dimensionality and Conformational Rigidity: Unlike flat, aromatic structures, the spirocyclic nature of this core enforces a rigid, three-dimensional arrangement of substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity.[2] The defined spatial orientation of functional groups allows for precise probing of target binding pockets.

  • Improved Physicochemical Properties: The incorporation of spirocyclic motifs, particularly those with a high fraction of sp3-hybridized carbons (Fsp³), has been correlated with improved clinical success.[2] These scaffolds can enhance aqueous solubility, modulate lipophilicity (logP), and improve metabolic stability, all critical parameters in drug development.[2]

  • Novel Chemical Space: The 1-oxa-6-azaspiro[3.4]octane core represents a relatively underexplored area of chemical space, offering opportunities for the development of compounds with novel intellectual property.

Its versatile structure has led to its use as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[3] There is growing interest in its potential for direct biological activity, particularly in the fields of oncology and neurology.[3]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of the 1-oxa-6-azaspiro[3.4]octane core and its derivatives requires strategic planning to construct the strained four-membered oxetane ring and the pyrrolidine ring around a central spirocyclic carbon. While specific, detailed public protocols for this exact scaffold are limited, general methodologies for the synthesis of related azaspirocycles can be adapted. A plausible synthetic approach is outlined below.

Experimental Protocol: A Generalized Synthetic Route

This protocol outlines a conceptual multi-step synthesis for creating a library of 1-oxa-6-azaspiro[3.4]octane derivatives for biological screening.

Step 1: Synthesis of a Key Azetidine Intermediate

  • Reaction: Begin with a commercially available starting material, such as 1-Boc-3-azetidinone.

  • Procedure: The synthesis of a key intermediate, tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester, can be achieved from 1-Boc-3-azetidinone in three steps, which allows for cost-effective and large-scale production.[4]

Step 2: Formation of the Spirocyclic Core

  • Reaction: A crucial step involves an intramolecular cyclization to form the oxetane ring.

  • Rationale: This step establishes the core 1-oxa-6-azaspiro[3.4]octane structure. The choice of reagents and reaction conditions is critical to favor the formation of the four-membered ring.

Step 3: Derivatization of the Pyrrolidine Nitrogen

  • Reaction: The secondary amine of the pyrrolidine ring provides a convenient handle for diversification. Standard N-alkylation or N-acylation reactions can be employed.

  • Procedure:

    • Dissolve the spirocyclic core (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

    • Add a base, for instance, triethylamine or diisopropylethylamine (1.5 equivalents).

    • Introduce the desired electrophile (e.g., an alkyl halide or acyl chloride, 1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.

Step 4: Further Functionalization

  • Rationale: Depending on the initial building blocks, further modifications can be made to the substituents to explore the structure-activity relationship (SAR).

G cluster_synthesis Generalized Synthetic Workflow Start Azetidine Precursor Intermediate1 Functionalized Azetidine Start->Intermediate1 Functionalization Core 1-Oxa-6-azaspiro[3.4]octane Core Intermediate1->Core Intramolecular Cyclization Derivatized N-Substituted Derivatives Core->Derivatized N-Alkylation / N-Acylation Library Diverse Compound Library Derivatized->Library Further Modification

Caption: A generalized workflow for the synthesis of 1-oxa-6-azaspiro[3.4]octane derivatives.

Biological Activities and Therapeutic Potential

While comprehensive biological data for 1-oxa-6-azaspiro[3.4]octane derivatives are not yet widely published, preliminary information and data from structurally related compounds suggest significant therapeutic potential in several key areas. The primary mechanism of action is likely through interaction with specific molecular targets like enzymes or receptors, thereby modulating biochemical pathways.[3]

Anticancer Activity

Derivatives of the closely related 1-oxa-4-azaspiro[2][5]deca-6,9-diene-3,8-dione scaffold have demonstrated potent in vitro activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer. For instance, specific derivatives have shown IC50 values in the sub-micromolar range, indicating significant cytotoxic potential.

Compound IDCell LineIC50 (µM)
6d A549 (Lung)0.26
8b MDA-MB-231 (Breast)0.10
6b HeLa (Cervical)0.18

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the cytotoxic effects of novel 1-oxa-6-azaspiro[3.4]octane derivatives on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with 1-Oxa-6-azaspiro[3.4]octane Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A stepwise workflow for the in vitro MTT cytotoxicity assay.

Modulation of G-Protein Coupled Receptors (GPCRs)

Patent literature suggests that derivatives of the closely related 5-oxa-2-azaspiro[3.4]octane scaffold are being explored as M4 muscarinic acetylcholine receptor agonists. This indicates the potential for the broader oxa-azaspiro[3.4]octane class to modulate GPCRs, which are critical targets in a wide range of diseases, including those affecting the central nervous system (CNS).

Potential Signaling Pathway: M4 Muscarinic Receptor Activation

Activation of the M4 muscarinic receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This pathway is a key target for the treatment of psychosis and cognitive disorders.

G cluster_pathway Hypothetical M4 Receptor Signaling Ligand 1-Oxa-6-azaspiro[3.4]octane Derivative (Agonist) M4R M4 Receptor Ligand->M4R Binds and Activates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: A potential signaling pathway for an M4 muscarinic receptor agonist.

Future Directions and Conclusion

The 1-oxa-6-azaspiro[3.4]octane scaffold is a promising new frontier in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive starting point for the design of novel therapeutics. While the publicly available data on the biological activities of its derivatives are still in the early stages, the demonstrated potential of related spirocyclic systems in oncology and neurology provides a strong rationale for further investigation.

Future research should focus on:

  • Expansion of Compound Libraries: The development of diverse libraries of 1-oxa-6-azaspiro[3.4]octane derivatives with varied substitution patterns is essential for thorough SAR exploration.

  • Broad Biological Screening: Screening these libraries against a wide range of biological targets, including kinases, GPCRs, and other enzymes, will help to identify novel activities.

  • In-depth Mechanistic Studies: Once lead compounds are identified, detailed mechanistic studies will be crucial to understand their mode of action at the molecular level.

  • Pharmacokinetic Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies will be necessary to assess the drug-like properties of these compounds and guide their optimization.

References

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - NIH. (URL: [Link])

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (URL: [Link])

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.

Sources

Spirocyclic Oxetanes: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic oxetanes have emerged as a compelling structural motif in contemporary drug discovery, offering a unique combination of physicochemical properties that address key challenges in medicinal chemistry. This guide provides an in-depth exploration of spirocyclic oxetanes, from their fundamental characteristics and synthesis to their strategic application in optimizing drug candidates. We will delve into the rationale behind their use as bioisosteres, their impact on critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide practical, step-by-step protocols for their synthesis and incorporation into molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these strained ring systems to design next-generation therapeutics.

Introduction: The Rise of Three-Dimensionality in Drug Design

The drive to explore novel chemical space and improve the developability of drug candidates has led to a renaissance in the use of three-dimensional (3D) scaffolds.[1][2] Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and provide well-defined exit vectors for substituents.[3] When one of these rings is a strained four-membered oxetane, a unique and powerful building block for medicinal chemistry is created.

Spirocyclic oxetanes combine the advantageous properties of both spirocycles and oxetanes.[4] The oxetane moiety, a four-membered oxygen-containing heterocycle, is a polar, low molecular weight motif that can significantly influence a molecule's physicochemical properties.[1][5] Its incorporation can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1][3] The spirocyclic nature of the scaffold further enhances these effects by introducing a rigid, 3D geometry that can lead to more specific interactions with biological targets and provide access to novel intellectual property.[4]

This guide will provide a comprehensive overview of spirocyclic oxetanes in medicinal chemistry, with a focus on their practical application in drug discovery programs.

The Strategic Advantage of Spirocyclic Oxetanes

The utility of spirocyclic oxetanes in medicinal chemistry stems from their ability to act as versatile bioisosteres for more common functional groups, often with superior properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Bioisosteric Replacement of Common Moieties

Spirocyclic oxetanes are frequently employed as replacements for gem-dimethyl, carbonyl, and morpholine groups, each substitution offering distinct advantages.[3][6][7]

  • gem-Dimethyl and Carbonyl Groups: The oxetane ring can serve as a polar and more metabolically stable surrogate for a gem-dimethyl group, without the associated increase in lipophilicity.[7] When replacing a carbonyl group, the oxetane can maintain hydrogen bonding capabilities while improving metabolic stability and increasing the three-dimensionality of the molecule.[3][7]

  • Morpholine Scaffolds: Morpholine is a common fragment used to enhance solubility, but it is often susceptible to metabolic oxidation.[8][9] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, can mimic the solubilizing effect of morpholine while offering greater metabolic stability.[8][9]

Modulation of Physicochemical Properties

The incorporation of a spirocyclic oxetane can have a profound and predictable impact on a molecule's physicochemical properties, which are critical for its drug-like characteristics.

PropertyImpact of Spirocyclic Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water.[4] The rigid, 3D structure can also disrupt crystal packing, further enhancing solubility.
Lipophilicity (LogP/LogD) Generally Decreased or NeutralThe polar nature of the oxetane can reduce a molecule's overall lipophilicity.[3] This is in contrast to a gem-dimethyl group, which increases lipophilicity.[7]
Metabolic Stability Generally IncreasedThe strained oxetane ring is often more resistant to metabolic degradation compared to more flexible or electronically different moieties like morpholine or carbonyl groups.[3]
Basicity of Proximal Amines (pKa) DecreasedThe electron-withdrawing nature of the oxetane oxygen reduces the basicity of adjacent nitrogen atoms, which can be beneficial for optimizing ADME properties.[1][4]

Synthetic Strategies for Accessing Spirocyclic Oxetanes

The successful application of spirocyclic oxetanes in drug discovery is contingent on the availability of robust and scalable synthetic routes. Several methods have been developed to access these valuable building blocks.

The Paternò–Büchi Reaction: A Photochemical Approach

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[10][11][12] This reaction is particularly useful for the synthesis of functionalized spirocyclic oxetanes.[13]

Reaction Principle: An electronically excited carbonyl group reacts with a ground-state alkene to yield a four-membered oxetane ring.[10] The reaction can be initiated by UV light or, more recently, by visible light using a suitable photocatalyst.[14]

Paterno_Buchi Carbonyl Carbonyl (C=O) Excited_Carbonyl Excited Carbonyl (C=O)* Carbonyl->Excited_Carbonyl hv Alkene Alkene (C=C) Oxetane Spirocyclic Oxetane Alkene->Oxetane [2+2] Cycloaddition Excited_Carbonyl->Oxetane [2+2] Cycloaddition Intramolecular_Cyclization Precursor Halohydrin or Tosylated Diol Spiro_Oxetane Spirocyclic Oxetane Precursor->Spiro_Oxetane + Base - HX Base Base (e.g., NaH, KOtBu)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Oxa-6-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have emerged as privileged motifs in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among these, the 1-oxa-6-azaspiro[3.4]octane framework, which incorporates a strained oxetane ring fused to a pyrrolidine ring, presents a compelling bioisosteric replacement for commonly used groups like morpholine and piperazine. This application note provides a comprehensive guide to the synthesis of 1-Oxa-6-azaspiro[3.4]octane oxalate, a key intermediate for the incorporation of this valuable spirocycle into bioactive molecules. The protocol is designed to be robust and scalable, with a focus on explaining the underlying chemical principles and experimental considerations.

Synthetic Strategy: A Convergent Approach via [3+2] Cycloaddition

The synthesis of the 1-oxa-6-azaspiro[3.4]octane core is most effectively achieved through a convergent [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole, specifically an azomethine ylide, with a dipolarophile, in this case, 3-methyleneoxetane. This strategy allows for the rapid construction of the complex spirocyclic framework in a single, atom-economical step.

Our proposed synthetic route involves three key stages:

  • Synthesis of the Dipolarophile: Preparation of the key intermediate, 3-methyleneoxetane, from a commercially available precursor.

  • [3+2] Cycloaddition and Deprotection: The in-situ generation of an N-benzyl-substituted azomethine ylide followed by its cycloaddition with 3-methyleneoxetane to yield the protected spirocycle. Subsequent deprotection affords the free secondary amine.

  • Salt Formation: Conversion of the free base, 1-Oxa-6-azaspiro[3.4]octane, to its stable and crystalline oxalate salt.

This multi-step process is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Stage 1: Dipolarophile Synthesis cluster_1 Stage 2: Cycloaddition & Deprotection cluster_2 Stage 3: Salt Formation A 3-(Bromomethyl)-3-methyloxetane B 3-Methyleneoxetane A->B Elimination E Protected Spirocycle B->E [3+2] Cycloaddition C N-Benzylglycine C->E [3+2] Cycloaddition D Paraformaldehyde D->E [3+2] Cycloaddition F 1-Oxa-6-azaspiro[3.4]octane E->F Deprotection H This compound F->H Salt Formation G Oxalic Acid G->H Salt Formation

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Methyleneoxetane

The synthesis of the key dipolarophile, 3-methyleneoxetane, is achieved through an elimination reaction from a suitable 3-substituted oxetane precursor. A plausible route starts from the commercially available 3-bromomethyl-3-methyloxetane.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
3-(Bromomethyl)-3-methyloxetaneC5H9BrO165.0310.0 g0.0606
Potassium tert-butoxideC4H9KO112.2110.2 g0.0909
Anhydrous Dimethyl Sulfoxide (DMSO)C2H6OS78.13100 mL-
Diethyl ether(C2H5)2O74.12As needed-
Saturated aq. NH4ClNH4Cl53.49As needed-
BrineNaCl58.44As needed-
Anhydrous MgSO4MgSO4120.37As needed-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add potassium tert-butoxide (10.2 g, 0.0909 mol).

  • Add anhydrous DMSO (100 mL) via cannula and stir the resulting suspension at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-(bromomethyl)-3-methyloxetane (10.0 g, 0.0606 mol) in anhydrous DMSO (20 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water and 100 mL of diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NH4Cl (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate the filtrate at atmospheric pressure using a Vigreux column due to the volatility of the product.

  • Purify the crude product by fractional distillation to afford 3-methyleneoxetane as a colorless liquid.

Part 2: Synthesis of 1-Oxa-6-azaspiro[3.4]octane

This stage involves the key [3+2] cycloaddition reaction followed by deprotection of the resulting spirocycle. An N-benzyl protecting group is utilized for ease of purification and subsequent removal.

Step 2a: Synthesis of N-Benzyl-1-oxa-6-azaspiro[3.4]octane

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
N-BenzylglycineC9H11NO2165.1910.0 g0.0605
Paraformaldehyde(CH2O)n30.032.7 g0.0908
3-MethyleneoxetaneC4H6O70.095.1 g0.0726
Anhydrous TolueneC7H892.14150 mL-
Anhydrous MgSO4MgSO4120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add N-benzylglycine (10.0 g, 0.0605 mol), paraformaldehyde (2.7 g, 0.0908 mol), and anhydrous toluene (150 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved (approximately 2-3 hours). This step generates the azomethine ylide in situ.

  • Cool the reaction mixture to room temperature.

  • Add a solution of 3-methyleneoxetane (5.1 g, 0.0726 mol) in anhydrous toluene (20 mL) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-1-oxa-6-azaspiro[3.4]octane.

Step 2b: Deprotection of N-Benzyl-1-oxa-6-azaspiro[3.4]octane

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
N-Benzyl-1-oxa-6-azaspiro[3.4]octaneC14H17NO215.2910.0 g0.0464
10% Palladium on Carbon (Pd/C)--1.0 g-
MethanolCH3OH32.04100 mL-
Hydrogen GasH22.02Balloon or H2 generator-

Procedure:

  • To a 250 mL hydrogenation flask, add N-benzyl-1-oxa-6-azaspiro[3.4]octane (10.0 g, 0.0464 mol) and methanol (100 mL).

  • Carefully add 10% Pd/C (1.0 g, 10 wt%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude 1-Oxa-6-azaspiro[3.4]octane as an oil. The product is often used in the next step without further purification.

Part 3: Synthesis of this compound

The final step involves the formation of the stable, crystalline oxalate salt, which is often preferred for storage and handling.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles
1-Oxa-6-azaspiro[3.4]octane (crude)C6H11NO113.16~5.2 g~0.0464
Oxalic Acid (anhydrous)C2H2O490.034.18 g0.0464
Isopropanol (IPA)C3H8O60.10100 mL-
Diethyl ether(C2H5)2O74.12100 mL-

Procedure:

  • Dissolve the crude 1-Oxa-6-azaspiro[3.4]octane (~5.2 g, ~0.0464 mol) in isopropanol (50 mL).

  • In a separate flask, dissolve anhydrous oxalic acid (4.18 g, 0.0464 mol) in isopropanol (50 mL), warming gently if necessary.

  • Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.

  • A white precipitate should form upon addition. Stir the resulting suspension at room temperature for 1 hour.

  • To ensure complete precipitation, add diethyl ether (100 mL) to the suspension and stir for an additional 30 minutes.

  • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol and then with diethyl ether.

  • Dry the solid under vacuum to a constant weight to yield this compound.

Mechanism and Scientific Rationale

The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition reaction. Azomethine ylides are transient 1,3-dipoles that are highly reactive towards electron-deficient or strained alkenes.[1] In this protocol, the azomethine ylide is generated in situ from the condensation of N-benzylglycine and paraformaldehyde. The decarboxylation of the N-benzylglycine upon heating in the presence of an aldehyde generates the reactive ylide.

Reaction_Mechanism cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition A N-Benzylglycine + Paraformaldehyde B [Bn-N+=CH2] + CO2 + H2O A->B Condensation & Decarboxylation C Azomethine Ylide E Transition State C->E Concerted [3+2] D 3-Methyleneoxetane D->E Concerted [3+2] F Protected Spirocycle E->F

Caption: Simplified mechanism of azomethine ylide formation and the [3+2] cycloaddition.

The subsequent deprotection via catalytic hydrogenation is a standard and clean method for the removal of N-benzyl groups.[2] Finally, the formation of the oxalate salt is a straightforward acid-base reaction, providing a stable, crystalline solid that is easily handled and purified.[3]

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results for this compound
¹H NMR Characteristic peaks for the spirocyclic core and the oxalate counterion.
¹³C NMR Signals corresponding to the unique carbon atoms of the spirocycle and the oxalate.
Mass Spec (ESI+) m/z corresponding to the protonated free base [M+H]⁺.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By employing a convergent [3+2] cycloaddition strategy, this valuable building block can be prepared in a multi-gram scale. The provided experimental details, along with the scientific rationale, should enable researchers to successfully synthesize this compound and utilize it in their drug discovery and development programs.

References

  • Carreira, E. M., & Fessard, T. (2014). The Oxetane Motif in Medicinal Chemistry.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.
  • Burkhard, J. A., et al. (2010). A practical, large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development, 14(6), 1500-1505.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.
  • Sajiki, H., & Kume, A. (2011). Palladium on carbon-catalyzed transfer hydrogenation.

Sources

Application Notes & Protocols: Strategic Annulation of Cyclopentane and Oxetane Rings for Advanced Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for molecules with high sp³-character and structural rigidity has become paramount. Spirocycles, compounds featuring two rings connected by a single common atom, fulfill this need by offering well-defined three-dimensional exit vectors, enabling precise spatial orientation of functional groups.[1] This unique topology can lead to improved physicochemical properties, enhanced target binding, and novel intellectual property.[2]

This guide focuses on annulation strategies for constructing two particularly valuable spirocyclic motifs: the cyclopentane ring, a foundational carbocycle in numerous natural products and pharmaceuticals, and the oxetane ring. The oxetane, a four-membered oxygen-containing heterocycle, is not merely a structural element but a strategic tool in medicinal chemistry. It serves as a polar, metabolically robust bioisostere for gem-dimethyl and carbonyl groups, often improving aqueous solubility and metabolic stability while reducing the basicity of adjacent amines.[3][4]

Herein, we present an in-depth exploration of key annulation methodologies for forging spiro-cyclopentane and spiro-oxetane frameworks. We move beyond simple procedural descriptions to dissect the underlying mechanisms and rationale, providing researchers with the expert insights needed to select, optimize, and troubleshoot these powerful synthetic transformations.

G cluster_0 Conceptual Workflow A Planar/Acyclic Precursor B Annulation Reaction (Key Methodologies) A->B C Spirocyclic Core (Cyclopentane or Oxetane) B->C Ring Formation D Further Functionalization C->D E Target Molecule (High sp³ Character) D->E

Figure 1: General workflow for spirocycle synthesis via annulation.

Part I: Annulation Strategies for Spiro-Oxetane Synthesis

The construction of the strained oxetane ring within a spirocyclic system requires precise and often sophisticated chemical methods. Modern approaches leverage photochemistry and strain-release principles to achieve high efficiency and functional group tolerance.

Strategy 1: Photoredox-Catalyzed C–H Functionalization and Cyclization

Visible-light photoredox catalysis has emerged as a transformative tool, enabling the formation of C-C and C-O bonds under exceptionally mild conditions. For spiro-oxetane synthesis, this strategy typically involves a hydrogen atom transfer (HAT) mechanism to generate a key radical intermediate that triggers the cyclization cascade.[5][6]

Causality and Mechanistic Insight: The process is initiated by a photoexcited catalyst (e.g., an iridium or organic dye photocatalyst) that engages in a single-electron transfer (SET) process. In a common pathway, the excited catalyst is reductively quenched by a base or an amine, generating a potent oxidant. This species then facilitates a HAT event from an alcohol precursor, positioned appropriately on a carbocyclic ring, to form a nucleophilic α-oxy radical.[5] This radical undergoes a rapid Giese-type addition to a tethered radical acceptor (like a vinyl sulfonium salt). The resulting radical cation is then reduced by the photocatalyst in its reduced state, closing the catalytic cycle and generating an ylide. A subsequent intramolecular SN2 reaction, often promoted by a base, forges the oxetane ring.[5]

G cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_red PC•⁻ PC_star->PC_red Reductive Quenching Radical α-Oxy Radical (4) PC_star->Radical (via HAT agent) PC_red->PC SET Alcohol Cyclic Alcohol Precursor (1) Alcohol->Radical HAT RadicalCation Radical Cation (6) Radical->RadicalCation + Acceptor (2) Ylide Intermediate Ylide SpiroOxetane Spiro-Oxetane (3) Ylide->SpiroOxetane Intramolecular SN2 (Base-promoted) Acceptor Acceptor (2) (e.g., Vinyl Sulfonium) RadicalCation->PC_red RadicalCation->Ylide Reduction

Figure 2: Mechanism of photoredox-catalyzed spiro-oxetane synthesis via HAT.[5]

Protocol 1: Photoredox-Catalyzed Synthesis of a Spiro-Oxetane This protocol is adapted from the C-H functionalization methodology described by Silvi, Melchiorre, and coworkers.[5][7]

  • Materials:

    • Cyclohexanol-derived substrate (1.0 equiv, 0.2 mmol)

    • Vinyl sulfonium salt (e.g., Divinyl sulfonium triflate, 1.5 equiv)

    • Photocatalyst (e.g., 4CzIPN, 1-2 mol%)

    • Quinuclidine (20 mol%)

    • Potassium tert-butoxide (KOtBu, 2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dichloromethane, 0.1 M)

  • Equipment:

    • Schlenk tube or vial with a magnetic stir bar

    • Blue LED light source (e.g., 456 nm) with a cooling fan

    • Standard Schlenk line for inert atmosphere

    • Syringes and needles

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the cyclohexanol substrate, vinyl sulfonium salt, photocatalyst, and quinuclidine.

    • Solvent Addition: Add anhydrous, degassed dichloromethane via syringe.

    • Initiation: Stir the mixture at room temperature approximately 10-15 cm from the blue LED light source. Ensure the reaction is cooled with a fan to maintain ambient temperature.

    • Base Addition: After 1-2 hours of irradiation, add KOtBu to the reaction mixture. Scientist's Note: The initial irradiation generates the key intermediate; the subsequent addition of a strong base promotes the final ring-closing SN2 reaction.

    • Monitoring: Continue irradiation and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired spiro-oxetane.

  • Self-Validation:

    • Expected Outcome: Formation of the spiro-oxetane product in moderate to high yield (50-80%).[5]

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. The characteristic signals for the oxetane ring protons typically appear in the 4.0-5.0 ppm region in the ¹H NMR spectrum.

Strategy 2: Strain-Release Driven Spirocyclization

This approach harnesses the high internal energy of strained precursors, such as bicyclo[1.1.0]butanes (BCBs), to drive the formation of the spirocyclic core.[8] The release of approximately 65 kcal/mol of strain energy provides a powerful thermodynamic driving force for the reaction, enabling transformations that are otherwise challenging.[9][10]

Causality and Mechanistic Insight: The reaction is typically initiated by a Lewis acid or a transition metal catalyst that coordinates to one of the reactants. In the case of a scandium-catalyzed reaction between a BCB and an azomethine imine, the Lewis acidic Sc(OTf)₃ activates the azomethine imine.[10] The highly strained C1-C3 bond of the BCB then undergoes nucleophilic attack, leading to a ring-opened cyclobutyl intermediate. This intermediate subsequently cyclizes to form the thermodynamically more stable spiro[3.4]octane system, releasing the inherent strain of the BCB.[8][10]

G BCB Strained Precursor (e.g., Bicyclo[1.1.0]butane) Intermediate Ring-Opened Intermediate (Cyclobutyl) BCB->Intermediate Ring Opening (Nucleophilic Attack) Partner Reaction Partner (e.g., Azomethine Imine) Partner->Intermediate Catalyst Catalyst (e.g., Sc(OTf)₃) Catalyst->Partner Activation Spirocycle Spirocycle Product (Strain Relieved) Intermediate->Spirocycle Cyclization

Figure 3: Conceptual pathway for strain-release driven spirocyclization.

Part II: Annulation Strategies for Spiro-Cyclopentane Synthesis

The formation of a five-membered carbocyclic ring at a spiro-center is a common objective in natural product synthesis and medicinal chemistry. Multi-component reactions offer a highly efficient route to complex spiro-cyclopentane structures.

Strategy: Three-Component Condensation Reaction

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step, adhering to the principles of atom economy and procedural simplicity. The synthesis of spiro[dihydropyridine-oxindoles] from an arylamine, isatin, and cyclopentane-1,3-dione is a prime example of this strategy.[11]

Causality and Mechanistic Insight: The reaction likely proceeds through an initial Knoevenagel condensation between isatin and cyclopentane-1,3-dione to form an intermediate enone. Simultaneously, the arylamine condenses with a second equivalent of cyclopentane-1,3-dione to form an enamine. A subsequent Michael addition of the enamine to the enone intermediate, followed by intramolecular cyclization and dehydration, furnishes the final spirocyclic product. The acidic solvent (acetic acid) acts as both the solvent and a catalyst for the condensation and cyclization steps.

Protocol 2: Acetic Acid-Mediated Three-Component Synthesis of a Spiro[dihydropyridine-oxindole] This protocol is a direct adaptation of the procedure reported by Sha et al.[11]

  • Materials:

    • Arylamine (e.g., Aniline, 1.0 equiv, 2.0 mmol)

    • Isatin (1.0 equiv, 2.0 mmol)

    • Cyclopentane-1,3-dione (1.0 equiv, 2.0 mmol)

    • Glacial Acetic Acid (10 mL)

    • Cold Ethanol (for washing)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Stir plate

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine the arylamine, isatin, and cyclopentane-1,3-dione.

    • Solvent Addition: Add glacial acetic acid to the flask. Scientist's Note: Acetic acid serves as the solvent and the Brønsted acid catalyst for multiple steps in the reaction cascade. No external heating is required.

    • Reaction: Stir the mixture vigorously at room temperature.

    • Monitoring and Isolation: The product will begin to precipitate from the reaction mixture. Continue stirring for 9-12 hours to ensure complete reaction.

    • Workup: Collect the resulting precipitate by vacuum filtration.

    • Purification: Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting materials and residual acetic acid. The product is often obtained in high purity without the need for column chromatography.

  • Self-Validation:

    • Expected Outcome: Formation of the spiro[dihydropyridine-oxindole] as a crystalline solid in satisfactory yield.[11]

    • Characterization: Confirm the structure via NMR, IR, and HRMS. The presence of the spiro-quaternary carbon can be confirmed by the absence of a proton signal at the C3 position of the oxindole ring in the ¹H NMR and a characteristic signal around 50-60 ppm in the ¹³C NMR spectrum.

Application Notes: Practical Considerations & Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Photoredox Reaction 1. Inefficient light penetration (turbid solution).2. Deactivation of photocatalyst.3. Insufficiently degassed solvent (O₂ quenching).4. Incorrect base or timing of addition.1. Use a more dilute solution (e.g., 0.05 M).2. Ensure high purity of reagents and solvent.3. Degas the solvent thoroughly via freeze-pump-thaw cycles or sparging with argon for >30 min.4. Optimize the base and its addition time; ensure KOtBu is fresh and highly active.
Decomposition of Strained Precursor 1. Precursor (e.g., BCB) is unstable to moisture or acid.2. Reaction temperature is too high.1. Handle strained precursors under a strictly inert atmosphere. Use freshly distilled, anhydrous solvents.2. Run the reaction at a lower temperature if possible; screen different Lewis acids that may be effective at lower temperatures.
Side Product Formation in MCR 1. Self-condensation of cyclopentane-1,3-dione.2. Formation of undesired regioisomers.3. Reaction temperature is too high, leading to decomposition.1. Ensure stoichiometric balance of reactants. Add reactants in the specified order if optimized.2. The regioselectivity is often dictated by the mechanism; re-verify the expected product structure.3. Maintain the reaction at room temperature as specified.[11]
Spiro-Oxetane Degradation 1. Oxetane ring is sensitive to strong acid during workup or chromatography.2. The four-membered ring can be unstable under certain oxidative or reductive conditions.[3]1. Use a neutral or slightly basic workup (e.g., saturated NaHCO₃).2. Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography.3. Screen reaction conditions to avoid harsh reagents incompatible with the oxetane moiety.

Summary of Annulation Strategies

Strategy Key Features Typical Conditions Advantages Limitations
Photoredox Catalysis Radical-mediated C-O bond formation.Visible light, photocatalyst, room temp.Mild conditions, high functional group tolerance, novel disconnections.[5]Requires specialized photochemical equipment; catalyst can be expensive.
Strain-Release Driven by high ring strain of precursor.Lewis or transition metal catalyst.High thermodynamic driving force, access to unique scaffolds.[8][10]Synthesis of strained precursors can be challenging and hazardous.
Multi-Component Reaction Convergent, one-pot synthesis.Acid or base catalysis, often room temp.High atom economy, operational simplicity, rapid complexity generation.[11]Substrate scope can be limited; optimization can be complex.

Conclusion and Future Outlook

The annulation reactions detailed in this guide represent powerful and diverse strategies for accessing spirocycles containing cyclopentane and oxetane rings. Photoredox catalysis and strain-release methodologies are at the forefront of innovation, offering access to previously unattainable chemical space under mild conditions. Concurrently, the elegance and efficiency of multi-component reactions provide a robust platform for the rapid generation of complex molecular architectures from simple building blocks.

As the pursuit of novel, three-dimensional chemical matter continues to drive pharmaceutical and materials research, the mastery of these annulation techniques is essential. Future developments will likely focus on enhancing the enantioselectivity of these transformations, expanding the substrate scope to even more complex molecular settings, and harnessing new catalytic systems to further improve efficiency and sustainability.

References

  • MDPI: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • ResearchGate: Spirocyclic Oxetanes: Synthesis and Properties. [Link]

  • NIH PMC: Oxetane Synthesis via Alcohol C–H Functionalization. [Link]

  • NIH PMC: Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]

  • ChemRxiv: Visible-Light-Mediated Synthesis of 2-Oxetanes via Giese Addition to α-Oxy Radicals. [Link]

  • RSC Publishing: Stereoselective synthesis and applications of spirocyclic oxindoles. [Link]

  • ResearchGate: Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • RSC Publishing: Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. [Link]

  • RSC Publishing: Cyclization and annulation reactions of nitrogen-substituted cyclopropanes and cyclobutanes. [Link]

  • PubMed: Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • RSC Publishing: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]

  • NIH PMC: Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • ACS Publications: Photoredox-Catalyzed Strain-Release-Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. [Link]

  • Beilstein Journals: Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • PubMed: Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. [Link]

  • Tandfonline: Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • ACS Publications: Oxetane Synthesis via Alcohol C–H Functionalization. [Link]

  • ResearchGate: Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. [Link]

  • Cambridge Open Engage: Photoredox Catalyzed Strain-Release Driven Synthesis of Functionalized Spirocyclobutyl Oxindoles. [Link]

  • ResearchGate: Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Beilstein Journals: Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. [Link]

Sources

The Strategic Integration of 1-Oxa-6-azaspiro[3.4]octane Oxalate in Oncology Drug Development: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Cancer Therapeutics

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is paramount. The era of "flat" drug molecules, often characterized by aromatic ring systems, is progressively giving way to an appreciation for three-dimensional (3D) scaffolds that can better navigate the complex topology of biological targets. Spirocycles, ring systems fused at a single atom, have emerged as a powerful strategy to instill this desirable 3D character into drug candidates. Their inherent rigidity and defined exit vectors for substituents can lead to improved potency, selectivity, and pharmacokinetic profiles.[1]

This guide focuses on a particularly valuable building block in this class: 1-Oxa-6-azaspiro[3.4]octane oxalate . This bicyclic compound, featuring a unique fusion of an oxetane and a pyrrolidine ring, offers a compelling combination of structural rigidity, polarity, and synthetic versatility.[2] Its application as a pharmaceutical intermediate is gaining traction, particularly in the field of oncology, where the demand for innovative therapeutics is ever-present.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this promising scaffold in the synthesis of next-generation oncology drugs. We will explore the rationale behind its use, its role as a bioisostere, and provide step-by-step guidance for its incorporation into complex molecular frameworks targeting critical cancer signaling pathways.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of this compound is crucial for its successful application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₃NO₅[2]
Molecular Weight 203.19 g/mol [2]
CAS Number 1408074-51-0
Appearance White to off-white solid
Storage Conditions 2-8°C, under inert gas
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) and water

Note on the Oxalate Salt: The oxalate salt form of 1-Oxa-6-azaspiro[3.4]octane enhances its stability and ease of handling compared to the free base, which can be hygroscopic and less crystalline. For most synthetic applications, the free base is generated in situ by treatment with a suitable base.

Application in Oncology: A Focus on Kinase Inhibition

The unique structural attributes of the 1-Oxa-6-azaspiro[3.4]octane moiety make it an attractive component for the design of kinase inhibitors, a cornerstone of modern oncology. Its rigid framework can orient pharmacophoric groups in a precise manner within the ATP-binding pocket of a target kinase, potentially leading to high-affinity interactions. Furthermore, the oxetane ring can act as a polar feature, improving solubility and potentially forming beneficial hydrogen bond interactions with the protein target.

While specific, publicly disclosed oncology drugs containing this exact scaffold are still emerging, its utility can be exemplified through its application in the synthesis of inhibitors targeting key cancer-driving pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3] The development of selective inhibitors of the various isoforms of PI3K is an area of intense research.

The 1-Oxa-6-azaspiro[3.4]octane scaffold can be envisioned as a key building block in the synthesis of novel PI3K inhibitors. Its secondary amine provides a convenient handle for elaboration and connection to other fragments of the inhibitor.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Drug Candidate with 1-Oxa-6-azaspiro[3.4]octane Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of this compound in the synthesis of advanced intermediates for oncology drug candidates. These protocols are designed to be robust and adaptable to a range of synthetic targets.

Protocol 1: In Situ Free Base Generation

Rationale: The oxalate salt of 1-Oxa-6-azaspiro[3.4]octane is the commercially available and stable form. For most coupling reactions, the free secondary amine is required. This protocol describes a standard procedure for generating the free base in situ or for its isolation, if necessary.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a 2M aqueous solution of NaOH (2.2 eq) or a saturated aqueous solution of K₂CO₃. Monitor the pH to ensure it is >10.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with DCM (3 x volume of the aqueous phase).

  • Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 1-Oxa-6-azaspiro[3.4]octane as an oil or low-melting solid.

  • Storage (if isolated): The free base is best used immediately. If storage is required, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperature to prevent degradation.

Self-Validation: The successful formation of the free base can be confirmed by the absence of the oxalate counterion in the ¹H NMR spectrum and a shift in the signals corresponding to the protons adjacent to the nitrogen atom.

Protocol 2: Reductive Amination for C-N Bond Formation

Rationale: Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. This protocol details the reaction of the 1-Oxa-6-azaspiro[3.4]octane free base with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to form a new secondary or tertiary amine, a common step in the synthesis of complex drug molecules.[4]

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane (free base, from Protocol 1)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and the 1-Oxa-6-azaspiro[3.4]octane free base (1.1 eq) in anhydrous DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive ketones.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired N-substituted 1-Oxa-6-azaspiro[3.4]octane derivative.

reductive_amination Start 1-Oxa-6-azaspiro[3.4]octane (Free Base) + Aldehyde/Ketone Imine Iminium Ion Intermediate Start->Imine Reduction Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product N-Substituted Product Reduction->Product Workup Work-up & Purification Product->Workup

Caption: Workflow for Reductive Amination.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The secondary amine of 1-Oxa-6-azaspiro[3.4]octane can act as a nucleophile in SNAr reactions, displacing a leaving group (typically a halogen) from an electron-deficient aromatic or heteroaromatic ring. This is a key reaction for coupling the spirocycle to many common core structures found in kinase inhibitors.

Materials:

  • 1-Oxa-6-azaspiro[3.4]octane (free base, from Protocol 1)

  • Electron-deficient (hetero)aryl halide (e.g., fluoro- or chloro-substituted pyrimidine, pyridine, or benzene ring with electron-withdrawing groups) (1.0 eq)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • A polar aprotic solvent such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN)

  • Heating apparatus (e.g., oil bath)

  • Water, brine, and a suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the (hetero)aryl halide (1.0 eq) in the chosen polar aprotic solvent.

  • Addition of Reagents: Add the 1-Oxa-6-azaspiro[3.4]octane free base (1.2-1.5 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the aryl halide.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be filtered off. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with water and then brine to remove the polar aprotic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired SNAr product.

snar_workflow Reactants 1-Oxa-6-azaspiro[3.4]octane (Free Base) + (Hetero)aryl Halide + Base Heating Heating in Polar Aprotic Solvent Reactants->Heating Intermediate Meisenheimer Complex (Transient Intermediate) Heating->Intermediate Product SNAr Product Intermediate->Product Purification Aqueous Work-up & Chromatography Product->Purification

Caption: General Workflow for SNAr Reaction.

Conclusion and Future Outlook

This compound is a testament to the growing importance of 3D scaffolds in contemporary drug discovery. Its unique combination of a rigid spirocyclic core, an embedded oxetane, and a synthetically tractable secondary amine makes it a highly valuable building block for the creation of novel oncology drug candidates. The protocols outlined in this guide provide a practical framework for the incorporation of this scaffold into complex molecules targeting key cancer signaling pathways. As medicinal chemists continue to "escape from flatland," we can anticipate that building blocks like 1-Oxa-6-azaspiro[3.4]octane will play an increasingly prominent role in the development of safer and more effective cancer therapies.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(4), 349-360.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chimia, 68(6), 410-416.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
  • Yang, Z., Zhong, Q., Zheng, S., Wang, G., & He, L. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[5][6]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936.

  • Barlaam, B., Cosulich, S., Delouvrié, B., Ellston, R., Fitzek, M., Germain, H., ... & Ward, L. (2015). Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1, 3, 4-oxadiazol-2-yl) pyrazin-2-yl)-1-ethyl-1, 2, 4-triazol-3-yl) piperidin-1-yl)-3-hydroxypropan-1-one (AZD8835): A potent and selective inhibitor of PI3Kα and PI3Kδ for the treatment of cancers. Bioorganic & Medicinal Chemistry Letters, 25(22), 5155-5162.
  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056-3065.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136.
  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade of progress. Organic Process Research & Development, 16(6), 1156-1184.
  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Google Patents. (2020). WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Oxa-6-azaspiro[3.4]octane Oxalate in Neurological Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neurology.

Introduction: The Strategic Value of the 1-Oxa-6-azaspiro[3.4]octane Scaffold in CNS Drug Discovery

The pursuit of novel chemical entities with therapeutic potential in neurology is an ongoing challenge, demanding innovative molecular architectures that can effectively and selectively engage with complex central nervous system (CNS) targets. Within this landscape, spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to enhanced potency, selectivity, and improved physicochemical properties.[1][2]

1-Oxa-6-azaspiro[3.4]octane oxalate (CAS No: 1408074-51-0) is a key heterocyclic building block that embodies these desirable characteristics.[3] While not typically a pharmacologically active agent in its own right, it serves as a versatile precursor for the synthesis of a new generation of neurologically active compounds.[3][4] Its unique spirocyclic framework, combining an oxetane and a pyrrolidine ring, provides a rigid and vectorially defined presentation of chemical functionalities, crucial for precise interactions with neuronal receptors and enzymes.[1] This guide provides a comprehensive overview of the application of this scaffold in neurology research, focusing on its use in the development of triple reuptake inhibitors and monoacylglycerol lipase (MGL) modulators, complete with detailed synthetic protocols and in vitro characterization assays.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₁₃NO₅[3][5]
Molecular Weight 203.19 g/mol [3][5]
CAS Number 1408074-51-0[3]
Appearance Solid[4]
Purity Typically ≥96%[4]
Solubility Soluble in polar organic solventsGeneral Knowledge

Safety and Handling: this compound is classified as toxic if swallowed or in contact with skin.[4][6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[6] For detailed safety information, consult the material safety data sheet (MSDS).[6][7]

Core Application I: Synthesis of Triple Reuptake Inhibitors (TRIs)

The modulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is a cornerstone of treatment for numerous psychiatric and neurological disorders, including depression and anxiety. Oxa-azaspiro derivatives have been identified as a novel class of triple reuptake inhibitors, offering a balanced and potent inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6] The rigid spirocyclic core of 1-oxa-6-azaspiro[3.4]octane is instrumental in orienting the pharmacophoric elements necessary for high-affinity binding to these transporters.

Conceptual Synthetic Workflow for TRI Development

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a TRI derived from this compound.

TRI_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation A 1-Oxa-6-azaspiro[3.4]octane oxalate B N-Functionalization (e.g., Reductive Amination, Amide Coupling) A->B Introduce pharmacophore C Purification and Characterization (HPLC, NMR, MS) B->C D Radioligand Binding Assays (SERT, NET, DAT) C->D E Functional Uptake Assays (hSERT, hNET, hDAT) D->E Determine IC50 F Selectivity and Off-Target Screening E->F Confirm mechanism MGL_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 2AG_synapse 2-AG CB1R CB1 Receptor 2AG_synapse->CB1R MGL MGL 2AG_synapse->MGL Degradation Neurotransmitter_Vesicle Neurotransmitter Release CB1R->Neurotransmitter_Vesicle Inhibits 2AG_synthesis 2-AG Synthesis 2AG_synthesis->2AG_synapse Retrograde Signaling Arachidonic_Acid Arachidonic Acid + Glycerol MGL->Arachidonic_Acid MGL_Inhibitor 1-Oxa-6-azaspiro Derivative MGL_Inhibitor->MGL Inhibits

Sources

Reaction conditions for coupling 1-Oxa-6-azaspiro[3.4]octane oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Reaction Exploration

I'm currently immersed in Google searches, aiming to unearth authoritative data on reaction conditions for coupling 1-Oxa-6-azaspiro[3.4]octane oxalate. My focus is on identifying common coupling partners and variations in reaction setups. I'm prioritizing established literature for dependable information.

Gathering Coupling Data

I'm now fully immersed in the process of gathering concrete data. I'm focusing intently on various reaction types, including amide bond formation, Buchwald-Hartwig amination, and reductive amination. I'm actively pinpointing the specific reagents, catalysts, bases, solvents, temperatures, and reaction times associated with each reaction type. I'm seeking specific protocols.

Outlining the Application Note

I've progressed to outlining the application note. First, I'll introduce the importance of 1-Oxa-6-azaspiro[3.4]octane in medicinal chemistry. Next, I'll structure separate sections for various coupling reactions, detailing the underlying chemistry and providing step-by-step protocols in tables, using Graphviz diagrams to visualize workflows. I'll write the full note and references afterward.

Confirming Initial Findings

I've made headway! The search results validated that 1- Oxa-6-azaspiro[3.4]octane is indeed a crucial building block, frequently utilized as its oxalate salt. I've pinpointed several key coupling reactions, including amide coupling, reductive amination, and Buchwald-Hartwig amination, as promising avenues to explore.

Expanding Search Scope

I'm now digging deeper! The initial confirmation of 1-Oxa-6-azaspiro[3.4]octane's importance is good, but I need specifics. While general reactions are mentioned, detailed protocols are missing. My focus is now on finding methods to convert the oxalate salt to the free base. I'll also be searching for precise amide coupling and Buchwald-Hartwig amination protocols tailored to this spirocycle, including reagents and conditions.

Refining the Approach

I'm now zeroing in on actionable data. My recent searches confirmed the importance of 1-Oxa-6-azaspiro[3.4]octane, but general reaction mentions won't cut it. I need detailed protocols! I'm now hunting for methods to liberate the free base from the oxalate salt, plus specific examples of amide coupling and Buchwald-Hartwig amination protocols tailored to it, including reaction conditions, catalysts, ligands, and temperatures. I'm also planning to incorporate reductive amination. Quantitative data and mechanistic insights are now also being researched to refine my plan.

Narrowing Down Reactions

I've made headway in my research, finding specific information related to amide coupling, Buchwald-Hartwig amination, and reductive amination protocols. These details should refine the synthetic route.

Focusing on Specificity

I've significantly progressed by finding details on amide coupling with HATU and EDC, Buchwald-Hartwig amination, and reductive amination using sodium triacetoxyborohydride. However, I need to find specific applications of these reactions with 1-Oxa-6-azaspiro[3.4]octane, as literature examples are lacking. I still require a protocol for converting the oxalate salt to the free base, which is a crucial first step. My next step will be focusing on finding this information.

Discovering Synthesis Options

I've been looking at amide coupling, Buchwald-Hartwig amination, and reductive amination, which have been productive. I even found a patent describing a synthesis for a 1- derivative.

Prioritizing Key Information

My recent efforts have yielded valuable general information on coupling reactions, including a patent mentioning a related synthesis. However, I still need explicit protocols using 1-Oxa-6-azaspiro[3.4]octane, a critical gap given the compound's potential reactivity. I also lack a reliable method for converting the oxalate salt to the free base. I'm now prioritizing searches for these crucial details, exploring specific publications and general amine oxalate salt methods.

Analyzing Literature Protocols

I've been digging through the search results and found some general protocols. There are some for amide coupling, Buchwald-Hartwig amination, and reductive amination. But I'm finding a real dearth of specific examples and detailed experimental procedures. I'm hoping to refine my search to unearth those crucial details.

Gathering Reaction Specifics

I'm now focusing on literature that explicitly uses 1-Oxa-6-azaspiro[3.4]octane in coupling reactions. I still lack crucial experimental details, especially for the conversion of the oxalate salt to the free base. Broader searches for oxalate salt conversion are underway. The application note is on hold until I find more concrete experimental data.

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Library Synthesis of 1-Oxa-6-azaspiro[3.4]octane Derivatives

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. There has been a significant shift away from flat, aromatic structures towards more three-dimensional (3D) motifs, a concept often termed "escaping flatland".[1][2] Spirocycles, compounds containing two rings fused at a single carbon atom, are at the forefront of this movement.[3][4] Their inherent rigidity and defined 3D geometry allow for precise projection of functional groups into the binding pockets of biological targets, which can lead to enhanced potency and selectivity.[4][5] An increased fraction of sp³ hybridized carbons (Fsp³) in drug candidates, a characteristic feature of spirocycles, is often correlated with improved clinical success rates, partly due to better solubility and metabolic profiles.[2]

The 1-oxa-6-azaspiro[3.4]octane scaffold is a particularly compelling building block for library synthesis. It combines two key structural features:

  • A Strained Oxetane Ring: This four-membered ether is more than just a structural element. It acts as an excellent hydrogen bond acceptor and its strain energy facilitates potential ring-opening reactions, offering a secondary vector for diversification.[6] The oxetane moiety can also serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functions, often improving metabolic stability and aqueous solubility.

  • A Pyrrolidine Ring: The embedded five-membered azacycle contains a secondary amine, which serves as a robust and versatile handle for a multitude of chemical transformations. This nucleophilic center is the primary point for derivatization in library synthesis.

This guide provides a detailed technical overview and actionable protocols for the derivatization of the 1-oxa-6-azaspiro[3.4]octane core, enabling researchers to rapidly generate diverse chemical libraries for screening and lead optimization programs.

Core Derivatization Strategies: Leveraging the Secondary Amine

The secondary amine of the pyrrolidine ring is the most accessible and versatile functional group for derivatization. Two primary, high-throughput-compatible strategies are N-acylation and N-alkylation via reductive amination. These methods are cornerstones of modern medicinal chemistry due to their reliability, broad substrate scope, and generally high yields.[7]

G cluster_0 Core Scaffold cluster_1 Primary Derivatization Reactions cluster_2 Building Blocks cluster_3 Product Libraries Core 1-Oxa-6-azaspiro[3.4]octane Acylation N-Acylation Core->Acylation R-CO-X or R-SO2-Cl Alkylation N-Alkylation (Reductive Amination) Core->Alkylation R-CHO/R-CO-R' [H] Amides Amide & Sulfonamide Library Acylation->Amides Amines Tertiary Amine Library Alkylation->Amines Acids Carboxylic Acids Acyl Chlorides Sulfonyl Chlorides Acids->Acylation Carbonyls Aldehydes Ketones Carbonyls->Alkylation G cluster_workflow Parallel Synthesis Workflow A 1. Plate Mapping & Reagent Preparation (Scaffold, Building Blocks) B 2. Robotic Liquid Handling (Dispense Reagents to Plate) A->B C 3. Reaction Incubation (Shaking, Heating) B->C D 4. High-Throughput Work-up (Quenching, Extraction) C->D E 5. Analysis (LC-MS, Purity Check) D->E F 6. Purification (Mass-directed HPLC) E->F G 7. Library Plating & Storage F->G

Caption: A generalized workflow for parallel library synthesis.

Advanced Strategy: Oxetane Ring-Opening

While derivatization of the secondary amine is the primary strategy for library generation, the oxetane ring presents an opportunity for creating novel, highly functionalized analogs. Ring-opening reactions of oxetanes typically require more forcing conditions than N-acylation or N-alkylation and are often used for focused follow-up synthesis rather than large-scale library production. [8][9] The regioselectivity of the ring-opening is a critical consideration and is governed by steric and electronic effects. [10]

  • With Strong Nucleophiles (e.g., organometallics, amines, thiols) under neutral or basic conditions: The reaction proceeds via an Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon adjacent to the oxygen. [10]* With Weak Nucleophiles (e.g., water, alcohols) under acidic conditions (Brønsted or Lewis): The reaction proceeds via an Sₙ1-like mechanism. The oxetane oxygen is first protonated or coordinated to the Lewis acid, creating a more carbocation-like character on the more substituted carbon. The nucleophile then attacks this more electrophilic, more substituted carbon. [8][10] This dual reactivity allows for the selective synthesis of two different regioisomeric products from the same starting material, significantly expanding the accessible chemical space.

Conclusion

The 1-oxa-6-azaspiro[3.4]octane scaffold is a valuable building block for constructing diverse and three-dimensional chemical libraries. Its secondary amine provides a reliable handle for high-throughput derivatization using robust and well-established methodologies like N-acylation and reductive amination. The protocols detailed in this guide offer a validated starting point for researchers to rapidly explore the chemical space around this promising core. Furthermore, the latent reactivity of the oxetane ring offers a strategic avenue for subsequent lead optimization, enabling the generation of unique and highly functionalized drug candidates. The combination of these features makes 1-oxa-6-azaspiro[3.4]octane an excellent choice for modern drug discovery programs aiming to create novel intellectual property and develop next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Xu, J. X., et al. (n.d.). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Nucleophilic ring opening of vinyl oxetanes.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • Ivanov, R., et al. (2024). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • Ahmad, S., et al. (2018). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications.
  • Ivanov, R., et al. (2024). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.
  • BenchChem. (n.d.). Application Notes and Protocols for Parallel Synthesis Using 2-(Azepan-1-yl)-5-chloroaniline.
  • Ribeiro, M. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
  • Nikpour, F., & Ghorbani-Vaghei, R. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society.
  • ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Jagadeesh, R. V., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Reviews.
  • Wikipedia. (n.d.). Reductive amination.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
  • American Chemical Society. (n.d.). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research.
  • University of Bath. (n.d.). N-Acylation Reactions of Amines.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation.
  • Asynt. (2022). Introduction to Parallel Synthesis in Chemistry.
  • BenchChem. (n.d.). The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters.

Sources

Scale-up synthesis of 1-Oxa-6-azaspiro[3.4]octane oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 1-Oxa-6-azaspiro[3.4]octane Oxalate

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic frameworks, characterized by their rigid, three-dimensional architecture, have become increasingly vital in modern medicinal chemistry. Their unique topology allows for precise vectoral projection of substituents into protein binding pockets, often leading to enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties compared to their "flat" aromatic counterparts. The 1-oxa-6-azaspiro[3.4]octane moiety, incorporating both an oxetane and an azetidine ring, is a privileged scaffold. The oxetane ring can act as a polar surrogate for gem-dimethyl or carbonyl groups, improving aqueous solubility, while the azetidine provides a key basic nitrogen handle for further functionalization.

1-Oxa-6-azaspiro[3.4]octane and its salts are crucial intermediates in the synthesis of complex bioactive molecules, with applications in oncology and neurology research.[1] The oxalate salt (CAS 1408074-51-0) is particularly favored in process chemistry due to its typically crystalline nature, which facilitates purification and improves handling and stability of the parent amine.[1][2][3]

This document provides a comprehensive guide to a robust and scalable synthesis of this compound, designed for researchers and process chemists in drug development. The described methodology emphasizes operational simplicity, safety, and the use of readily available starting materials, making it amenable to multi-gram and kilogram-scale production.

Synthetic Strategy: A Logic-Driven Approach to Spirocyclization

The construction of the 1-oxa-6-azaspiro[3.4]octane core presents a unique challenge: the formation of a spirocenter connecting two strained four-membered rings. A robust scale-up strategy must avoid harsh reaction conditions, expensive catalysts, or complex purification methods.[4]

Our proposed synthetic route is centered around an intramolecular cyclization, a reliable method for forming strained ring systems.[5] Specifically, we will employ a robust intramolecular nucleophilic substitution. This strategy involves the synthesis of a key intermediate, a 3-substituted-azetidin-3-yl)methanol derivative, which is primed for cyclization to form the desired spiro-oxetane. This approach is advantageous for several reasons:

  • Convergent Synthesis: It assembles the core scaffold from readily available precursors.

  • Robust Reactions: The chosen transformations are well-established and generally high-yielding.

  • Scalability: The protocol avoids chromatography for the final product, instead relying on a highly efficient crystallization of the oxalate salt.

The overall workflow is depicted below.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Formation of Key Intermediate B cluster_2 Step 3: Ring Opening & Cyclization to Free Base cluster_3 Step 4: Final Salt Formation & Purification A N-Boc-3-azetidinone B Wittig Reaction A->B Ph3PCH2Br, n-BuLi THF, -78 °C to RT C N-Boc-3-methyleneazetidine B->C D Epoxidation C->D m-CPBA DCM, 0 °C to RT E N-Boc-1-oxa-6-azaspiro[2.3]hexane D->E F Intramolecular Cyclization E->F 1. Boc Deprotection (TFA/DCM) 2. Base-mediated Cyclization (NaOH) G 1-Oxa-6-azaspiro[3.4]octane (Free Base) F->G H Salt Formation G->H Oxalic Acid Isopropanol (IPA) I This compound H->I

Figure 1: Synthetic workflow for this compound.

Detailed Scale-up Protocol

This protocol is designed for a target scale of ~100 g of the final product. Appropriate adjustments to equipment and reagent volumes are necessary for different scales.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-3-azetidinone≥97%CommercialStarting Material
(Bromomethyl)triphenylphosphonium bromide≥98%CommercialWittig Reagent Precursor
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialStrong Base
meta-Chloroperoxybenzoic acid (m-CPBA)~77%CommercialOxidizing Agent
Trifluoroacetic acid (TFA)Reagent GradeCommercialDeprotection Agent
Oxalic acid (dihydrate)≥99.5%CommercialFor Salt Formation
Tetrahydrofuran (THF)AnhydrousCommercialSolvent
Dichloromethane (DCM)AnhydrousCommercialSolvent
Isopropanol (IPA)ACS GradeCommercialSolvent
Sodium hydroxide (NaOH)PelletsCommercialBase
Sodium bicarbonate (NaHCO₃)Saturated aq.In-houseQuenching
Sodium sulfite (Na₂SO₃)Saturated aq.In-houseQuenching
Magnesium sulfate (MgSO₄)AnhydrousCommercialDrying Agent
PART 1: Synthesis of N-Boc-1-oxa-6-azaspiro[2.3]hexane (Intermediate)

Rationale: This two-step sequence first establishes the exocyclic double bond required for epoxidation. The Wittig reaction is a classic and highly reliable method for olefination. The subsequent epoxidation with m-CPBA is a robust and scalable method for forming the epoxide ring, which serves as the precursor to the oxetane.

Step 1.1: Wittig Olefination

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, nitrogen inlet, thermocouple, and a dropping funnel. Ensure the system is flame-dried and under a positive pressure of nitrogen.

  • Reagent Preparation: Charge the reactor with (bromomethyl)triphenylphosphonium bromide (650 g, 1.49 mol, 1.5 equiv) and anhydrous THF (2.0 L).

  • Ylide Formation: Cool the suspension to -10 °C. Slowly add n-butyllithium (2.5 M in hexanes, 596 mL, 1.49 mol, 1.5 equiv) via the dropping funnel over 60 minutes, maintaining the internal temperature below 0 °C. A deep orange/red color indicates ylide formation. Stir the mixture for 1 hour at 0 °C.

  • Aldehyde Addition: Dissolve N-Boc-3-azetidinone (170 g, 0.99 mol, 1.0 equiv) in anhydrous THF (500 mL). Add this solution to the reactor via the dropping funnel over 45 minutes, keeping the temperature below 5 °C.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC or LC-MS for the disappearance of the starting ketone. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (1.0 L).

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 1.0 L). Combine the organic layers, wash with brine (1.0 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide, is used directly in the next step.

Step 1.2: Epoxidation

  • Reactor Setup: In a 5 L jacketed reactor, dissolve the crude N-Boc-3-methyleneazetidine from the previous step in DCM (2.5 L).

  • Reagent Addition: Cool the solution to 0 °C. Add m-CPBA (~77%, 268 g, 1.20 mol, 1.2 equiv) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours. Monitor by LC-MS for completion.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite (1.5 L) followed by saturated aqueous sodium bicarbonate (1.5 L) until effervescence ceases and the pH is ~8-9.

  • Extraction & Purification: Separate the layers. Extract the aqueous phase with DCM (2 x 500 mL). Combine the organic layers, wash with brine (1.0 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude N-Boc-1-oxa-6-azaspiro[2.3]hexane, which can be purified by flash chromatography if necessary, but is often of sufficient purity for the next step.

PART 2: Deprotection, Cyclization, and Salt Formation

Rationale: The Boc protecting group is removed under acidic conditions. Subsequent treatment with a base neutralizes the resulting amine and promotes an intramolecular SN2-type ring-opening of the epoxide by the azetidine nitrogen. This cascade reaction efficiently forms the desired 1-oxa-6-azaspiro[3.4]octane free base. The final precipitation as the oxalate salt is a critical purification step, selectively isolating the product from residual impurities in a stable, crystalline form.

Step 2.1: Boc Deprotection and Intramolecular Cyclization

  • Deprotection: In a 5 L reactor, dissolve the crude product from Step 1.2 in DCM (1.0 L). Cool to 0 °C and slowly add trifluoroacetic acid (TFA, 750 mL) while maintaining the temperature below 10 °C. Stir at room temperature for 2 hours until deprotection is complete (monitored by LC-MS).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Cyclization: Cool the residue in an ice bath. Slowly and carefully add 4 M aqueous sodium hydroxide (NaOH) until the pH is >12, ensuring the temperature remains below 25 °C. This step is highly exothermic. Stir the mixture vigorously at room temperature for 12 hours.

  • Extraction of Free Base: Extract the aqueous mixture with DCM (3 x 1.0 L). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-Oxa-6-azaspiro[3.4]octane free base as an oil.

Step 2.2: Oxalate Salt Formation and Purification

  • Dissolution: Dissolve the crude free base in isopropanol (IPA, 1.5 L). Filter through a pad of celite to remove any inorganic insolubles.

  • Precipitation: Prepare a solution of oxalic acid dihydrate (125 g, 0.99 mol, 1.0 equiv) in IPA (1.0 L), heating gently if necessary to dissolve. Slowly add the oxalic acid solution to the stirred solution of the free base at room temperature.

  • Crystallization: A white precipitate should form almost immediately. Stir the resulting slurry at room temperature for 4 hours, then cool to 0-5 °C and stir for an additional 2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold IPA (2 x 300 mL) and then with diethyl ether (2 x 300 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 120-140 g (60-70% over 4 steps). Purity (by NMR/LC-MS): >98%.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

MethodParameterExpected Result
¹H NMR (400 MHz, D₂O)Consistent with the structure of this compound. Peaks corresponding to the spirocyclic core and the absence of starting materials.
¹³C NMR (100 MHz, D₂O)Peaks corresponding to the 6 carbons of the spirocycle and the oxalate carbonyl.
LC-MS (ESI+)m/z = 114.1 [M+H]⁺ for the free base.
Melting Point N/ATo be determined. A sharp melting point is indicative of high purity.
Elemental Analysis C, H, NCalculated for C₈H₁₃NO₅: C, 47.29%; H, 6.45%; N, 6.89%. Found values should be within ±0.4%.

Safety and Handling Considerations

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere by trained personnel.

  • m-CPBA: A strong oxidizing agent and potential explosive. Avoid shock, friction, and contact with metals.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and skin contact.[6]

  • Exothermic Reactions: The Wittig ylide formation, quenching, and base-mediated cyclization are exothermic. Proper temperature control via a jacketed reactor and slow addition of reagents is critical for safety at scale.

Conclusion and Future Outlook

The protocol detailed herein provides a reliable and scalable pathway to high-purity this compound. By leveraging a robust intramolecular cyclization and a final crystallization-based purification, this method avoids technically challenging or cost-prohibitive steps, making it suitable for the production of kilogram quantities required for advanced drug development programs. The principles of this synthesis—strategic protecting group usage, robust C-C and C-O bond formations, and purification by salt formation—are broadly applicable to the synthesis of other complex spirocyclic amines.[7][8] This enables chemists to efficiently explore this valuable chemical space for the discovery of next-generation therapeutics.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Skvorcova, E., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Molecules, 24(15), 2787. Available at: [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2020). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 11(4), 542-548. Available at: [Link]

  • Google Patents. (n.d.). US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Retrieved from [Link]

  • PubMed. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments, (168). Available at: [Link]

  • PubMed. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 28(7), 3206. Available at: [Link]

  • Google Patents. (n.d.). ZA906302B - Novel 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives,pharmaceutical compositions containing them and process for preparing same.
  • Royal Society of Chemistry. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(42), 8492-8495. Available at: [Link]

  • ResearchGate. (2018). Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. Retrieved from [Link]

  • MDPI. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(19), 6263. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Oxa-6-azaspiro[3.4]octane Oxalate in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic implementation of 1-Oxa-6-azaspiro[3.4]octane and its derivatives in the field of asymmetric synthesis. This document provides an in-depth exploration of the scaffold's potential, moving from its foundational role as a chiral building block to its application in sophisticated catalytic systems. The protocols detailed herein are designed to be robust and reproducible, offering both practical guidance and a deep dive into the mechanistic underpinnings of the proposed synthetic transformations.

Introduction: The Architectural Advantage of Spirocyclic Scaffolds

In the pursuit of novel therapeutics and complex molecular architectures, the demand for three-dimensional (3D) molecular frameworks has grown exponentially. Spirocyclic compounds, characterized by two rings sharing a single atom, offer a rigid and well-defined conformational arrangement.[1] This inherent rigidity is a significant advantage in asymmetric catalysis, as it can lead to enhanced enantioselectivity and potency by minimizing conformational ambiguity in the transition state of a reaction.[2]

The 1-Oxa-6-azaspiro[3.4]octane motif, which combines a strained oxetane ring with a pyrrolidine ring, is an emerging scaffold of high interest.[2] The presence of a secondary amine provides a versatile handle for derivatization, allowing for its incorporation into chiral ligands or its direct use in organocatalysis. The oxalate salt form of this compound (1-Oxa-6-azaspiro[3.4]octane oxalate) is a stable, crystalline solid, making it an ideal precursor for these applications.[3][4]

This guide will focus on the transformation of the achiral 1-Oxa-6-azaspiro[3.4]octane into chiral derivatives and their subsequent application in asymmetric phase-transfer catalysis, a powerful tool for the enantioselective synthesis of alpha-amino acids.

From Achiral Precursor to Chiral Catalyst: A Synthetic Workflow

The commercially available this compound is an excellent starting point. The free base can be liberated and then derivatized to introduce chirality and the necessary functionality for catalytic activity. A common and effective strategy is the introduction of bulky, chiral substituents to create a C₂-symmetric or pseudo-C₂-symmetric environment around the nitrogen atom. This is crucial for creating a well-defined chiral pocket that can effectively discriminate between the two enantiotopic faces of a prochiral substrate.

The following workflow outlines the synthesis of a novel chiral phase-transfer catalyst derived from 1-Oxa-6-azaspiro[3.4]octane.

G cluster_0 PART 1: Catalyst Synthesis cluster_1 PART 2: Application in Asymmetric Alkylation A This compound (Starting Material) B Free Base Generation (aq. NaOH, Extraction) A->B C N-Arylation with Chiral Auxiliary (e.g., (R)-1,1'-Bi-2-naphthol derived triflate) B->C D Quaternization (e.g., Benzyl Bromide) C->D E Chiral Phase-Transfer Catalyst (Final Product) D->E G Alkylation Reaction (Catalyst, Alkyl Halide, Base) E->G Catalyst Input F Glycine Schiff Base (Substrate) F->G H Hydrolysis G->H I Enantioenriched α-Amino Acid (Product) H->I

Figure 1: Overall workflow for the synthesis and application of a 1-Oxa-6-azaspiro[3.4]octane-derived chiral phase-transfer catalyst.

Detailed Protocols

Protocol 1: Synthesis of a Chiral N-Aryl-N-benzyl-1-oxa-6-azaspiro[3.4]octan-6-ium Bromide Catalyst

This protocol details the conversion of the basic scaffold into a potent chiral phase-transfer catalyst. The rationale behind this design is to create a sterically hindered and conformationally rigid quaternary ammonium salt that can form a tight, chiral ion pair with the enolate of the substrate.

Step 1: Liberation of the Free Base

  • Dissolve this compound (1.0 eq) in deionized water (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring until the pH of the solution reaches 12-13.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL/g).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 1-Oxa-6-azaspiro[3.4]octane. Caution: The free base is a volatile amine and should be handled in a well-ventilated fume hood.

Step 2: N-Arylation with a BINOL-derived Moiety The introduction of a bulky, axially chiral biaryl group is a proven strategy for inducing high levels of enantioselectivity.[5]

  • To a solution of the free base (1.0 eq) in anhydrous toluene (15 mL/g) under an argon atmosphere, add (R)-(+)-1,1'-Bi-2-naphthol (BINOL) (1.05 eq), and a palladium catalyst such as Pd₂(dba)₃ (2 mol%).

  • Add a suitable phosphine ligand, for example, Xantphos (4 mol%), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the N-aryl derivative.

Step 3: Quaternization

  • Dissolve the N-aryl derivative (1.0 eq) in acetonitrile (10 mL/g).

  • Add benzyl bromide (1.2 eq) to the solution.

  • Stir the reaction mixture at 60 °C for 24 hours. The product will often precipitate out of the solution.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the final chiral phase-transfer catalyst.

Protocol 2: Asymmetric Alkylation of a Glycine Schiff Base

This protocol demonstrates the application of the newly synthesized catalyst in the asymmetric alkylation of a tert-butyl glycinate benzophenone Schiff base, a key transformation for accessing non-natural alpha-amino acids.[6]

Materials:

  • tert-Butyl glycinate benzophenone Schiff base (substrate)

  • Chiral 1-Oxa-6-azaspiro[3.4]octane-derived catalyst (from Protocol 1)

  • Benzyl bromide (alkylating agent)

  • Potassium hydroxide (KOH) powder (base)

  • Toluene (solvent)

Procedure:

  • To a flame-dried round-bottom flask, add the tert-butyl glycinate benzophenone Schiff base (1.0 eq), the chiral catalyst (2 mol%), and powdered potassium hydroxide (5.0 eq).

  • Add anhydrous toluene (5 mL/mmol of substrate) to the flask.

  • Cool the mixture to -20 °C (a dry ice/acetone bath can be used).

  • Add benzyl bromide (1.1 eq) dropwise over 10 minutes.

  • Stir the reaction vigorously at -20 °C for 48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mechanistic Insights and Rationale

The high enantioselectivity observed in this type of phase-transfer catalysis is attributed to the formation of a well-defined, tight ion pair between the quaternary ammonium cation of the catalyst and the enolate of the glycine Schiff base.

G cluster_0 Mechanism of Asymmetric Induction A Catalyst Cation (Q+) Forms Chiral Pocket B Glycine Enolate Anion (E-) Approaches Catalyst C Formation of Tight Ion Pair [Q+E-] B->C D Steric Shielding by BINOL and Benzyl Groups C->D E Face-Selective Alkylation (Alkyl Halide Approaches from Less Hindered Face) D->E F Product Release & Catalyst Regeneration E->F

Sources

Application Notes & Protocols: Incorporating 1-Oxa-6-azaspiro[3.4]octane oxalate into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptidomimetics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. The introduction of conformational constraints is a powerful strategy in drug design to overcome these limitations, leading to ligands with enhanced potency, selectivity, and metabolic stability.[1][] Spirocyclic scaffolds, with their inherent three-dimensional and rigid structures, are particularly attractive motifs for achieving this conformational restriction.[3][4]

This guide provides a detailed framework for the incorporation of the novel spirocyclic moiety, 1-Oxa-6-azaspiro[3.4]octane, into peptide chains using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This scaffold serves as a unique proline analog, offering a distinct conformational profile to modulate peptide secondary structures, such as β-turns.[5][6] We present a comprehensive workflow, from the preparation of a custom Fmoc-protected building block to its coupling on a solid support and the final characterization of the modified peptide.

The Building Block: Properties and Handling of 1-Oxa-6-azaspiro[3.4]octane oxalate

The starting material, this compound, is a commercially available pharmaceutical intermediate.[7][8][9] Understanding its properties is critical for safe and effective use.

PropertyValueSource
CAS Number 1408074-51-0[9][10]
Molecular Formula C₈H₁₃NO₅[7][10]
Molecular Weight 203.19 g/mol [7][10]
Appearance White to off-white solidN/A
Key Hazards Toxic if swallowed or in contact with skin.[8][11]
Storage Store in a cool, dry, well-ventilated area.

Critical Handling Note: The oxalate salt form must be converted to the free base prior to N-alkylation reactions. This is typically achieved by treatment with an aqueous base (e.g., NaOH or K₂CO₃) followed by extraction of the free amine into an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

Strategic Approach: Synthesis of an SPPS-Ready Building Block

To incorporate the spirocycle using standard Fmoc-SPPS, it must first be converted into a derivative that possesses i) a free carboxylic acid for coupling to the resin-bound peptide and ii) an Fmoc-protected secondary amine. We propose a robust, two-step synthetic sequence to generate the key building block: (S)-2-((1-oxa-6-azaspiro[3.4]octan-6-yl)methyl)-3-phenylpropanoic acid .

This strategy involves N-alkylation to introduce a carboxymethyl handle, followed by Fmoc protection of the spirocyclic nitrogen.

G cluster_0 Building Block Synthesis cluster_1 Solid-Phase Peptide Synthesis (SPPS) A 1-Oxa-6-azaspiro[3.4]octane (Free Base) C Step 1: N-Alkylation (Product: N-alkylated ester) A->C B tert-Butyl bromoacetate B->C D Step 2: Ester Hydrolysis (TFA) (Product: N-alkylated acid) C->D F Step 3: N-Fmoc Protection (Product: Final Building Block) D->F E Fmoc-OSu E->F H Step 4: Coupling (HATU/DIPEA) F->H G Fmoc-SPPS Cycle Start (Resin-Bound Peptide with Free N-terminus) G->H I Incorporated Spiro-Peptide on Resin H->I J Continue SPPS Cycles or Cleave I->J

Caption: Workflow for synthesis and incorporation of the spirocyclic building block.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-(1-oxa-6-azaspiro[3.4]octan-6-yl)acetic acid

This protocol outlines the conversion of the commercially available oxalate salt into a building block suitable for Fmoc-SPPS.

Part A: Free Base Generation

  • Dissolve this compound (1.0 eq) in 1M NaOH (aq) (2.5 eq) at 0 °C.

  • Stir the solution for 30 minutes, allowing it to warm to room temperature.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Use immediately in the next step.

    • Causality: The oxalate salt is deprotonated by the strong base, liberating the nucleophilic secondary amine required for the subsequent alkylation step.

Part B: N-Alkylation with tert-Butyl Bromoacetate

  • Dissolve the free base (1.0 eq) in anhydrous acetonitrile (ACN).

  • Add potassium carbonate (K₂CO₃) (3.0 eq) and tert-butyl bromoacetate (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitor reaction completion by TLC or LC-MS.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield tert-butyl 2-(1-oxa-6-azaspiro[3.4]octan-6-yl)acetate.

    • Causality: The secondary amine acts as a nucleophile, displacing the bromide from tert-butyl bromoacetate in an Sₙ2 reaction. K₂CO₃ acts as a non-nucleophilic base to scavenge the HBr byproduct. A tert-butyl ester is used as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final peptide cleavage step.[12]

Part C: Fmoc Protection & Deprotection

  • Dissolve the purified ester (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Add sodium bicarbonate (NaHCO₃) (3.0 eq), followed by 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) (1.1 eq).[6]

  • Stir vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl (aq), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Dissolve the crude Fmoc-protected ester in a solution of 95:2.5:2.5 TFA:H₂O:Triisopropylsilane (TIS) and stir for 2 hours at room temperature to cleave the tert-butyl ester.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the final building block: Fmoc-(1-oxa-6-azaspiro[3.4]octan-6-yl)acetic acid .

    • Causality: Fmoc-OSu is an efficient electrophilic reagent for installing the base-labile Fmoc protecting group onto the spirocycle's secondary amine.[][13] The final TFA treatment removes the acid-labile tert-butyl group to unmask the carboxylic acid necessary for peptide coupling.

Protocol 2: Incorporation into a Peptide via SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-(1-oxa-6-azaspiro[3.4]octan-6-yl)acetic acid (the "Spiro-AA")

  • Deprotection Solution: 20% Piperidine in DMF.

  • Activation/Coupling Reagents: HATU, DIPEA.

  • Solvents: DMF, DCM.

  • Washing Solvents: DMF, DCM, Methanol.

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with Deprotection Solution (2 x 10 min). Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Standard Amino Acid Coupling: Couple standard Fmoc-amino acids using your lab's established protocol (e.g., 4 eq Amino Acid, 3.9 eq HATU, 8 eq DIPEA in DMF for 45 min).

  • Spiro-AA Coupling: a. In a separate vial, pre-activate the Spiro-AA (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes. b. Add the activated mixture to the deprotected resin-bound peptide. c. Allow the coupling reaction to proceed for 2-4 hours.

    • Causality: The spirocyclic building block is sterically hindered compared to standard amino acids. Therefore, a more potent coupling reagent like HATU and an extended coupling time are recommended to ensure the reaction goes to completion. HATU is known for its high efficiency in difficult couplings with low racemization. d. Take a small sample of resin beads and perform a Kaiser test to confirm reaction completion (ninhydrin should remain colorless). If the test is positive (blue beads), repeat the coupling step.
  • Chain Elongation: After successful coupling of the Spiro-AA, continue with standard Fmoc deprotection and coupling cycles for any subsequent amino acids.

  • Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

  • Peptide Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.

Characterization and Data Analysis

The identity and purity of the final spiro-modified peptide must be confirmed.

TechniquePurposeExpected Outcome
RP-HPLC Purity AssessmentA single major peak in the chromatogram, ideally >95% purity.
LC-MS (ESI) Mass VerificationThe observed molecular weight should match the calculated mass of the spiro-peptide.[12]

Example HPLC Method:

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

G cluster_0 Analysis Workflow workflow Crude Peptide Purification Analytical HPLC LC-MS Final Product purification Preparative RP-HPLC workflow:f1->purification analysis Analytical RP-HPLC (Purity Check) purification->analysis Collect Fractions mass_spec Mass Spectrometry (Identity Confirmation) analysis->mass_spec final_product Pure Spiro-Peptide (>95% Purity) mass_spec->final_product

Caption: Post-cleavage characterization and purification workflow.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Spiro-AA Coupling (Positive Kaiser Test) Steric hindrance of the building block; Insufficient activation or coupling time.Double couple the Spiro-AA: repeat the coupling step with a fresh solution of activated building block. Increase coupling time to 4-6 hours.
Low Yield of Final Peptide Incomplete coupling at any step; Aggregation during synthesis.Use a more potent coupling reagent like COMU. Consider using a different resin (e.g., ChemMatrix®) known to reduce aggregation.
Unexpected Mass in MS Incomplete removal of side-chain protecting groups; Deletion sequence from failed coupling.Increase final cleavage time. Re-analyze HPLC fractions to identify deletion sequences.

Conclusion

The incorporation of 1-Oxa-6-azaspiro[3.4]octane into peptide backbones offers a novel avenue for creating structurally constrained peptidomimetics. By following the detailed protocols for building block synthesis and solid-phase incorporation, researchers can effectively utilize this scaffold to explore new chemical space in drug discovery. The methods presented here are grounded in established principles of peptide and organic chemistry, providing a reliable foundation for the development of next-generation peptide therapeutics.

References

  • Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. Available at: [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 130-133. Available at: [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • Verdi, V., et al. (2017). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 22(9), 1493. Available at: [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available at: [Link]

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]

  • Muttenthaler, M., et al. (2010). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Medicinal Research Reviews, 30(5), 755-799. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Doneanu, A., et al. (2012). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. Analytical Chemistry, 84(14), 5983-5991. Available at: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. Available at: [Link]

  • Del Valle, J. R. (2011). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. Molecules, 16(12), 10174-10188. Available at: [Link]

  • ResearchGate. Figure s1 : Peptide characterization by HPLC and LCMS. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Chromatography Today. (2017). Enhanced Sample Preparation: Precision Peptide Mapping and Quantitation Using UHPLC and Mass Spectrometry. Available at: [Link]

  • Welsch, M. E., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(5), 1963-1980. Available at: [Link]

  • Dandapani, S., et al. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 5(11), 1027-1039. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • CORE. The use of spirocyclic scaffolds in drug discovery. Available at: [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-534. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 1-Oxa-6-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Oxa-6-azaspiro[3.4]octane oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic scaffold—a key bioisostere for morpholine and piperazine moieties—in drug discovery programs.[1][2] Its unique three-dimensional structure can impart improved physicochemical properties to drug candidates.[2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your synthetic route, and achieve consistent, high-yield production of this important intermediate.

Troubleshooting Guide: From Synthesis to Salt Formation

This section addresses the most common challenges encountered during the two main stages of production: the synthesis of the 1-Oxa-6-azaspiro[3.4]octane freebase and its subsequent conversion to the stable oxalate salt.

Issue 1: Low or Inconsistent Yield of the 1-Oxa-6-azaspiro[3.4]octane Core

Question: My spirocyclization reaction to form the 1-Oxa-6-azaspiro[3.4]octane freebase is suffering from low yield and poor reproducibility. What are the critical parameters to investigate?

Answer: Low yields in the formation of spirocyclic systems are a frequent challenge, often stemming from the intricate stereoelectronic demands of forming the spirocenter.[3][4] For 1-Oxa-6-azaspiro[3.4]octane, which is commonly synthesized via a [3+2] cycloaddition pathway, success hinges on precise control over several factors.[1][5]

Potential Causes & Optimization Strategies:

  • Cause A: Inefficient Dipole Generation or Reactivity. The key [3+2] cycloaddition step involves the reaction of a dipole (e.g., an azomethine ylide) with a dipolarophile. The rate and efficiency of this reaction are highly sensitive to conditions.

    • Expert Insight: In our experience, pre-forming the reactive dipole at low temperatures before introducing the alkene component can significantly improve yields by preventing undesired side reactions or decomposition.[5] For thermally sensitive dipoles, slow, portion-wise addition to a heated solution of the alkene (under microwave conditions, for instance) can maintain a low steady-state concentration of the reactive intermediate, further minimizing side products.[5]

  • Cause B: Suboptimal Reaction Conditions. Temperature, solvent, and concentration are critical and interdependent variables. What works on a small scale may not translate directly to a larger preparation.[6]

    • Expert Insight: A systematic approach is essential. We recommend creating a small matrix of experiments to screen solvents and temperatures. Polar aprotic solvents often perform well, but the optimal choice depends on the specific precursors. Begin monitoring by TLC or LC-MS early (e.g., after 30-60 minutes) to gauge the initial reaction rate and identify any immediate product degradation, which can occur if conditions are too harsh.[6]

  • Cause C: Purity of Starting Materials. The precursors for cycloaddition reactions can be sensitive to impurities, which may quench catalysts or participate in competing side reactions.[6]

    • Expert Insight: Always use freshly purified starting materials. If one of your precursors is an aldehyde, for example, it can be prone to oxidation to the corresponding carboxylic acid, which can interfere with the desired reaction pathway. Verify the purity of all reagents by NMR or GC-MS before commencing the synthesis.

Workflow: Troubleshooting Low Spirocyclization Yield

G start Low Yield Observed in Spirocyclization reagent_check Verify Purity & Stoichiometry of Starting Materials start->reagent_check Is purity confirmed? condition_check Review Reaction Conditions (Solvent, Temp, Concentration) start->condition_check Are conditions optimized? monitoring_check Monitor Reaction Profile (TLC, LC-MS) start->monitoring_check dipole_method Optimize Dipole Generation Method (e.g., pre-formation at 0°C) reagent_check->dipole_method Yes solution_reagent Purify Reagents; Adjust Stoichiometry reagent_check->solution_reagent No solution_dipole Implement Slow Addition or Pre-formation Protocol dipole_method->solution_dipole condition_optimization Systematically Screen Conditions (e.g., DOE matrix) condition_check->condition_optimization No solution_conditions Select Optimal Solvent/Temp Based on Screening Data condition_optimization->solution_conditions degradation_check Check for Product Degradation or Stable Intermediates monitoring_check->degradation_check solution_monitoring Adjust Reaction Time/Temp to Maximize Product Formation degradation_check->solution_monitoring

Caption: A logical workflow for diagnosing and resolving low spirocyclization yields.

Issue 2: Poor Crystallization of the Oxalate Salt (Oily Product or No Precipitate)

Question: After successfully synthesizing the freebase amine, I am struggling to form the oxalate salt. The product is often a gummy oil, or it fails to precipitate at all. How can I achieve a clean, crystalline solid?

Answer: The formation of amine salts is an acid-base reaction, but achieving a high-quality crystalline solid is a challenge of solubility and lattice energy. The physical form of the product is highly dependent on the solvent system and the purity of the amine freebase.[7][8]

Potential Causes & Optimization Strategies:

  • Cause A: Incorrect Solvent or Anti-Solvent Choice. The key is to find a solvent in which the amine freebase and oxalic acid are soluble, but the resulting oxalate salt is poorly soluble.

    • Expert Insight: Isopropyl alcohol (IPA) and ethanol are excellent starting points for dissolving the amine freebase.[7] Acetone is also reported to give instantaneous precipitation and high yields.[8] An anti-solvent, such as diethyl ether or toluene, is often required to induce precipitation.[7][9] The addition should be slow to encourage crystal growth rather than amorphous crashing out.

  • Cause B: Presence of Water. Even trace amounts of water can disrupt the crystal lattice and lead to the formation of oils or hydrates, which may have different physical properties.[7]

    • Expert Insight: Ensure both your amine freebase solution and the oxalic acid solution are prepared with anhydrous solvents. If the freebase was purified via column chromatography, ensure it is rigorously dried under high vacuum to remove all residual solvents before proceeding.

  • Cause C: Incorrect Stoichiometry or Residual Impurities. An excess of either the amine or oxalic acid can act as an impurity, inhibiting crystallization. Similarly, byproducts from the previous step can interfere.

    • Expert Insight: Ensure your freebase is of high purity (>95%). Use a stoichiometric amount (1.0 equivalent) of oxalic acid. We recommend dissolving the oxalic acid in a suitable solvent and adding it dropwise to a stirred solution of the amine freebase.[7][8] This ensures localized excesses are avoided. If an oil forms, try cooling the mixture in an ice bath or gently scratching the inside of the flask with a glass rod to induce crystallization.

Data Summary: Recommended Solvent Systems for Oxalate Salt Formation
Primary Solvent (for Amine & Acid)Anti-Solvent (to Induce Precipitation)Expected OutcomeReference
Isopropyl Alcohol (IPA)Diethyl EtherFluffy white precipitate[7]
Methanol (Anhydrous)Toluene or Petroleum EtherGranular solid[9]
AcetoneNone (precipitation is often spontaneous)Crystalline solid, rapid formation[8]
EthanolDiethyl EtherCrystalline solidN/A

Experimental Protocols

Protocol 1: Synthesis of 1-Oxa-6-azaspiro[3.4]octane Freebase (General Method)

This protocol is a representative example based on common cycloaddition strategies. It should be adapted and optimized for specific starting materials.

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve the dipolarophile (alkene precursor, 1.0 eq) in anhydrous toluene.

  • Dipole Generation: In a separate flask under nitrogen, prepare the dipole precursor. For an azomethine ylide, this may involve deprotonation of an amine hydrochloride with a non-nucleophilic base (e.g., DBU or a metal hydride) at 0°C.

  • Reaction: Slowly add the generated dipole solution to the heated (e.g., 80-100 °C) solution of the dipolarophile over 2-3 hours using a syringe pump. The slow addition is critical to maintain a low concentration of the reactive intermediate.[5]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol/DCM mobile phase with KMnO₄ stain) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench cautiously with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-Oxa-6-azaspiro[3.4]octane freebase.

Protocol 2: Formation of this compound
  • Dissolution of Freebase: Dissolve the purified 1-Oxa-6-azaspiro[3.4]octane (1.0 eq) in anhydrous isopropyl alcohol (IPA, approx. 5-10 volumes).

  • Preparation of Acid Solution: In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in a minimal amount of anhydrous IPA.

  • Precipitation: While stirring the amine solution at room temperature, add the oxalic acid solution dropwise. A white precipitate should begin to form.[7]

  • Complete Crystallization: After the addition is complete, continue stirring for 1-2 hours at room temperature. If precipitation is slow or incomplete, add diethyl ether (3-5 volumes) as an anti-solvent and cool the mixture in an ice bath for an additional hour.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold IPA, followed by a generous wash with diethyl ether to remove any residual soluble impurities and to aid in drying. Dry the solid under high vacuum to a constant weight. The expected molecular weight of the oxalate salt is 203.19 g/mol .[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of converting the freebase amine to its oxalate salt? A1: The freebase 1-Oxa-6-azaspiro[3.4]octane can be an oil or a low-melting solid, which can be difficult to handle, accurately weigh, and store long-term. The oxalate salt is typically a stable, non-hygroscopic, crystalline solid with a sharp melting point.[9] This makes it ideal for purification by recrystallization and significantly improves its handling and storage properties, which is critical in a drug development setting.

Q2: What analytical methods should I use to confirm the structure and purity of my final product? A2: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the spirocycle and the presence of the oxalate counterion. LC-MS is excellent for confirming the molecular weight (as the freebase cation) and assessing purity. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.

Q3: My reaction is air and moisture-sensitive. What precautions are essential? A3: Many organic reactions, especially those involving organometallic reagents or strong bases, are sensitive to air and moisture.[6] Always use flame- or oven-dried glassware. Employ standard inert atmosphere techniques, such as using a nitrogen or argon manifold or working in a glovebox. Use anhydrous solvents, which are commercially available or can be prepared by distillation from an appropriate drying agent.

Q4: Are there specific safety hazards associated with this compound? A4: According to supplier safety data sheets, the compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[12] It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

Overall Synthetic Workflow Diagram

G cluster_0 Stage 1: Spirocycle Synthesis cluster_1 Stage 2: Salt Formation start Precursors cyclo [3+2] Cycloaddition start->cyclo workup Aqueous Workup & Extraction cyclo->workup purify_amine Column Chromatography workup->purify_amine freebase Pure Freebase Amine purify_amine->freebase salt_form Salt Formation & Precipitation freebase->salt_form oxalic Oxalic Acid (1 eq) in Anhydrous Solvent oxalic->salt_form filtration Vacuum Filtration & Washing salt_form->filtration drying High Vacuum Drying filtration->drying final_product 1-Oxa-6-azaspiro[3.4]octane oxalate drying->final_product

Caption: A high-level overview of the synthetic workflow from precursors to the final oxalate salt.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71432930, this compound. Retrieved from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]

  • Gopalakrishnan, J., et al. (2005). Crystalline structures of salts of oxalic acid and aliphatic amines. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • Google Patents. (1958). US2857424A - Preparation of oxalic acid salts of phenylene diamines.
  • Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya. (2020). Synthesis of Amides and Salts of Oxalic Acid and Their Use as Plant Growth Regulators. Retrieved from [Link]

  • Zheng, G., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2021). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. PubMed Central. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Tandfonline.com. Retrieved from [Link]

  • Kotha, S., & Sunil, K. (2009). Selected Synthetic Strategies to Spirocyclics. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Oxa-6-azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 1-oxa-6-azaspiro[3.4]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating these valuable spirocyclic scaffolds. The unique structure of these compounds, featuring a basic nitrogen and a polar oxetane ring, presents specific challenges that require tailored purification strategies.

This document moves beyond standard protocols to provide in-depth, experience-driven advice. We will explore the "why" behind purification choices, offering troubleshooting guides and validated procedures to enhance the purity, yield, and efficiency of your work.

Section 1: Foundational Principles & Pre-Purification Strategy

Before attempting purification, a solid understanding of the molecule's properties is crucial. The 1-oxa-6-azaspiro[3.4]octane core contains a tertiary amine, which typically has a pKa in the 8-10 range, making it basic. The oxetane moiety introduces polarity and acts as a good hydrogen-bond acceptor.[1] These features govern the molecule's behavior in different purification systems.

1.1 The Critical Role of the N-Protecting Group

The choice of nitrogen-protecting group (e.g., Boc, Cbz, Benzyl) profoundly impacts the purification strategy.

  • N-Boc Derivatives : The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and ease of removal under mild acidic conditions.[2] It significantly reduces the basicity of the nitrogen, often minimizing strong interactions with silica gel and preventing streaking during chromatography.[2]

  • Free Amines : Unprotected spirocycles are basic and prone to streaking on standard silica gel due to strong acid-base interactions with silanol groups. This can lead to poor separation and low recovery.

  • N-Benzyl Derivatives : These are also common and can be purified similarly to their Boc-protected counterparts, though their polarity may differ.

1.2 Initial Work-up: Setting the Stage for Success

A clean and efficient initial work-up is the first step in purification. For reactions synthesizing these spirocycles, a well-planned liquid-liquid extraction can remove a significant portion of impurities.

  • Acid-Base Extraction : This is a powerful technique for separating basic amines from neutral or acidic byproducts.[3][4][5] By washing the crude organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic spiroamine is protonated and extracted into the aqueous phase as a soluble salt.[3][5] Neutral impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with 2M NaOH) to a pH of 9-10 and the free amine product re-extracted into an organic solvent.[3]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the purification of 1-oxa-6-azaspiro[3.4]octane derivatives.

Q1: My unprotected (free amine) compound is streaking badly on the silica TLC plate and column. What is happening and how can I fix it?

A1: This is a classic problem caused by the basic nitrogen atom interacting strongly and irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution, resulting in significant tailing or "streaking."

  • The Causality: The lone pair on the nitrogen forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups. This prevents the compound from moving smoothly with the mobile phase.

  • Solutions:

    • Mobile Phase Modification (Recommended): Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.[6] Common choices include:

      • 0.5-2% Triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol system.

      • 0.5-2% Ammonium hydroxide (NH₄OH) if using a more polar system like DCM/methanol.[6]

    • Alternative Stationary Phases: If streaking persists, consider a different stationary phase.

      • Amine-functionalized silica (NH-silica): This is an excellent choice as it provides a basic surface, minimizing unwanted interactions and often leading to sharp, symmetrical peaks.[7]

      • Neutral or Basic Alumina: Alumina can be a good alternative to silica for purifying basic compounds.[8][9] Ensure you use Brockmann activity II or III, as highly active alumina can sometimes catalyze degradation.

Q2: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my options?

A2: The oxetane ring, while generally more stable than other strained ethers like epoxides, can be sensitive to strong acids.[9][10][11] The inherent acidity of silica gel can be sufficient to catalyze ring-opening or other degradation pathways, especially with prolonged exposure during a slow column run.

  • Confirmation (2D TLC): To check for on-plate decomposition, run a TLC plate as usual. Then, turn the plate 90 degrees and re-elute it in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.[12]

  • Solutions:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent containing a basic additive (like 1% triethylamine) to neutralize it.[6]

    • Switch to a Less Acidic Phase: Use neutral alumina or an amine-functionalized silica column which are less likely to cause acid-catalyzed degradation.[7][8]

    • Speed is Key: Use flash chromatography with slightly higher pressure to minimize the residence time of your compound on the column.[13]

Q3: I can't separate my desired spirocycle from a very similar, non-polar impurity. What should I do?

A3: This is a challenge of selectivity. When two compounds have very similar polarities, standard normal-phase chromatography may not provide sufficient resolution.

  • The Causality: The separation on silica is primarily driven by polar interactions. If the impurity and product have similar functional groups and overall polarity, they will co-elute.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/ether or a toluene-based system can alter selectivity enough to achieve separation.

    • Consider Reverse-Phase Chromatography: Reverse-phase (e.g., C18 silica) separates compounds based on hydrophobicity. This offers a completely different separation mechanism that can often resolve impurities that are inseparable on normal-phase silica. For basic amines, it is often beneficial to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% triethylamine or ammonium hydroxide) to ensure the amine is in its neutral, more hydrophobic form.[7]

Q4: My purified compound looks clean by LC-MS, but my NMR spectrum shows residual solvent (e.g., Ethyl Acetate, DCM). How do I remove it?

A4: Residual solvents can be trapped within the crystalline lattice or remain due to strong intermolecular interactions. Simply drying under high vacuum is often insufficient, especially for high-boiling solvents.[14]

  • The Causality: The solvent becomes an integral, albeit non-covalent, part of the solid matrix. The vapor pressure of the solvent within this matrix is much lower than that of the pure liquid, making it difficult to remove.

  • Solutions:

    • Solvent Displacement (Lyophilization/Freeze-Drying): Dissolve the compound in a small amount of a suitable solvent with a low boiling point that is easily removed, such as water or benzene (if appropriate), and then freeze-dry the sample. This can effectively remove the trapped higher-boiling solvent.

    • Slurrying/Re-precipitation: Dissolve the compound in a minimal amount of a good solvent (like DCM) and then add a large volume of a poor solvent (like hexane or pentane) to crash out the product. The original trapped solvent will likely remain in the solvent mixture. Filter and dry the resulting solid.[2]

    • Drying in the Presence of Water Vapor: For some substances, drying under vacuum in the presence of a controlled amount of water vapor can help displace trapped organic solvent molecules.[14]

Section 3: Standard Operating Procedures (SOPs)
SOP 1: Optimized Flash Chromatography of a Basic 1-Oxa-6-azaspiro[3.4]octane

This protocol assumes a free amine that exhibits streaking on unmodified silica.

  • TLC Analysis:

    • Prepare three TLC chambers with your chosen eluent (e.g., 30% Ethyl Acetate in Hexane).

    • In chamber 1: Use the eluent as is.

    • In chamber 2: Add 1% triethylamine (Et₃N) to the eluent.

    • In chamber 3: Add 1% ammonium hydroxide (NH₄OH) to the eluent.

    • Spot your crude material on three separate TLC plates and develop one in each chamber.

    • Observe which condition gives a round, well-defined spot with an Rf value between 0.2 and 0.4. This will be your column's mobile phase.

  • Column Preparation:

    • Select an appropriate size flash column based on your sample mass (a 1:30 to 1:100 ratio of sample-to-silica mass is typical).

    • Dry-pack or slurry-pack the column with silica gel in your non-modified solvent (e.g., hexane).

    • Equilibrate the column by flushing with 3-5 column volumes of the optimized mobile phase (containing the basic additive). This neutralizes the silica.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution (dry loading): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH), add 2-3 times its mass in silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[13]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Run the column using your optimized mobile phase, applying gentle air pressure (1-2 psi).[13]

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

SOP 2: Recrystallization

Recrystallization is an excellent and scalable method for purifying solid derivatives.[15][16][17]

  • Solvent Screening:

    • Place a small amount of your crude solid (10-20 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to each tube.

    • A good recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.

    • Heat the tubes that show poor solubility. If the solid dissolves upon heating, you have a potential solvent.

    • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The formation of high-quality crystals indicates a good solvent system.

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored by impurities, you can decolorize it by adding a small amount of activated charcoal and performing a hot filtration.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[16]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[15]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Section 4: Visualization & Workflows
Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common purification issues.

Troubleshooting_Purification problem problem cause cause solution solution start Start: Impure Product p1 Problem: Streaking / Tailing on TLC start->p1 p2 Problem: Compound Decomposition start->p2 p3 Problem: Poor Separation (Co-elution) start->p3 p4 Problem: Product Won't Crystallize start->p4 c1 Cause: Basic Amine on Acidic Silica p1->c1 c2 Cause: Acid-Labile Oxetane on Silica p2->c2 c3 Cause: Similar Polarity of Components p3->c3 c4 Cause: Compound is an Oil or Impurities Inhibit Lattice Formation p4->c4 s1a Solution: Add Et3N or NH4OH to Eluent c1->s1a s1b Solution: Use Alumina or NH-Silica Column c1->s1b s2a Solution: Neutralize Silica (Basic Wash) c2->s2a s2b Solution: Use Neutral Alumina c2->s2b s3a Solution: Change Solvent System (Alter Selectivity) c3->s3a s3b Solution: Switch to Reverse Phase (C18) c3->s3b s4a Solution: Screen More Solvents / Solvent Systems c4->s4a s4b Solution: Purify by Chromatography First c4->s4b

Caption: Troubleshooting Decision Tree for Purification.

General Purification Workflow

This diagram illustrates the typical sequence of steps from crude reaction mixture to a pure, isolated compound.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polish & Analysis step step process process analysis analysis final final A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid-Base Wash) A->B C Concentrated Crude Product B->C D Flash Column Chromatography C->D E TLC Analysis of Fractions D->E F Combine Pure Fractions E->F G Recrystallization (Optional) F->G H Final Purity Check (LC-MS, NMR) G->H I Pure Compound H->I

Caption: General Purification Workflow Diagram.

References
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Amine workup. (2024). Reddit. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Liquid/liquid Extraction. Available at: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). Chemical Reviews. Available at: [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (1999). Google Patents.
  • Chemical Space Exploration of Oxetanes. (2020). Molecules. Available at: [Link]

  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1999). The Journal of Organic Chemistry. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Available at: [Link]

  • Oxetane and azetidine ethers by Brønsted acid catalysed intermolecular C–O bond formation. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

  • Alternative stationary phases. (2022). Reddit. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Available at: [Link]

  • Impurities: guideline for residual solvents. (2019). European Medicines Agency. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (1983). Analytical Chemistry. Available at: [Link]

  • How to remove residual solvents from the CBD crystals? (2019). ResearchGate. Available at: [Link]

  • What is Solvent Removal? Organomation. Available at: [Link]

  • A novel process of residual solvent removal. (2011). European Patent Office.
  • Lab Procedure: Recrystallization. (2022). ChemTalk. Available at: [Link]

  • RECRYSTALLISATION. Available at: [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. Available at: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Available at: [Link]

  • Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]

  • Recrystallization and Crystallization. Available at: [Link]

  • Chromatography Troubleshooting. (2019). YouTube. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2019). Molecules. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2023). Scientific Reports. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (2014). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of Spirocyclic Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclic oxetane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with constructing these valuable, three-dimensional scaffolds. The inherent ring strain of the oxetane moiety, while imparting desirable physicochemical properties, also opens the door to a variety of competing side reactions.[1][2] This resource provides in-depth, field-proven insights through a troubleshooting and FAQ format to help you diagnose issues, optimize your reactions, and maximize your yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. Each issue is broken down into potential causes and actionable solutions, grounded in mechanistic principles.

Issue 1: My Paternò-Büchi reaction for spiro-oxetane synthesis is low-yielding and produces a complex mixture.

The Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful method for oxetane synthesis but is often plagued by competing photochemical pathways.[3]

Potential Cause A: Alkene Dimerization

When using electron-deficient alkenes (e.g., maleic anhydride, maleimides), a common and often dominant side reaction is the [2+2] photocycloaddition of the alkene with itself, forming a cyclobutane dimer.[4][5] This is particularly problematic as the dimer can be difficult to separate from the desired oxetane product.[5]

  • Solution: Employ a Triplet Sensitizer/Suppressor.

    • Mechanism: The desired Paternò-Büchi reaction often proceeds through the triplet excited state of the ketone. The competing alkene dimerization can also be sensitized. However, additives can selectively mediate these processes.

    • Recommendation: The addition of p-xylene has been shown to effectively suppress the dimerization of maleic anhydride derivatives in reactions with cyclic ketones.[2][4] It is believed to act as a triplet sensitizer for the ketone while potentially quenching the excited state of the alkene, thus favoring the desired cross-cycloaddition.

    • Protocol: See "Experimental Protocols" section for a detailed methodology.

Potential Cause B: Norrish Type I Fragmentation

Aliphatic cyclic ketones, upon photoexcitation, can undergo α-cleavage (Norrish Type I reaction) to form a diradical intermediate. This intermediate can then lead to various non-oxetane byproducts, such as unsaturated aldehydes (e.g., 5-hexenal from cyclohexanone).[4][5]

  • Solution: Optimize Reaction Conditions & Setup.

    • Wavelength Control: Use a longer wavelength UV source (e.g., 350 nm instead of 300 nm or broadband mercury lamps) if possible, as the energy might be sufficient for the desired cycloaddition without promoting fragmentation.

    • Flow Chemistry: Continuous flow reactors offer significant advantages by providing uniform irradiation and precise control over residence time.[1] This minimizes the formation of degradation products that can arise from extended irradiation times in batch reactors.[1][6]

Potential Cause C: Photocycloreversion (Retro-Paternò-Büchi Reaction)

The spiro-oxetane product itself is not always stable under the reaction conditions. It can absorb light and undergo a retro-Paternò-Büchi reaction, cleaving back to the starting ketone and alkene or rearranging to other products.[7]

  • Solution: Monitor Reaction Progress Diligently.

    • Time Course Analysis: Set up the reaction and take aliquots at regular intervals (e.g., every 30-60 minutes). Analyze by TLC, GC-MS, or ¹H NMR to determine the point of maximum product concentration. Extended irradiation often leads to product degradation and the formation of byproducts.[1]

    • Product Filtration: If the product is significantly less soluble than the starting materials, it may precipitate out of the solution, effectively protecting it from further photochemical degradation. Cooling the reaction mixture (if feasible without freezing the solvent) can sometimes promote this.

Issue 2: The yield of my spiro-oxetane from an intramolecular Williamson etherification is poor.

The formation of a four-membered ring via intramolecular SN2 displacement (a 4-exo-tet cyclization) is kinetically less favored compared to the formation of 3-, 5-, or 6-membered rings.[1][8]

Potential Cause: Competing Grob Fragmentation

For 1,3-diol derivatives with a leaving group at one terminus, a major competing pathway to the desired SN2 cyclization is an E2-like elimination known as Grob fragmentation.[8][9] This entropically favored process breaks the carbon backbone, yielding an alkene and a carbonyl compound.

  • Solution: Judicious Choice of Base and Leaving Group.

    • Base Selection: Use a non-nucleophilic, sterically hindered base that favors deprotonation of the alcohol over other potential pathways. Sodium hydride (NaH) in an aprotic solvent like THF is a standard choice.[10] Avoid bases that might promote elimination through other mechanisms. Mildly basic conditions are often necessary to prevent side reactions.[11]

    • Leaving Group: A good leaving group (e.g., tosylate, mesylate) is required. However, an extremely reactive leaving group (like triflate or iodide) might overly favor the fragmentation pathway under certain conditions. Tosylates often provide a good balance.

Frequently Asked Questions (FAQs)

Q1: My spiro-oxetane seems to be decomposing during my aqueous workup or silica gel chromatography. Why is this happening and how can I prevent it?

This is a classic issue stemming from the acid sensitivity of the oxetane ring. The ring strain makes the ether oxygen susceptible to protonation by Brønsted or Lewis acids.[1][10][12] This activation facilitates nucleophilic attack, leading to ring-opening. Water can act as a nucleophile to form a 1,3-diol, and the acidic surface of standard silica gel is a common culprit for decomposition during purification.[1]

  • Troubleshooting Strategies:

    • Neutralize Workup: During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of water to quench the reaction and wash the organic layer.

    • Deactivate Silica Gel: Before performing column chromatography, neutralize your silica gel by flushing the packed column with a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) in your eluent.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase (C18) silica gel, for purification.

Q2: How stable is the spiro-oxetane ring to common synthetic reagents?

While sensitive to acid, the oxetane core is surprisingly robust under a variety of other conditions. Understanding its tolerance profile is key to multi-step synthesis.

Reaction Condition Stability Profile Considerations & Common Side Reactions
Strong Acids (HCl, H₂SO₄, Lewis Acids) Unstable Rapid ring-opening to form 1,3-diols or other addition products is the primary decomposition pathway.[1][12][13]
Strong Bases (NaOH, KOtBu) Generally Stable The oxetane ring itself is stable, but strong bases can initiate other reactions on the molecule (e.g., Grob fragmentation in precursors).[8][14]
Nucleophiles (Amines, Grignards, etc.) Potentially Unstable Ring-opening is a competing pathway, especially with strong nucleophiles or when activated by a Lewis acid.[1][10][13] Steric hindrance around the oxetane can mitigate this.
Oxidizing Agents (KMnO₄, PCC, etc.) Generally Stable The ether linkage is resistant to many common oxidants, allowing for functionalization of other parts of the molecule.[12]
Reducing Agents (LiAlH₄, NaBH₄, H₂/Pd) Generally Stable Stable under many reducing conditions. However, harsh conditions (e.g., LiAlH₄ at high temperatures) can cause decomposition.[10][12]
High Temperatures Potentially Unstable Spiro-oxetanes can be thermally labile. High temperatures, especially in the presence of trace acid or base, can promote decomposition or rearrangement.[10][15]

Q3: In a Paternò-Büchi reaction, what is the most critical factor for success: the ketone or the alkene?

Both are critical and their electronic properties must be considered. The reaction is most efficient between an excited state carbonyl (often aromatic ketones or aldehydes) and an electron-rich alkene.[4] However, recent methods have expanded the scope.

  • Aliphatic Ketones: Can be used but are prone to Norrish Type I fragmentation as a side reaction.[4][5]

  • Electron-Deficient Alkenes: Can be used but are highly susceptible to photodimerization, which often becomes the major reaction pathway if not suppressed.[4]

  • The combination of an aliphatic ketone and an electron-deficient alkene is particularly challenging but can be achieved with careful optimization, for example, by using additives like p-xylene to mediate the competing reactions. [4][5]

Visualized Mechanisms & Workflows

Diagram 1: Competing Pathways in Paternò-Büchi Reaction

cluster_photo Photochemical Excitation cluster_pathways Reaction Pathways Ketone Cyclic Ketone (S₀) Ketone_T1 Ketone (T₁) Ketone->Ketone_T1 hν (ISC) Alkene Alkene (S₀) Dimer Alkene Dimer (Side Product) Alkene->Dimer hν or Sensitization Diradical 1,4-Diradical Intermediate Ketone_T1->Diradical + Alkene Oxetane Spiro-Oxetane (Desired Product) Diradical->Oxetane Ring Closure

Caption: Desired Paternò-Büchi pathway vs. competing alkene dimerization.

Diagram 2: Troubleshooting Workflow for Low-Yielding Synthesis

Sources

Improving the regioselectivity of reactions with 1-Oxa-6-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Oxa-6-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this unique spirocyclic scaffold. Here, we address common challenges related to regioselectivity in a practical, question-and-answer format, blending fundamental principles with actionable troubleshooting advice to enhance the precision and success of your experiments.

Introduction to the Reactivity of 1-Oxa-6-azaspiro[3.4]octane

1-Oxa-6-azaspiro[3.4]octane incorporates two distinct heterocyclic rings: a strained oxetane and a nucleophilic pyrrolidine. This duality presents both synthetic opportunities and challenges, primarily centered on controlling which part of the molecule reacts. The key to regioselectivity lies in understanding the interplay of steric and electronic effects, which can be modulated by your choice of reagents and reaction conditions.

The pyrrolidine nitrogen is the most nucleophilic and basic site, making it the primary target for electrophiles under neutral or basic conditions. The oxetane ring, while less reactive, is susceptible to ring-opening reactions, particularly under acidic conditions which activate the ether oxygen.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: N-Alkylation vs. C-Alkylation

Question: My N-alkylation reaction on 1-Oxa-6-azaspiro[3.4]octane is giving me a mixture of the desired N-alkylated product and a C-alkylated byproduct at the carbon adjacent to the nitrogen. How can I improve the selectivity for N-alkylation?

Answer: This is a classic regioselectivity problem arising from the ambident nucleophilicity of the pyrrolidine ring, though direct C-alkylation is less common than N-alkylation for simple amines reacting with alkyl halides.[1] However, if C-alkylation is observed, it likely proceeds through an enamine intermediate under certain conditions. The nitrogen lone pair is significantly more nucleophilic than the alpha-carbon. To favor N-alkylation, you should employ conditions that promote direct reaction at the nitrogen center.

Troubleshooting Guide:

  • Choice of Base: The choice of base is critical. A strong, non-nucleophilic base is often preferred for deprotonating the nitrogen without competing in the alkylation. However, for secondary amines, the reaction can often proceed without a base, with a second equivalent of the amine acting as an HCl scavenger.[1] If you are using a base, consider the following:

    • Strong, Hindered Bases (e.g., LDA, KHMDS): These bases can favor the formation of a kinetic enolate/enamine if there's a possibility of deprotonation at the alpha-carbon, potentially leading to C-alkylation.

    • Weaker, Non-nucleophilic Bases (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine): These are generally preferred for selective N-alkylation as they are less likely to deprotonate the alpha-carbon. The use of sodium hydride (NaH) in a non-coordinating solvent like THF has been shown to be highly effective for promoting N-1 regioselectivity in similar heterocyclic systems.[2][3]

  • Solvent Effects: The solvent can influence the reactivity of both the amine and the electrophile.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can accelerate SN2 reactions and are generally a good choice for N-alkylation.

    • Non-polar Solvents (e.g., Toluene, THF): These can also be effective, particularly when using strong bases like NaH.[3]

  • Nature of the Electrophile:

    • Hard vs. Soft Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "harder" nucleophile than the alpha-carbon. Therefore, using "harder" electrophiles (e.g., alkyl sulfates, alkyl tosylates) may favor reaction at the nitrogen. Highly reactive alkyl halides like methyl iodide or benzyl bromide are also effective for N-alkylation.

Proposed Protocol for Highly Selective N-Alkylation:

  • To a solution of 1-Oxa-6-azaspiro[3.4]octane (1.0 equiv) in anhydrous THF or DMF (0.1–0.5 M) under an inert atmosphere (N₂ or Ar), add K₂CO₃ (1.5 equiv) or NaH (1.2 equiv, handle with care).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography.

FAQ 2: Regioselective Oxetane Ring-Opening

Question: I want to perform a nucleophilic ring-opening of the oxetane. Which carbon will be attacked, and how can I control the regioselectivity?

Answer: The regioselectivity of the oxetane ring-opening is a textbook example of how reaction conditions dictate the outcome. The two possible sites of attack are the highly substituted spirocyclic carbon (C4) and the less substituted methylene carbons (C2 and C5).

  • Under Acidic Conditions (Electronic Control): In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, making the ring more susceptible to nucleophilic attack. This creates a partial positive charge on the adjacent carbons. The tertiary carbocation-like character at the spiro center (C4) is more stabilized than the primary carbocation character at the methylene carbons. Therefore, weak nucleophiles will preferentially attack the more substituted C4 position .[4]

  • Under Basic or Neutral Conditions (Steric Control): With strong, anionic nucleophiles and no acid catalyst, the reaction proceeds via an SN2 mechanism. In this case, steric hindrance is the dominant factor. The nucleophile will attack the least sterically hindered positions, which are the methylene carbons (C2 or C5) .[4]

Troubleshooting and Strategy Selection:

Goal Recommended Conditions Nucleophile Type Rationale
Attack at C4 (spiro-carbon) Lewis Acid (e.g., BF₃·OEt₂, Al(C₆F₅)₃, TiCl₄) or strong Brønsted acid (e.g., H₂SO₄, TfOH) in an inert solvent (CH₂Cl₂, Toluene).[4][5]Weak to moderate (e.g., alcohols, water, halides, thiols).Acid catalysis stabilizes the developing positive charge at the more substituted carbon, favoring attack at this site (electronic control).[4]
Attack at C2/C5 (methylene carbon) Strong base (e.g., n-BuLi, NaH to generate the nucleophile) in an aprotic solvent (e.g., THF, Et₂O). No acid catalyst.Strong, anionic (e.g., organolithiums, Grignard reagents, amides, alkoxides).The reaction follows an SN2 pathway, where attack occurs at the least sterically hindered carbon (steric control).[4]

dot

G Start 1-Oxa-6-azaspiro[3.4]octane Acid Acidic Conditions (e.g., Lewis Acid) Start->Acid Activate with Acid Base Basic/Neutral Conditions (Strong Nucleophile) Start->Base Use Strong Nucleophile Product_C4 Product A (Attack at C4 - spiro center) Acid->Product_C4 Product_C2_C5 Product B (Attack at C2/C5 - methylene) Base->Product_C2_C5 Rationale_Acid Electronic Control: Stabilized carbocation-like transition state at C4. Product_C4->Rationale_Acid Rationale_Base Steric Control: SN2 attack at the least hindered carbon. Product_C2_C5->Rationale_Base

Caption: Decision workflow for regioselective oxetane ring-opening.

FAQ 3: Selective Reaction at Nitrogen vs. Oxetane

Question: How can I perform a reaction exclusively on the pyrrolidine nitrogen without triggering the ring-opening of the oxetane, or vice-versa?

Answer: This requires a protection/deprotection strategy. The key is to temporarily "mask" the functional group you do not want to react.[6][7]

Scenario A: Reacting the Oxetane Ring Selectively

To direct reactivity towards the oxetane, you must first protect the highly nucleophilic pyrrolidine nitrogen.

  • Nitrogen Protection: The most common and robust protecting group for secondary amines is the tert-butoxycarbonyl (Boc) group. It is stable to a wide range of nucleophilic and basic conditions but is easily removed with acid.

    • Protocol: React 1-Oxa-6-azaspiro[3.4]octane with Di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine or in a biphasic system with NaOH. This will form the N-Boc protected spirocycle.

  • Oxetane Reaction: With the nitrogen protected, you can now perform the desired oxetane ring-opening reaction (as described in FAQ 2) under either acidic or basic conditions. The Boc group is generally stable to Lewis acids at low temperatures and to most basic conditions.

  • Deprotection: After the oxetane modification, the Boc group can be cleanly removed by treating the molecule with a strong acid like trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

Scenario B: Reacting the Nitrogen Selectively

The nitrogen is inherently more reactive towards most electrophiles than the oxetane ring.[1] Therefore, under mild, neutral, or basic conditions, reactions like N-alkylation, N-acylation, or N-sulfonylation will proceed selectively at the nitrogen without the need to protect the oxetane.

  • Key Consideration: Avoid acidic conditions. Strong acids can protonate the oxetane oxygen, activating it for ring-opening, which could lead to undesired side products. For reactions that generate acid (e.g., acylation with an acid chloride), it is crucial to include a non-nucleophilic base to scavenge the acid produced.[8]

dot

G Start Start: 1-Oxa-6-azaspiro[3.4]octane Goal_Oxetane Goal: React at Oxetane Ring Start->Goal_Oxetane Goal_Nitrogen Goal: React at Nitrogen Atom Start->Goal_Nitrogen Protect_N Step 1: Protect Nitrogen (e.g., with Boc₂O) Goal_Oxetane->Protect_N React_N React with Electrophile under Basic/Neutral Conditions Goal_Nitrogen->React_N React_O Step 2: Perform Oxetane Ring-Opening Protect_N->React_O Deprotect_N Step 3: Deprotect Nitrogen (e.g., with TFA) React_O->Deprotect_N Product_O Product: Modified Oxetane Deprotect_N->Product_O Product_N Product: Modified Nitrogen React_N->Product_N

Caption: Strategic workflow for selective functionalization.

References

  • Aida, K., Ota, E., & Yamaguchi, J. (2023). Regioselective Ring Opening of Oxetanes Enabled by Zirconocene and Photoredox Catalysis. Waseda University Repository. [Link]

  • Bull, J. A., & Floyd, R. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12196. [Link]

  • Xu, J., & Li, X. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 37(1), 29-43. [Link]

  • Baran, P. S. (2014). Protecting Groups. The Baran Laboratory, Scripps Research. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1427. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

  • Chen, C., et al. (2013). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Li, D. B., et al. (2013). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Zard, S. Z., et al. (2015). One-pot three-component synthesis of azaspirononatriene derivatives. National Institutes of Health. [Link]

  • Trost, B. M., & Horne, D. B. (2006). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. National Institutes of Health. [Link]

  • PubChem. (n.d.). 1-oxa-6-azaspiro[3.4]octane. PubChem. [Link]

  • Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(34), 7944-7948. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12196. [Link]

  • LibreTexts Chemistry. (2023). 24.7: Reactions of Amines. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes + Answers. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • Gámez, J. A., et al. (2019). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 15, 2464-2611. [Link]

  • O'Neill, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Arkivoc, 2021(5), 1-21. [Link]

  • Ashenhurst, J. (n.d.). Master Organic Chemistry. [Link]

  • O'Neill, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1954. [Link]

  • Al-Soud, Y. A., et al. (2015). Synthesis and Regioselectivity in the Alkylation of 1,3,4-Oxadiazolethiones with Dihaloalkanes and Epichlorohydrin. ResearchGate. [Link]

  • Grabowski, S. J. (2022). σ-Hole Bonds and the VSEPR Model—From the Tetrahedral Structure to the Trigonal Bipyramid. Molecules, 27(8), 2583. [Link]

Sources

Technical Support Center: Purity Assessment of 1-Oxa-6-azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for the analytical assessment of 1-Oxa-6-azaspiro[3.4]octane oxalate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accuracy and reliability of your purity analysis.

Introduction

This compound is a spirocyclic compound of significant interest in medicinal chemistry, often used as a pharmaceutical intermediate.[1][2] Its unique three-dimensional structure presents specific challenges and considerations for analytical chemists.[3][4] Accurate purity assessment is critical to guarantee the quality, safety, and efficacy of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs).[5] This guide will delve into the primary analytical techniques for purity determination and offer practical solutions to common experimental hurdles.

Core Analytical Techniques for Purity Assessment

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. Each technique provides unique insights into the sample's composition.

Analytical TechniquePrimary PurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Quantitation of impurities and the main compound.Purity percentage, presence of related substances, degradation products.
Gas Chromatography (GC) Analysis of volatile impurities.Residual solvents, volatile starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity estimation.Confirmation of the chemical structure, detection of impurities with distinct NMR signals.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Molecular weight of the compound and its fragments, elemental composition (with HRMS).[6]
Titration Assay of the oxalate salt.Determination of the stoichiometric ratio of the base to the oxalic acid.
Workflow for Purity Assessment

Caption: A typical workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative purity analysis of non-volatile organic compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Step-by-Step HPLC Protocol
  • Column Selection: Due to the polar nature of 1-Oxa-6-azaspiro[3.4]octane, a polar-embedded reversed-phase column (e.g., C18 with a polar end-capping) is often a suitable choice.[7] These columns provide better retention and peak shape for polar analytes in highly aqueous mobile phases.[7]

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte and any impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, typically the mobile phase or a mixture with a higher aqueous content to ensure complete dissolution.

  • Instrument Parameters:

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Column Temperature: 25 - 40 °C to ensure reproducibility.

    • Detection: UV detection is commonly used. The wavelength should be selected based on the UV absorbance spectrum of the compound. If the chromophore is weak, other detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

HPLC Troubleshooting Guide

Q1: Why am I observing poor peak shape (tailing or fronting) for the main compound?

  • Answer: Poor peak shape for a polar, basic compound like 1-Oxa-6-azaspiro[3.4]octane is often due to secondary interactions with residual silanols on the HPLC column packing material.

    • Causality: The basic nitrogen atom in the azaspiro ring can interact with acidic silanol groups, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a High-Quality, End-Capped Column: Employ a column specifically designed for polar analytes or basic compounds.

      • Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the basic nitrogen, reducing interactions with silanols. However, be mindful of the column's pH stability range.

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak shape.

      • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[8]

Q2: My retention times are drifting with each injection. What could be the cause?

  • Answer: Drifting retention times can be caused by several factors, including column equilibration issues, changes in mobile phase composition, or temperature fluctuations.[9]

    • Causality: For reversed-phase chromatography with highly aqueous mobile phases, slow equilibration of the stationary phase can lead to inconsistent retention.[9]

    • Troubleshooting Steps:

      • Ensure Proper Column Equilibration: Flush the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection.

      • Verify Mobile Phase Composition: Ensure the mobile phase is well-mixed and that the solvent proportioning valves of your HPLC system are functioning correctly.[8] Premixing the mobile phase can sometimes resolve this issue.[8]

      • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible retention times.[9]

Q3: I am not detecting any peaks, or the peaks are very small.

  • Answer: This could be an issue with the sample preparation, the injector, or the detector settings.[10]

    • Causality: The compound may not have a strong enough chromophore for UV detection at the selected wavelength, or there might be an issue with the sample injection process.

    • Troubleshooting Steps:

      • Verify Detector Settings: Ensure the correct wavelength is set and that the detector lamp is on and has sufficient energy.

      • Check Sample Solubility and Stability: Confirm that your sample is fully dissolved in the diluent and has not degraded.

      • Inspect the Injector: Ensure the injection needle is reaching the sample and that the correct volume is being drawn.[8] An inconsistent small peak might indicate a problem with the injector, which could be resolved by increasing the injection volume.[8]

      • Consider an Alternative Detector: If the compound has a weak UV chromophore, consider using a more universal detector like ELSD, CAD, or Mass Spectrometry (MS).

HPLC Method Validation Workflow

G Specificity Specificity (Resolution from impurities) Linearity Linearity (Correlation of response to concentration) Specificity->Linearity Range Range (Concentration interval for reliable results) Linearity->Range Accuracy Accuracy (% Recovery of known amounts) Range->Accuracy Precision Precision (Repeatability and Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Effect of small method variations) LOQ->Robustness

Sources

Storage and handling recommendations for 1-Oxa-6-azaspiro[3.4]octane oxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 1-Oxa-6-azaspiro[3.4]octane oxalate (CAS No. 1408074-51-0). As a key pharmaceutical intermediate, proper management of this compound is critical to ensure experimental integrity and personnel safety.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Storage & Stability

Q1: What is the optimal storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound in a freezer.[3] Some suppliers may recommend storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a dry, sealed container.[4][5] Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information. The key objective is to minimize thermal degradation and exposure to moisture.

Q2: How sensitive is this compound to air and moisture?

A2: The compound should be protected from moisture.[6] It is advisable to handle the compound in a controlled environment, such as a glovebox or a fume hood with low ambient humidity. When not in use, ensure the container is tightly sealed to prevent moisture ingress, which could compromise the compound's integrity.

Q3: I left the container on the bench for a few hours at room temperature. Is it still usable?

A3: While short-term exposure to ambient temperature is unlikely to cause immediate and complete degradation, it is not recommended. The primary concern with temperature fluctuations is the potential for increased degradation over time and the risk of moisture condensation upon returning the container to cold storage. For critical applications, it is best to use a fresh, properly stored sample. If you must use the exposed material, be aware that its purity may be compromised, and consider re-analyzing it if your experiment is sensitive to impurities.

Q4: What are the known chemical incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][6] Contact with these substances can lead to vigorous and potentially hazardous reactions. Ensure that all labware is clean and free of these contaminants before use.

Handling & Personal Protective Equipment (PPE)

Q1: What are the primary hazards associated with handling this compound?

A1: this compound is classified as harmful and an irritant.[7] The primary hazards include:

  • Harmful if swallowed [7][8]

  • Causes skin irritation [7]

  • Causes serious eye irritation/damage [7][8]

  • May cause respiratory irritation [7]

Q2: What is the mandatory PPE for handling this compound?

A2: To mitigate exposure risks, the following PPE should be worn at all times when handling this compound:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of dust formation or if working outside of a well-ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

Q3: What are the best practices for weighing and transferring this solid compound?

A3: Due to its potential to cause respiratory irritation, it is crucial to avoid creating dust.[7] Handle the compound in a chemical fume hood or a ventilated enclosure. Use non-sparking tools for transfers.[9] When weighing, do so in a contained space to minimize the dispersion of airborne particles. After handling, wash your hands and any exposed skin thoroughly.[3]

Emergency Procedures

Q1: What should I do in case of accidental skin or eye contact?

A1: Immediate action is critical to minimize harm.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][7]

Q2: What is the first aid procedure for inhalation or ingestion?

A2:

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]

  • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[7] Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting.[3][7]

Q3: How should I handle a small spill of the compound in the lab?

A3: For small spills, avoid generating dust.[10] Carefully sweep or vacuum the spilled material into a clean, dry, labeled container for disposal. Ensure you are wearing the appropriate PPE during cleanup. The affected area should then be cleaned thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Summary of Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature Store in a freezer.[3] (Some suppliers may specify 2-8°C).[4][5]To minimize thermal degradation and maintain long-term stability.
Atmosphere Store in a tightly sealed container.[9] Consider storing under inert gas (e.g., Argon, Nitrogen).[5]To prevent exposure to moisture and air, which can compromise compound integrity.[6]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1][6]To prevent potentially hazardous chemical reactions.
Handling Environment Chemical fume hood or other well-ventilated area.[3]To minimize inhalation of dust and potential respiratory irritation.[7]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[3] Respirator if dust is generated.[3]To prevent skin, eye, and respiratory tract exposure to this harmful and irritant compound.[7][8]

Experimental Workflow: Emergency Response Protocol

Below is a diagram outlining the decision-making process in the event of an accidental exposure or spill.

G cluster_exposure Exposure Event cluster_medical Medical Attention cluster_spill Spill Event cluster_spill_actions Spill Response start Accidental Exposure Occurs exposure_type Identify Exposure Route start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Swallowed wash_skin Wash with soap and water for at least 15 mins. skin_contact->wash_skin rinse_eyes Rinse with water for at least 15 mins. eye_contact->rinse_eyes fresh_air Move to fresh air. inhalation->fresh_air call_poison_center Immediately call a POISON CENTER/doctor. ingestion->call_poison_center seek_medical Seek Medical Attention (Bring SDS). wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical fresh_air->seek_medical If symptoms occur call_poison_center->seek_medical spill_start Spill Occurs spill_size Assess Spill Size spill_start->spill_size small_spill Small Spill spill_size->small_spill Minor large_spill Large Spill spill_size->large_spill Major cleanup Wear appropriate PPE. Avoid generating dust. Collect into a sealed container for disposal. small_spill->cleanup evacuate Evacuate area. Follow institutional emergency procedures. large_spill->evacuate

Caption: Emergency response workflow for exposure or spills.

References

  • Glaze 'N Seal Products Inc. (2021, July 1). Safety Data Sheet: "Wet Look" Lacquer. Retrieved from [Link]

  • Capot Chemical. MSDS of 1-oxa-6-azaspiro[3.4]octane hemioxalate. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spirocyclic Linkers: A Comparative Analysis of 1-Oxa-6-azaspiro[3.4]octane oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Linker Design

In modern drug discovery, particularly in the realm of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of therapeutic success. The industry-wide push to "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) has cast a spotlight on rigid, three-dimensional scaffolds.[1][2] Spirocyclic systems, where two rings share a single atom, have emerged as premier building blocks. Their inherent rigidity can pre-organize a molecule into a bioactive conformation, reduce the entropic penalty of binding, and favorably modulate physicochemical properties.[1][3][4]

This guide provides an in-depth comparison of 1-oxa-6-azaspiro[3.4]octane, a novel oxetane-containing scaffold, against other prevalent spirocyclic linkers. We will dissect its unique structural attributes, analyze its impact on key drug-like properties through experimental data, and provide actionable protocols for its evaluation, empowering researchers to make informed decisions in their linker design strategies.

The Strategic Advantage of Spirocyclic Architectures

Traditional linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, grant a high degree of conformational freedom.[5] While this can be advantageous for initial screening, it often comes at the cost of high molecular weight, poor cell permeability, and metabolic instability. Spirocyclic linkers offer a compelling solution by:

  • Enforcing 3D Geometry: The spirocyclic core rigidly orients the vectors exiting the scaffold, providing precise control over the spatial orientation of the two ends of a bifunctional molecule.[6][7] This is paramount for achieving a productive ternary complex in PROTACs.[8]

  • Improving Physicochemical Properties: Increasing the Fsp³ character is correlated with improved clinical success.[1] Spirocycles can enhance aqueous solubility, modulate lipophilicity (LogP/LogD), and improve metabolic stability compared to their non-spirocyclic or aromatic counterparts.[1][4]

  • Exploring Novel Chemical Space: These scaffolds provide access to novel intellectual property and can help overcome challenges associated with existing linker technologies.[9]

Focus Moiety: 1-Oxa-6-azaspiro[3.4]octane

1-Oxa-6-azaspiro[3..4]octane is a bicyclic scaffold featuring an oxetane ring fused to a pyrrolidine ring at a central spiro-carbon.[10] It is typically supplied as an oxalate salt to improve its crystallinity, stability, and handling as a solid.[10][11][12] The incorporation of the oxygen atom is not a trivial substitution; it fundamentally alters the molecule's properties.

Causality of the Oxygen Atom: A Physicochemical Deep Dive

The replacement of a methylene group (CH₂) in a carbocyclic spirocycle with an oxygen atom, as in 1-oxa-6-azaspiro[3.4]octane, induces significant changes due to oxygen's high electronegativity.

  • Enhanced Solubility and Reduced Lipophilicity: The ether oxygen introduces a polar moment and acts as a hydrogen bond acceptor. This dramatically improves aqueous solubility—in some studies by up to 40-fold—and lowers lipophilicity, which are critical parameters for improving the ADME (Administration, Distribution, Metabolism, and Excretion) profile of a drug candidate.[13]

  • Modulated Basicity: The inductive electron-withdrawing effect of the ether oxygen, separated by two sigma bonds from the pyrrolidine nitrogen, reduces the basicity of the nitrogen atom.[13] This can be a crucial tuning parameter in medicinal chemistry to avoid off-target effects (e.g., hERG liability) or to optimize interactions with a target protein.[3]

The following Graphviz diagram illustrates the logical flow of how the structural features of 1-oxa-6-azaspiro[3.4]octane influence its key physicochemical properties.

G cluster_0 Structural Features cluster_1 Resulting Properties cluster_2 Pharmacological Impact A Spirocyclic Core D High Rigidity Defined Exit Vectors A->D B Oxetane Ring (Ether Oxygen) E Increased Polarity H-Bond Acceptor B->E F Reduced Basicity (pKa) B->F C Pyrrolidine Ring (Secondary Amine) C->F G Attachment Point C->G H Improved Ternary Complex Geometry D->H I Enhanced Aqueous Solubility Lower LogD E->I J Fine-tuned Target Binding Reduced Off-Target Effects F->J K Linker Conjugation G->K

Caption: Logical relationships between structure and properties of 1-oxa-6-azaspiro[3.4]octane.

Comparative Performance Analysis

To contextualize the advantages of 1-oxa-6-azaspiro[3.4]octane, we compare it to other common spirocyclic cores. The choice of linker should always be project-specific, as a feature that is beneficial for one target may be detrimental for another.

Feature1-Oxa-6-azaspiro[3.4]octane 6-Azaspiro[3.4]octane (All-Carbon Analogue)2,6-Diazaspiro[3.3]heptane 7-Azaspiro[3.5]nonane
Key Structural Unit Oxetane + PyrrolidineCyclobutane + PyrrolidineAzetidine + AzetidineCyclobutane + Piperidine
Rigidity/Strain HighHighVery High (Strained)Moderate
Solubility Highest (due to ether O)ModerateHigh (two N atoms)Low
Lipophilicity (LogD) Lowest ModerateLowHigh
Basicity (pKa) Moderated (by ether O)Standard secondary amineHigher (two basic centers)Standard secondary amine
H-Bonding Acceptor (O), Donor/Acceptor (N)Donor/Acceptor (N)2x Donor/Acceptor (N)Donor/Acceptor (N)
Key Advantage Excellent solubility/LogD profileDirect carbocyclic controlTwo attachment points, high rigidityDifferent exit vector geometry
Potential Trade-Off Reduced basicity may weaken certain ionic interactions.More lipophilic, lower solubility.Potential for off-target effects due to two basic centers.Higher flexibility, more lipophilic.
Insights from the Data
  • The Oxetane Advantage: The most striking difference is the superior solubility and lower lipophilicity of 1-oxa-6-azaspiro[3.4]octane compared to its all-carbon counterpart, 6-azaspiro[3.4]octane . This is a direct consequence of the polar ether group and is a critical advantage for developing molecules with favorable ADME properties.[13]

  • Rigidity vs. Ring Size: The diazaspiro[3.3]heptane core is more rigid and strained than the [3.4] and [3.5] systems.[6] While extreme rigidity can be powerful, it can also prevent the formation of a productive ternary complex if the exit vectors are not perfectly aligned.[14] In contrast, the slightly larger azaspiro[3.5]nonane offers a different spatial arrangement with less strain, which may be beneficial for other target systems.[3]

  • Functional Handles: 2,6-Diazaspiro[3.3]heptane offers two nitrogen atoms for functionalization, providing synthetic versatility. However, managing the reactivity and potential for multiple basic centers requires careful consideration during the design phase.[6]

Experimental Protocols for Comparative Evaluation

To translate theoretical advantages into empirical data, a robust experimental plan is essential. The following protocols are designed as self-validating systems to compare linker performance directly.

Protocol 1: General Synthesis of a PROTAC with a Spirocyclic Linker

This protocol describes a standard amide coupling reaction to attach the spirocyclic amine to a carboxylic acid-functionalized warhead or E3 ligase ligand.

Rationale: This is a fundamental step in PROTAC synthesis. The choice of coupling agent (HATU) is based on its high efficiency and low rate of epimerization for chiral centers. DIPEA is a non-nucleophilic base used to scavenge the HCl produced.

Methodology:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-containing moiety (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M).

  • Pre-activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution. Stir at room temperature for 15 minutes.

  • Amine Addition: Add a solution of 1-oxa-6-azaspiro[3.4]octane oxalate (1.1 eq) in DMF. Note: The oxalate salt may require additional base (DIPEA) to free the amine.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final conjugate.

Protocol 2: Comparative Cell Permeability via NanoBRET™ Target Engagement

This assay quantifies the intracellular target engagement of a PROTAC, providing a direct measure of its ability to cross the cell membrane and reach its target.

Causality: By comparing the IC₅₀ values for target engagement in intact (live) cells versus permeabilized cells, we can calculate an "Availability Index" (AI). A ratio close to 1 indicates excellent cell permeability, whereas a large ratio suggests poor permeability is limiting intracellular activity.[15] This method is superior to simple physicochemical predictors as it measures a direct biological consequence.

Caption: Workflow for the comparative NanoBRET™ cell permeability assay.

Methodology:

  • Cell Culture: Culture HEK293 cells engineered to express the protein of interest fused to NanoLuc® luciferase.

  • PROTAC Treatment: Treat cells with a serial dilution of each PROTAC (e.g., PROTACs containing 1-oxa-6-azaspiro[3.4]octane vs. 6-azaspiro[3.4]octane) for a defined period (e.g., 2 hours).

  • Assay Preparation: Divide the treated cells into two sets of assay plates.

  • Live Cell Measurement: To the first set of plates, add the fluorescent NanoBRET™ tracer specific for the target protein and incubate.

  • Permeabilized Cell Measurement: To the second set, add the tracer along with a mild detergent (e.g., digitonin) to permeabilize the cell membranes.

  • Signal Detection: Add the Nano-Glo® substrate to all plates and measure the BRET signal (ratio of tracer emission to NanoLuc® emission).

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ for both live and permeabilized conditions. The ratio of IC₅₀(live) / IC₅₀(perm) provides a quantitative measure of cell permeability.

Expected Outcome: A PROTAC containing the 1-oxa-6-azaspiro[3.4]octane linker is hypothesized to show a smaller difference between its live-cell and permeabilized-cell IC₅₀ values compared to a more lipophilic linker like 6-azaspiro[3.4]octane, indicating superior cell permeability.[15]

Conclusion and Future Outlook

This compound is a highly valuable building block in the medicinal chemist's toolbox. Its defining feature—the oxetane ring—confers a superior physicochemical profile, most notably enhanced aqueous solubility and lower lipophilicity, without sacrificing the structural rigidity that is the hallmark of spirocyclic linkers. While no single linker is universally optimal, the properties of 1-oxa-6-azaspiro[3.4]octane make it an exceptionally strong candidate for projects struggling with the poor ADME properties often associated with molecules in "beyond Rule of 5" space, such as PROTACs.

The field of linkerology continues to evolve rapidly. We are seeing a move towards even more sophisticated designs, including conformationally dynamic linkers and those with built-in functionalities like photoswitches.[14][15] However, the fundamental principles of balancing rigidity, geometry, and physicochemical properties remain paramount. By leveraging empirical testing with assays as described herein, researchers can rationally select and optimize linkers like 1-oxa-6-azaspiro[3.4]octane to accelerate the development of potent and effective next-generation therapeutics.

References

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • 2-Oxa-6-azaspiro[3.4]octane oxalate. PubChem. Available at: [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health (NIH). Available at: [Link]

  • Characteristic roadmap of linker governs the rational design of PROTACs. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Available at: [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ResearchGate. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ChemRxiv. Available at: [Link]

  • Linker Design. SpiroChem. Available at: [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

Sources

Navigating Three-Dimensional Chemical Space: A Comparative Analysis of Spiro[3.4]octane and Spiro[3.3]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the strategic move away from flat, aromatic systems towards three-dimensional, sp³-rich scaffolds has become a cornerstone of medicinal chemistry. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2] Among the diverse array of non-aromatic carbocyclic systems, spirocyclic scaffolds have emerged as particularly valuable building blocks due to their inherent rigidity and well-defined exit vectors.[3][4][5] This guide provides a detailed comparative analysis of two prominent spirocyclic systems: spiro[3.4]octane and spiro[3.3]heptane, offering insights into their synthesis, conformational characteristics, and applications for researchers, scientists, and drug development professionals.

The Allure of Spirocycles in Medicinal Chemistry

Spirocycles, characterized by two rings sharing a single carbon atom, offer a unique structural framework that can significantly impact the properties of a molecule.[2] The quaternary spiro-carbon introduces a high degree of three-dimensionality, which can lead to improved ligand-receptor complementarity. Furthermore, the introduction of spirocyclic motifs can enhance the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with a higher probability of clinical success.[2] This often translates to improved aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2][5]

This guide will delve into the nuances that differentiate the spiro[3.4]octane and spiro[3.3]heptane scaffolds, providing a foundation for their rational incorporation into drug design.

Synthesis and Accessibility: A Tale of Two Scaffolds

The ease and scalability of synthesis are critical considerations in the selection of a scaffold for a drug discovery program. While both spiro[3.4]octane and spiro[3.3]heptane derivatives can be accessed through various synthetic routes, their accessibility and the diversity of available building blocks differ.

Spiro[3.3]heptane: The synthesis of the spiro[3.3]heptane core has been extensively studied, with numerous methods reported in the literature.[6][7][8] These approaches can be broadly categorized based on the key bond-forming strategies, including formal [2+2] cycloadditions and disconnections at the C1-C2 or C4 (spiro-carbon) positions.[8] A notable and expedient method involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, which can then be further elaborated.[9] The development of scalable routes has led to the commercial availability of a wide array of functionalized spiro[3.3]heptane building blocks, making this scaffold readily accessible for medicinal chemistry campaigns.[8]

Spiro[3.4]octane: The synthesis of spiro[3.4]octane derivatives has also been explored, with methods such as the cycloalumination of methylidenecyclobutanes offering a pathway to this scaffold.[10] Various functionalized azaspiro[3.4]octanes have been synthesized, often with the goal of creating multifunctional modules for drug discovery.[11][12][13] However, the diversity of commercially available spiro[3.4]octane building blocks is currently more limited compared to their spiro[3.3]heptane counterparts.

Experimental Protocol: Synthesis of a Spiro[3.3]heptanone Derivative

This protocol outlines a general procedure for the synthesis of a spiro[3.3]heptanone, a key intermediate for further functionalization. This method is based on the [2+2] cycloaddition of a keteneiminium salt with an alkene.[9]

Materials:

  • Substituted alkene (1.0 eq)

  • N,N-Dimethylacetamide (1.2 eq)

  • Triflic anhydride (1.2 eq)

  • 2,6-Lutidine (1.2 eq)

  • 1,2-Dichloroethane (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alkene (1.0 eq) and N,N-dimethylacetamide (1.2 eq) in 1,2-dichloroethane, add 2,6-lutidine (1.2 eq).

  • Cool the mixture to 0 °C and add triflic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3.3]heptanone derivative.

Structural and Conformational Analysis

The three-dimensional shape and conformational flexibility of a scaffold are paramount to its function as a bioisostere or a core structural element.

Spiro[3.3]heptane: This scaffold is characterized by its rigid, compact structure composed of two fused cyclobutane rings.[1][14] This rigidity minimizes the entropic penalty upon binding to a biological target. The two cyclobutane rings are not coplanar, leading to well-defined, non-collinear exit vectors for substituent placement.[15][16] This distinct spatial arrangement allows spiro[3.3]heptane to mimic the spatial presentation of substituents on aromatic rings, particularly para- and meta-substituted phenyl rings, without the associated planarity.[15][16][17]

Spiro[3.4]octane: The spiro[3.4]octane scaffold, consisting of a cyclobutane and a cyclopentane ring, possesses a greater degree of conformational flexibility compared to its spiro[3.3]heptane counterpart. The cyclopentane ring can adopt various envelope and twist conformations, which can influence the spatial orientation of substituents. This flexibility can be advantageous in allowing for induced-fit binding to a target protein, but it can also introduce an entropic cost.

Comparative Scaffold Structures cluster_0 Spiro[3.3]heptane cluster_1 Spiro[3.4]octane Spiro[3.3]heptane a Rigid Structure b Non-collinear Exit Vectors Spiro[3.4]octane c Greater Flexibility d Envelope/Twist Conformations

Caption: A visual comparison of the spiro[3.3]heptane and spiro[3.4]octane core structures.

Physicochemical Properties: A Head-to-Head Comparison

The physicochemical properties of a scaffold, such as lipophilicity and aqueous solubility, are critical determinants of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

PropertySpiro[3.3]heptane DerivativeSpiro[3.4]octane DerivativeRationale and Implications
Lipophilicity (cLogP) Generally lower than aromatic counterparts.[15]Varies with substitution, but the carbocyclic core is inherently lipophilic.The sp³-rich nature of both scaffolds can lead to a decrease in lipophilicity compared to flat aromatic systems, which is often beneficial for drug development.
Aqueous Solubility Introduction of heteroatoms (e.g., in azaspiro[3.3]heptanes) can significantly increase solubility.[18]Can be modulated by the introduction of polar functional groups.The ability to tune solubility through functionalization is a key advantage of both scaffolds.
Metabolic Stability The rigid, strained nature can confer resistance to metabolic degradation.The presence of the more flexible cyclopentane ring may offer more sites for metabolic attack compared to the cyclobutane rings of spiro[3.3]heptane.The inherent stability of the spirocyclic core can be a significant advantage in designing long-lasting drugs.

Experimental Protocol: Determination of Lipophilicity (logD)

This protocol describes a general method for the experimental determination of the octanol-water distribution coefficient (logD) at a specific pH, a common measure of lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline, pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of the buffered aqueous phase and n-octanol in a known volume ratio (e.g., 1:1). The final concentration of the test compound should be within the linear range of the analytical method.

  • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning.

  • Centrifuge the mixture to achieve complete phase separation.

  • Carefully collect aliquots from both the aqueous and n-octanol layers.

  • Quantify the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the logD value using the following formula: logD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Applications in Drug Discovery: Bioisosterism and Beyond

Both spiro[3.4]octane and spiro[3.3]heptane scaffolds have found utility in medicinal chemistry, most notably as bioisosteric replacements for other cyclic systems.

Spiro[3.3]heptane as a Benzene Bioisostere: The most well-documented application of the spiro[3.3]heptane scaffold is as a non-collinear, saturated bioisostere of the phenyl ring.[15][16][17] This has been successfully demonstrated in the context of several approved drugs. For instance, replacing the phenyl ring in the anticancer drug Sonidegib and the local anesthetic Benzocaine with a spiro[3.3]heptane core resulted in saturated analogs with retained or even improved biological activity and physicochemical properties.[15] This bioisosteric replacement can lead to patent-free analogs with improved drug-like properties.[15]

Spiro[3.4]octane in Scaffolding: While not as extensively explored as a direct bioisostere, the spiro[3.4]octane scaffold has been utilized in the construction of novel, three-dimensional chemical matter. The synthesis of various azaspiro[3.4]octanes has been reported, with these compounds serving as versatile building blocks for the creation of diverse compound libraries.[11][12][19] Their unique three-dimensional architecture provides access to novel chemical space and opportunities for developing new intellectual property.[20]

Bioisosteric Replacement Strategy cluster_0 Aromatic Precursor cluster_1 Saturated Bioisostere cluster_2 Resulting Analogue A Phenyl Ring in Bioactive Molecule B Spiro[3.3]heptane Core A->B Bioisosteric Replacement C Improved Physicochemical Properties (e.g., solubility, metabolic stability) B->C D Retained or Enhanced Bioactivity B->D E Novel Intellectual Property B->E

Caption: The strategic replacement of a phenyl ring with a spiro[3.3]heptane bioisostere.

Conclusion and Future Outlook

Both spiro[3.4]octane and spiro[3.3]heptane scaffolds offer medicinal chemists valuable tools for navigating three-dimensional chemical space. The spiro[3.3]heptane core has emerged as a well-validated and readily accessible bioisostere for the phenyl ring, with a proven track record of improving the drug-like properties of bioactive molecules. Its rigid structure and well-defined exit vectors make it a predictable and powerful design element.

The spiro[3.4]octane scaffold, while currently less explored as a direct bioisostere, provides a more flexible framework that can be advantageous for accessing different regions of chemical space and achieving optimal target engagement. The continued development of synthetic methodologies for both scaffolds will undoubtedly expand their utility and lead to the discovery of novel therapeutics with superior efficacy and safety profiles. As the demand for innovative, three-dimensional drug candidates continues to grow, the rational application of spirocyclic systems like spiro[3.4]octane and spiro[3.3]heptane will remain at the forefront of modern medicinal chemistry.

References

  • Bélanger, E., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]

  • Carreira, E. M., et al. (2015). Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Van der Eycken, E., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Morandi, B., et al. (2022). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. ResearchGate. [Link]

  • PubChem. (n.d.). Spiro[3.4]octane-3,3-diol. PubChem. [Link]

  • PubChem. (n.d.). Spiro[3.4]octane-5-thiol. National Institutes of Health. [Link]

  • Grokipedia. (n.d.). Spiroheptane. Grokipedia. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. R Discovery. [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Bull, J. A., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. ACS Publications. [Link]

  • Bode, J. W., et al. (2014). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Europe PMC. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-dicarboxylic acid. PubChem. [Link]

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane. National Institutes of Health. [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • PubChem. (n.d.). Spiro[3.3]heptane-2,6-diol. PubChem. [Link]

  • Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]

  • PubChem. (n.d.). Spiro(3.4)octane. National Institutes of Health. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ResearchGate. [Link]

  • Dzhemilev, U. M., et al. (2007). New Method for the Synthesis of Spiro[3.3]heptanes and Spiro[3.4]octanes by Cycloalumination of Methylidenecyclobutanes with Et3Al in the Presence of a Cp2ZrCl2 Catalyst. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2018). A stereochemical journey around spirocyclic glutamic acid analogs. PubMed Central. [Link]

  • Symeres. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Symeres. [Link]

  • ChemSynthesis. (n.d.). spiro[3.4]octan-5-one. ChemSynthesis. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]

  • Van der Eycken, E., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

Sources

Validating the Efficacy of Oxa-Azaspiro Compounds in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents with improved efficacy and safety profiles has led researchers to explore innovative chemical scaffolds. Among these, spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a promising class of molecules in drug discovery.[1][2] Their inherent three-dimensionality, conformational rigidity, and ability to present substituents in precise spatial orientations offer significant advantages in modulating biological targets with high affinity and selectivity.[3] This guide provides a comprehensive overview of the validation process for a specific subclass of these molecules: oxa-azaspiro compounds, with a detailed case study on 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione derivatives, which have shown promising in vitro anticancer activity.[5]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental design, data interpretation, and a comparative assessment against established alternatives. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.

The Rationale for Spirocyclic Scaffolds in Oncology

Traditional drug discovery has often focused on flat, aromatic molecules. However, moving towards compounds with a higher fraction of sp³-hybridized carbons, such as those found in spirocycles, generally correlates with improved physicochemical properties and better pharmacokinetic profiles.[3] The rigid nature of the spirocyclic system can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein while minimizing off-target interactions, which can lead to improved efficacy and reduced toxicity.[1]

The 1-oxa-6-azaspiro[3.4]octane scaffold, and related oxa-azaspiro structures, are of particular interest as they combine the structural rigidity of the spirocycle with the hydrogen bonding capabilities of the oxygen and nitrogen heteroatoms, making them versatile building blocks for interacting with a wide range of biological targets.[6][7]

Case Study: 1-Oxa-4-azaspiro[1][5]deca-6,9-diene-3,8-dione Derivatives

While extensive efficacy data on the specific 1-oxa-6-azaspiro[3.4]octane core in oncology is still emerging, a closely related class of compounds, the 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-diones, has been synthesized and evaluated for its anticancer potential, providing a valuable case study.[5][8]

In Vitro Efficacy Evaluation

A series of novel 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione derivatives were tested for their cytotoxic activity against three human cancer cell lines: A549 (non-small cell lung cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer).[5][8] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of lead 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione derivatives and standard chemotherapeutic agents. [3][5]

CompoundA549MDA-MB-231HeLa
Compound 11h 0.190.080.15
Compound 11b 0.18--
Compound 11d -0.09-
Compound 11k -0.080.14
Compound 12c --0.14
Bendamustine >100>100>100
Vorinostat 10.126.847.53

Data synthesized from multiple sources.[3][5] A hyphen (-) indicates data was not reported for that specific compound-cell line combination in the primary source.

The results demonstrate that several of the synthesized spiro-compounds exhibit potent anticancer activity, with IC50 values in the nanomolar range.[3] Notably, compound 11h emerged as a highly effective agent against all three cell lines.[3] The significantly lower IC50 values of these spiro-compounds compared to established drugs like Bendamustine and Vorinostat highlight their potential as promising new anticancer candidates.[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Culture A549, MDA-MB-231, and HeLa cells in appropriate media and conditions.

    • Trypsinize and seed cells into 96-well plates at a density of 5 × 10³ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione derivatives and control drugs (Bendamustine, Vorinostat) in culture medium.

    • Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance G->H

Caption: Workflow for the MTT cell viability assay.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Preliminary studies on the most potent compound, 11h , suggest that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.[8]

Flow Cytometry for Apoptosis (Annexin V/PI Staining):

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Flow Cytometry for Cell Cycle Analysis (PI Staining):

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content by flow cytometry.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Cellular Response Compound Oxa-Azaspiro Compound Cell Cancer Cell Compound->Cell G2M G2/M Phase Arrest Cell->G2M Induces Apoptosis Apoptosis Cell->Apoptosis Induces

Caption: Proposed mechanism of action for lead oxa-azaspiro compounds.

In Vivo Efficacy and Pharmacokinetic Considerations

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole-organism context.[4]

Xenograft Models

For the A549, MDA-MB-231, and HeLa cell lines, immunodeficient mouse models (e.g., nude or SCID mice) are commonly used for xenograft studies.[10][11]

General Protocol:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into control and treatment groups.

  • Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[12][13] Key parameters to determine include:

  • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.

  • Clearance (CL) : The volume of plasma from which the drug is completely removed per unit of time.

  • Volume of distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These parameters are typically determined by analyzing the drug concentration in plasma samples collected at various time points after administration.

Comparative Analysis and Future Directions

The 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione derivatives in our case study demonstrate superior in vitro potency compared to some standard chemotherapeutic agents. However, for these compounds to progress in the drug development pipeline, several critical questions need to be addressed:

  • In vivo efficacy: Do the potent in vitro effects translate to tumor regression in animal models?

  • Safety and toxicity: What is the maximum tolerated dose (MTD) and are there any off-target toxicities?

  • Pharmacokinetics: Do these compounds have favorable ADME properties, including oral bioavailability and a reasonable half-life?

  • Mechanism of action: What are the specific molecular targets of these compounds that lead to apoptosis and cell cycle arrest?

Further structure-activity relationship (SAR) studies are also warranted to optimize the potency and drug-like properties of this promising scaffold.

Conclusion

Oxa-azaspiro compounds represent a promising and underexplored area of chemical space for the development of novel anticancer agents. The case study of 1-oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione derivatives highlights the potential of this class of molecules to yield highly potent cytotoxic agents. A rigorous and systematic validation process, encompassing detailed in vitro and in vivo studies, is essential to fully elucidate their therapeutic potential and advance them towards clinical application. The experimental frameworks and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust efficacy studies for this and other novel classes of anticancer compounds.

References

  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. Bio-protocol. [Link][10][14]

  • The A549 Xenograft Model for Lung Cancer. Melior Discovery. [Link][11]

  • A549 Xenograft Model. Altogen Labs. [Link][1]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link][1][3]

  • In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link][4]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link][9]

  • MTT Cell Assay Protocol. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione Derivatives. PubMed. [Link][5]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[1][4]deca-6,9-diene-3,8-dione Derivatives. PMC - PubMed Central. [Link][3]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link][15]

  • Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key. Oncohema Key. [Link][12]

  • In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. NIH. [Link]

  • Clinical pharmacokinetics of commonly used anticancer drugs. PubMed. [Link][13]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Oxa-6-azaspiro[3.4]octane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery with Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly promising class of building blocks. Their inherent three-dimensional and rigid nature offers a distinct advantage over traditional flat, aromatic structures, enabling a more precise spatial arrangement of functional groups. This can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. A review of recent in vivo studies highlights the growing impact of spirocyclic compounds in the treatment of a range of diseases, including cancer and neurological disorders, although their development can be hampered by synthetic complexity[1].

The 1-oxa-6-azaspiro[3.4]octane scaffold represents a compelling, yet relatively underexplored, framework within this class. Combining a strained oxetane ring with a pyrrolidine ring, this heterocyclic system is a versatile intermediate in the synthesis of bioactive molecules for oncology and neurology[2]. This guide provides a comparative overview of the in vitro and in vivo studies of analogs of 1-oxa-6-azaspiro[3.4]octane and its closely related structures. By examining their performance in various therapeutic contexts and detailing the experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to harness the potential of this unique spirocyclic scaffold.

Anticancer Potential of Oxa-Azaspiro Analogs: A Case Study in Spiro[4.5]decanes

While data on the 1-oxa-6-azaspiro[3.4]octane core in oncology is emerging, a closely related series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has been more extensively studied, offering valuable insights into the potential of this compound class. These compounds have demonstrated moderate to potent activity against several human cancer cell lines[3][4].

In Vitro Cytotoxicity

A number of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antiproliferative activity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines[3][4]. The results for some of the most potent analogs are summarized in the table below.

Compound IDA549 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)Reference
11b 0.18--[3]
11d -0.08-[3]
11h 0.190.080.15[3][4]
11k -0.090.14[3]
12c --0.14[3]
6d 0.26--[5]
8d -0.10-[5]
6b --0.18[5]
7j 0.170.050.07[6]

Note: The compound numbering is based on the respective publications.

Compound 11h from one study emerged as a particularly promising candidate, exhibiting potent activity across all three cell lines[3][4]. In another study, compound 7j demonstrated impressive double-digit nanomolar efficacy against the MDA-MB-231 and HeLa cell lines[6].

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action of these spirodienone derivatives has revealed that they can induce cell cycle arrest and apoptosis. For instance, detailed studies of representative compounds showed that they arrest the cell cycle in the G0/G1 phase and trigger mitochondria-mediated apoptosis[7]. This was confirmed by measuring mitochondrial membrane potential, intracellular reactive oxygen species (ROS) generation, and caspase 9 activity[7]. Another analog was found to induce cell cycle arrest in the G2 phase in MDA-MB-231 cells[5]. Western blot analysis has further supported these findings, showing an upregulation of p53, p21, p27, and Bax, and downregulation of Bcl-2[7].

Apoptosis Induction by Oxa-Azaspiro Analogs Proposed Mechanism of Apoptosis Induction Oxa-Azaspiro Analog Oxa-Azaspiro Analog Mitochondrial Disruption Mitochondrial Disruption Oxa-Azaspiro Analog->Mitochondrial Disruption Caspase 9 Activation Caspase 9 Activation Mitochondrial Disruption->Caspase 9 Activation Apoptosis Apoptosis Caspase 9 Activation->Apoptosis

Caption: Proposed pathway for apoptosis induction.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-oxa-6-azaspiro[3.4]octane analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Oxa-Azaspiro Analogs as Potent Enzyme Inhibitors

The unique structural features of 1-oxa-6-azaspiro[3.4]octane analogs make them attractive candidates for the design of enzyme inhibitors.

Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Neurodegenerative Diseases

The 1-oxa-6-azaspiro[3.4]octane scaffold has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in neurotransmission. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease[2][8]. While specific inhibitory data for 1-oxa-6-azaspiro[3.4]octane analogs is not yet widely published, the evaluation of their AChE inhibitory potential is a promising area of research. Other heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, have been shown to be effective AChE inhibitors, with some exhibiting IC₅₀ values in the low micromolar range[9][10].

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of AChE enzyme.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (1-oxa-6-azaspiro[3.4]octane analog) at various concentrations, and the DTNB solution to each well.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.

Synthesis Strategies for 1-Oxa-6-azaspiro[3.4]octane Analogs

The synthesis of azaspiro[3.4]octanes can be achieved through various synthetic routes, often involving cycloaddition reactions[11]. The following is a representative workflow for the synthesis of a 1-oxa-6-azaspiro[3.4]octane derivative, adapted from methodologies for related spirocyclic compounds[12][13].

Synthesis Workflow General Synthetic Workflow for 1-Oxa-6-azaspiro[3.4]octane Analogs Starting Materials Starting Materials Cycloaddition Cycloaddition Starting Materials->Cycloaddition Intermediate Spirocycle Intermediate Spirocycle Cycloaddition->Intermediate Spirocycle Functional Group Interconversion Functional Group Interconversion Intermediate Spirocycle->Functional Group Interconversion Target Analog Target Analog Functional Group Interconversion->Target Analog

Sources

A Head-to-Head Comparison: 1-Oxa-6-azaspiro[3.4]octane Oxalate versus Traditional Linkers in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple covalent tether to a critical determinant of a drug's overall efficacy, safety, and pharmacokinetic profile. The judicious selection of a linker can profoundly influence a conjugate's stability in circulation, its ability to permeate cell membranes, and the efficiency of payload release at the target site. This guide provides an in-depth, head-to-head comparison of the novel spirocyclic linker, 1-Oxa-6-azaspiro[3.4]octane oxalate, with traditional linkers, offering a comprehensive analysis supported by established experimental methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their pursuit of next-generation targeted therapies.

The Evolving Role of Linkers in Targeted Drug Delivery

Historically, linkers were primarily viewed as spacers, connecting a targeting moiety (like an antibody or a small molecule binder) to a therapeutic payload. The most prevalent of these have been flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, and cleavable linkers, designed to release the payload in response to specific physiological triggers. However, the field is progressively acknowledging the limitations of these conventional linkers and the potential of more sophisticated architectures to overcome them.

Introducing this compound: A New Paradigm in Linker Technology

This compound represents a significant advancement in linker design, characterized by its rigid, three-dimensional spirocyclic structure. This unique conformation is hypothesized to confer several advantages over its traditional counterparts.

dot graph { layout=neato; node [shape=plaintext]; "1-Oxa-6-azaspiro[3.4]octane_oxalate" [label=< this compound

>]; } Structure of this compound.

The inherent rigidity of the spirocyclic core is thought to pre-organize the PROTAC or ADC into a conformation that is more favorable for binding to its target protein and, in the case of PROTACs, for the formation of a productive ternary complex with the E3 ligase.[1] This can lead to enhanced potency and selectivity. Furthermore, the introduction of a three-dimensional element can disrupt the planarity often associated with traditional linkers, potentially improving physicochemical properties such as solubility and cell permeability, which are critical challenges in the development of "beyond Rule of 5" molecules like PROTACs.[2]

Traditional Linkers: A Performance Benchmark

To appreciate the potential of novel linkers, it is essential to understand the characteristics of the traditional linkers that have been the workhorses of the field.

Flexible Linkers: The Double-Edged Sword of Conformational Freedom
  • Polyethylene Glycol (PEG) Linkers: Comprising repeating ethylene glycol units, PEG linkers are renowned for their hydrophilicity, which can enhance the aqueous solubility of the overall conjugate.[1] This property is particularly beneficial for hydrophobic payloads. However, the high degree of flexibility can sometimes be a detriment, leading to a greater entropic penalty upon binding and potentially less defined interactions with the target. Moreover, while generally biocompatible, PEG linkers can sometimes exhibit reduced metabolic stability.[1]

  • Alkyl Chains: Simple and synthetically accessible, alkyl chains offer a straightforward means of connecting the two ends of a conjugate. Their primary drawback is their inherent hydrophobicity, which can negatively impact the solubility of the final molecule.[]

Cleavable vs. Non-Cleavable Linkers: A Tale of Two Release Strategies
  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation and to release the payload upon encountering a specific trigger within the target cell, such as a change in pH or the presence of certain enzymes. A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is cleaved by cathepsin B, an enzyme often overexpressed in tumor cells. While this targeted release is advantageous, premature cleavage in the bloodstream can lead to off-target toxicity.

  • Non-Cleavable Linkers: In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody in an ADC. This generally results in greater plasma stability and a wider therapeutic window. However, the released payload remains attached to the linker and an amino acid residue, which may impact its pharmacological activity.

Head-to-Head Comparison: Key Performance Parameters

While direct comparative data for this compound is still emerging, we can infer its potential performance advantages based on the known limitations of traditional linkers and the theoretical benefits of its rigid, 3D structure. The following table summarizes a hypothetical comparison based on these principles, which can be validated using the experimental protocols provided below.

Parameter This compound PEG Linker (e.g., PEG4) Alkyl Linker (e.g., C8) Valine-Citrulline (Cleavable)
Conformational Rigidity HighLowLowModerate
Predicted Solubility Moderate to HighHighLowModerate
Predicted Cell Permeability Potentially EnhancedModerateLowModerate
Predicted Plasma Stability High (non-cleavable)ModerateHigh (non-cleavable)Moderate to Low (cleavable)
Synthetic Complexity ModerateLowLowModerate
Potential for Ternary Complex Pre-organization (PROTACs) HighLowLowModerate

Experimental Workflows for Comparative Evaluation

To empower researchers to conduct their own head-to-head comparisons, we provide the following detailed, self-validating experimental protocols.

G cluster_0 Linker Synthesis & Conjugation cluster_1 In Vitro Characterization cluster_2 Data Analysis & Comparison Synthesis Synthesis Conjugation Conjugation Synthesis->Conjugation Plasma_Stability Plasma Stability Assay Conjugation->Plasma_Stability Test Conjugate PAMPA PAMPA Conjugation->PAMPA Test Conjugate Cytotoxicity Cytotoxicity Assay Conjugation->Cytotoxicity Test Conjugate Data_Analysis Data Analysis Plasma_Stability->Data_Analysis PAMPA->Data_Analysis Cytotoxicity->Data_Analysis

Plasma Stability Assay

Objective: To assess the stability of the linker-payload conjugate in human plasma.

Methodology:

  • Preparation of Plasma: Thaw pooled human plasma at 37°C.

  • Compound Incubation: Add the test conjugate (e.g., ADC or PROTAC) to the plasma at a final concentration of 1 µM.

  • Time Points: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Sample Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact conjugate remaining at each time point.

  • Data Analysis: Calculate the half-life (t½) of the conjugate in plasma.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of the conjugate across an artificial membrane, mimicking the intestinal barrier.

Methodology:

  • Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plates: Prepare a donor plate containing the test conjugate dissolved in a buffer at a specific pH (e.g., pH 6.5) and an acceptor plate with buffer at a different pH (e.g., pH 7.4).

  • Incubation: Place the filter plate on top of the acceptor plate and add the donor solution. Incubate the "sandwich" at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_A / (Area * time))

    where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

In Vitro Cytotoxicity Assay (Resazurin-based)

Objective: To determine the cytotoxic potency of the conjugate on a target cancer cell line.

Methodology:

  • Cell Seeding: Seed a cancer cell line expressing the target antigen (for ADCs) or the protein of interest (for PROTACs) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test conjugate and control compounds.

  • Incubation: Incubate the cells for a period that allows for the desired biological effect (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

The selection of a linker is a pivotal decision in the design of ADCs and PROTACs. While traditional linkers have laid a crucial foundation, novel architectures like this compound offer exciting possibilities to overcome existing challenges. The rigid, three-dimensional nature of this spirocyclic linker holds the promise of improved physicochemical properties and enhanced biological activity. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and compare the performance of this and other innovative linkers against established benchmarks. As the field of targeted therapeutics continues to advance, a deeper understanding of "linkerology" will undoubtedly be a key driver of success in developing safer and more effective medicines.

References

  • Buhimschi, A. D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1155–1162.
  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 334-339.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359–364.
  • Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1125–1148.
  • Tadayon, S., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3886–3907.
  • Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-15.
  • Bulatov, E., & Ciulli, A. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 110-122.
  • Evotec. (n.d.). Plasma Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

Sources

Assessing the ADME Properties of Molecules Containing 1-Oxa-6-azaspiro[3.4]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards molecules with greater three-dimensionality.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigidified, three-dimensional architecture that can confer significant advantages in potency, selectivity, and, crucially, in their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[2][3] This guide provides an in-depth technical assessment of the expected ADME properties of molecules incorporating the 1-Oxa-6-azaspiro[3.4]octane scaffold, a novel and promising building block in medicinal chemistry.

We will objectively compare the projected performance of this scaffold against more conventional, non-spirocyclic alternatives, providing the experimental frameworks necessary for researchers to validate these properties in their own drug discovery programs.

The Strategic Advantage of the 1-Oxa-6-azaspiro[3.4]octane Scaffold

The 1-Oxa-6-azaspiro[3.4]octane moiety is a unique structural motif that combines the benefits of a spirocyclic core with the physicochemical influence of both an oxetane and an azetidine ring. This arrangement is hypothesized to bestow a superior ADME profile compared to traditional flat or more flexible heterocyclic amines, such as morpholines or piperidines.

The primary advantages stem from its inherent three-dimensionality. The quaternary spiro-carbon increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with a higher probability of clinical success.[3] This rigid structure reduces the conformational entropy penalty upon binding to a target and provides precise vectors for substituent placement, which can enhance target engagement and selectivity.[4]

From an ADME perspective, the introduction of the spirocyclic oxetane is particularly noteworthy. Studies have shown that incorporating an oxygen atom into a spirocyclic system can dramatically improve aqueous solubility and lower lipophilicity (LogP/LogD), key factors for good oral absorption and reduced off-target toxicity.[5] Furthermore, the rigidity of the azaspirocycle core can shield adjacent chemical bonds from metabolic enzymes, potentially improving metabolic stability.[6]

Comparative Analysis: Spirocyclic vs. Non-Spirocyclic Scaffolds

To illustrate the potential ADME advantages, let us consider a hypothetical comparison between a generic drug candidate containing the 1-Oxa-6-azaspiro[3.4]octane scaffold and a closely related analogue where this moiety is replaced by a more conventional morpholine ring.

cluster_0 Spirocyclic Scaffold cluster_1 Non-Spirocyclic Analogue spiro morpholine caption Structural comparison of 1-Oxa-6-azaspiro[3.4]octane and a morpholine analogue.

Caption: Structural comparison of 1-Oxa-6-azaspiro[3.4]octane and a morpholine analogue.

Table 1: Predicted Comparison of ADME Properties

ADME Parameter1-Oxa-6-azaspiro[3.4]octane Derivative (Predicted)Morpholine Derivative (Typical)Rationale for Predicted Difference
Solubility HigherLowerThe inherent polarity and 3D structure of the oxa-spirocycle disrupts crystal packing and improves hydration.[5]
Lipophilicity (LogD) LowerHigherThe sp³-rich, polar oxetane component generally leads to lower lipophilicity compared to more conformationally flexible heterocycles.[3]
Permeability Moderate to HighVariableWhile lower lipophilicity might suggest lower passive diffusion, the rigid structure can reduce the energy penalty for desolvation, potentially maintaining or improving permeability. This needs experimental verification.
Metabolic Stability HigherLower to ModerateThe spirocyclic core can sterically hinder metabolic attack on the nitrogen or adjacent carbons. Azetidines in spirocycles are often less recognized by metabolic enzymes.[7]
Plasma Protein Binding LowerHigherTypically, lower lipophilicity correlates with reduced non-specific binding to plasma proteins like albumin.[8]
hERG Inhibition Risk LowerHigherThe reduced lipophilicity and more defined conformation can decrease the likelihood of binding to the hERG potassium channel.[3]

A compelling real-world example supports these predictions. In the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, researchers found that replacing a morpholine ring with various azaspirocycles led to compounds with lower LogD values and improved metabolic stability, demonstrating the practical benefits of this scaffold-hopping strategy.[3][9]

Experimental Protocols for ADME Assessment

To empirically validate the hypothesized ADME benefits of the 1-Oxa-6-azaspiro[3.4]octane scaffold, a suite of standardized in vitro assays should be employed early in the drug discovery pipeline.[10] What follows are detailed, self-validating protocols for key ADME assessments.

Passive Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[4] It is a cost-effective first-tier assay to rank-order compounds based on their ability to diffuse across a lipid membrane, mimicking the gastrointestinal tract barrier.

prep_donor Prepare Donor Plate: Add test compound (e.g., 10 µM in buffer) to wells. sandwich Assemble Sandwich: Place Donor Plate onto Acceptor Plate. prep_donor->sandwich prep_acceptor Prepare Acceptor Plate: Coat filter with lipid solution (e.g., lecithin in dodecane). Add buffer to wells. prep_acceptor->sandwich incubate Incubate: Typically 4-18 hours at room temperature with gentle shaking. sandwich->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration: Use LC-MS/MS to measure compound levels in both Donor and Acceptor wells. disassemble->quantify calculate Calculate Permeability (Papp): Determine the rate of diffusion across the membrane. quantify->calculate

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Preparation of Lipid Membrane: A 1% solution of lecithin in dodecane is prepared and sonicated until fully mixed.[11] 5 µL of this solution is dispensed onto the filter of each well in a 96-well donor plate and allowed to impregnate the filter. The causality here is that the lipid-infused filter forms an artificial barrier that only allows for passive diffusion, isolating this specific transport mechanism.[4]

  • Preparation of Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) containing 5% DMSO to a final concentration of 10 µM.[11] An acceptor buffer (PBS, pH 7.4) is prepared.

  • Assay Assembly: 300 µL of acceptor buffer is added to each well of a 96-well acceptor plate. 150 µL of the test compound solution is added to each well of the lipid-coated donor plate. The donor plate is then carefully placed on top of the acceptor plate.

  • Incubation: The assembled plate sandwich is incubated for 10-20 hours in a moist chamber to prevent evaporation.[11]

  • Quantification and Analysis: After incubation, the plates are disassembled. The concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. High and low permeability control compounds are run in parallel to validate the assay performance.

Absorption and Efflux Assessment: Caco-2 Permeability Assay

The Caco-2 assay is the gold standard for predicting human intestinal absorption in vitro.[12] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express functional efflux transporters like P-glycoprotein (P-gp).[12] This allows for the simultaneous assessment of passive permeability, active transport, and active efflux.

seed_cells Seed Caco-2 Cells: Plate cells on Transwell inserts and culture for ~21 days to form a differentiated monolayer. check_integrity Verify Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). High TEER values confirm tight junction formation. seed_cells->check_integrity transport_study Perform Transport Study: Add compound to Apical (A) or Basolateral (B) side. Incubate for 2 hours at 37°C. check_integrity->transport_study sample_collection Collect Samples: Take aliquots from the receiver compartment at specified time points. transport_study->sample_collection quantify Quantify Compound: Analyze sample concentrations using LC-MS/MS. sample_collection->quantify calculate Calculate Papp and Efflux Ratio: Papp (A→B) and Papp (B→A) are determined. Efflux Ratio = Papp(B→A) / Papp(A→B) quantify->calculate prepare_mix Prepare Incubation Mixture: Combine test compound (e.g., 1 µM), human liver microsomes, and buffer. pre_incubate Pre-incubate: Warm mixture to 37°C. prepare_mix->pre_incubate initiate_reaction Initiate Reaction: Add NADPH regenerating system to start the metabolic process. pre_incubate->initiate_reaction time_points Incubate and Sample: Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min). initiate_reaction->time_points stop_reaction Quench Reaction: Add cold acetonitrile with an internal standard to stop enzymatic activity and precipitate protein. time_points->stop_reaction analyze Analyze Samples: Centrifuge to pellet protein. Analyze supernatant by LC-MS/MS to quantify the remaining parent compound. stop_reaction->analyze calculate Calculate Stability Parameters: Plot % remaining vs. time. Determine half-life (t½) and intrinsic clearance (Clint). analyze->calculate

Caption: Workflow for the human liver microsomal stability assay.

Step-by-Step Protocol:

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. The test compound is prepared at a final concentration of 1 µM. An NADPH regenerating system is prepared to ensure the continuous supply of the necessary cofactor for CYP enzyme activity.

  • Incubation: The test compound and microsome solution are pre-incubated at 37°C. The reaction is initiated by adding the NADPH regenerating system.

  • Time Course Sampling: Aliquots of the reaction mixture are removed at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a volume of cold acetonitrile containing an internal standard. This step simultaneously terminates the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

Plasma Protein Binding (PPB) Assessment: Rapid Equilibrium Dialysis (RED)

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as only the unbound fraction is free to interact with its target and be cleared from the body. [13][14]The Rapid Equilibrium Dialysis (RED) method is a reliable and accurate way to determine the unbound fraction (fu).

prep_plasma Prepare Plasma Sample: Spike plasma with test compound (e.g., 1 µM). setup_red Set up RED Device: Add spiked plasma to the sample chamber. Add buffer (PBS) to the buffer chamber. prep_plasma->setup_red incubate Incubate to Equilibrium: Incubate at 37°C with shaking for 4-6 hours to allow unbound drug to diffuse across the semi-permeable membrane. setup_red->incubate sample Sample Both Chambers: Remove aliquots from both the plasma and buffer chambers. incubate->sample matrix_match Matrix Match: Add blank plasma to buffer samples and buffer to plasma samples for consistent LC-MS/MS analysis. sample->matrix_match analyze Quantify Compound: Analyze concentrations in both sets of samples using LC-MS/MS. matrix_match->analyze calculate Calculate Fraction Unbound (fu): fu = (Concentration in Buffer) / (Concentration in Plasma) analyze->calculate

Caption: Workflow for the Plasma Protein Binding (PPB) assay using the RED device.

Step-by-Step Protocol:

  • Sample Preparation: The test compound is added to plasma (e.g., human, rat) at a final concentration of 1-5 µM. [15]2. Assay Setup: A RED device insert, which contains two chambers separated by a semi-permeable membrane (typically 8-12 kDa MWCO), is used. The plasma containing the test compound is added to one chamber, and an equal volume of phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C on an orbital shaker for approximately 4-6 hours. [15]During this time, the unbound fraction of the drug diffuses across the membrane into the buffer chamber until equilibrium is reached. The bound fraction is too large to pass through the membrane pores.

  • Sampling and Analysis: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers. To avoid analytical artifacts from different matrices, the samples are matrix-matched (i.e., buffer is added to the plasma aliquot, and blank plasma is added to the buffer aliquot). The concentrations in both samples are then determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

The 1-Oxa-6-azaspiro[3.4]octane scaffold represents a compelling structural motif for modern drug discovery, offering the potential for significant improvements in ADME properties over traditional, less-rigid heterocyclic systems. The inherent three-dimensionality, combined with the physicochemical characteristics imparted by the oxetane and azetidine rings, is predicted to enhance solubility, increase metabolic stability, and reduce lipophilicity. While direct experimental data for this specific scaffold is emerging, the principles established for other spirocyclic systems provide a strong rationale for its application.

The robust, validated in vitro protocols detailed in this guide provide the necessary framework for researchers to empirically test these hypotheses. By systematically evaluating permeability, metabolism, and plasma protein binding, drug development professionals can make informed decisions, de-risk candidates early, and ultimately harness the full potential of three-dimensional scaffolds to design safer and more effective medicines.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.2024103.
  • Chien, Y. W., Hofmann, L. M., Lambert, H. J., & Tao, L. C. (1976). Binding of Spirolactones to Human Plasma Proteins. Journal of Pharmaceutical Sciences, 65(9), 1337-1340.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of medicinal chemistry, 64(1), 150–183.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.2024103.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Available at: https://www.bldpharm.com/blogs/news/the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Available at: https://www.bldpharm.com/blogs/news/bld-insights-the-utilization-of-spirocyclic-scaffolds-in-medicinal-chemistry.
  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: https://www.researchgate.net/publication/348880066_Selected_Applications_of_Spirocycles_in_Medicinal_Chemistry.
  • The use of spirocyclic scaffolds in drug discovery. CORE.
  • In Vitro ADME Properties of Some Analogues a. ResearchGate. Available at: https://www.researchgate.net/publication/330559648_In_Vitro_ADME_Properties_of_Some_Analogues_a.
  • Spirocycles for Improved Solubility. Enamine. Available at: https://enamine.net/images/Site/Spirocycles_for_Improved_Solubility.pdf.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: https://drughunter.com/the-spirocycle-surge-in-drug-discovery.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine. Available at: https://enamine.net/hit-finding/building-blocks-for-fblg/spirocyclic-azetidines.
  • (PDF) The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. Available at: https://www.researchgate.net/publication/263721731_The_Use_of_Spirocyclic_Scaffolds_in_Drug_Discovery.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7015433/.
  • Determination of Compound Binding to Plasma Proteins. ResearchGate. Available at: https://www.researchgate.net/publication/6738902_Determination_of_compound_binding_to_plasma_proteins.
  • Caco-2 Permeability Assay. Enamine. Available at: https://enamine.net/services/adme-t-in-vitro/caco-2-permeability-assay.
  • Rational Use of Plasma Protein and Tissue Binding Data in Drug Design. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00100.
  • Plasma protein binding. Wikipedia. Available at: https://en.wikipedia.org/wiki/Plasma_protein_binding.
  • Caco-2 permeability assay. Creative Bioarray. Available at: https://www.creative-bioarray.com/services/caco-2-permeability-assay.htm.
  • Determination of compound binding to plasma proteins. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/17013876/.
  • In Vitro ADME. WuXi AppTec Lab Testing Division. Available at: https://labtesting.wuxiapptec.com/in-vitro-adme/.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine. Available at: https://enamine.net/services/adme-t-in-vitro/plasma-protein-binding-assay-equilibrium-dialysis.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: https://www.conceptlifesciences.com/admet-dmpk/assays/caco-2-permeability.
  • pampa-permeability-assay.pdf. Technology Networks. Available at: https://www.technologynetworks.com/tn/resource/pampa-permeability-assay.pdf.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: https://www.researchgate.net/publication/221808064_Synthesis_of_Novel_Azaspiro34octanes_as_Multifunctional_Modules_in_Drug_Discovery.
  • Metabolic Stability Assay Services. BioIVT. Available at: https://www.bioivt.com/invitro-metabolic-stability-assay.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: https://www.researchgate.net/publication/257850819_Synthesis_of_Orthogonally_Protected_26-Diazaspiro35nonane_and_26-Diazaspiro34octane_Analogues_as_Versatile_Building_Blocks_in_Medicinal_Chemistry.
  • Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/31183769/.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.2024103.
  • Facile and Green Synthesis of Saturated Cyclic Amines. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/.

Sources

A Comparative Guide to 1-Oxa-6-azaspiro[3.4]octane and its Bioactive Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent three-dimensionality. This structural rigidity offers a departure from the "flatland" of traditional aromatic compounds, enabling more precise spatial orientation of functional groups for enhanced target engagement and selectivity.[1][2] The 1-Oxa-6-azaspiro[3.4]octane core, a unique heterocyclic framework, stands as a promising but underexplored scaffold. While its direct applications in publicly disclosed bioactive molecules are not extensively documented, its constituent oxetane and azetidine rings are known to impart favorable characteristics such as increased aqueous solubility and metabolic stability.[1] This guide provides a comparative analysis of the 1-Oxa-6-azaspiro[3.4]octane scaffold and its structural analogs, with a focus on their synthesis, bioactivity, and the experimental methodologies used for their evaluation. While specific bioactivity data for the parent 1-Oxa-6-azaspiro[3.4]octane is limited, related oxa-azaspirocycles have shown significant promise, particularly as muscarinic receptor agonists.

Comparative Analysis of Bioactive Oxa-Azaspirocycle Analogs

The strategic modification of the spirocyclic core, including ring size and heteroatom placement, can profoundly influence biological activity. This section compares the 1-Oxa-6-azaspiro[3.4]octane scaffold with its larger ring analog, 1-oxa-8-azaspiro[4.5]decane, and a more constrained analog, 2-oxa-6-azaspiro[3.3]heptane, for which substantial bioactivity data are available.

1-Oxa-8-azaspiro[4.5]decanes: Potent Muscarinic M1 Receptor Agonists

A compelling case for the therapeutic potential of oxa-azaspirocycles is found in the development of 1-oxa-8-azaspiro[4.5]decane derivatives as selective muscarinic M1 receptor agonists. The M1 receptor, a Gq/11-coupled GPCR, is a key target for the treatment of cognitive deficits in Alzheimer's disease.[3][4]

A notable example is the compound (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), which has demonstrated partial agonistic activity at M1 receptors and has been investigated for its potential to ameliorate cognitive impairment.[3] Structure-activity relationship (SAR) studies on this scaffold have revealed that modifications at the 2 and 3 positions of the tetrahydrofuran ring significantly impact both receptor affinity and functional selectivity.[3]

Table 1: Comparative Bioactivity of 1-Oxa-8-azaspiro[4.5]decane Analogs as Muscarinic Agonists

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In Vivo Antiamnesic Activity (ED50, mg/kg, p.o.)
17 CH₃=O2.32.10.1 (s.c.)
18 C₂H₅=O4.4120.016 (p.o.)
29 (YM796) CH₃=CH₂181300.031 (p.o.)

Data compiled from multiple sources.[3]

The SAR studies indicate that while the parent ketone (compound 17) is potent but non-selective, introduction of a 2-ethyl group (compound 18) or a 3-methylene group (compound 29) enhances selectivity for the M1 receptor over the M2 receptor.[3] This selectivity is crucial for minimizing cholinergic side effects mediated by M2 and M3 receptors.[3]

2-Oxa-6-azaspiro[3.3]heptanes: Bioisosteres of Morpholine with Improved Physicochemical Properties

The smaller, more constrained 2-oxa-6-azaspiro[3.3]heptane scaffold has been explored as a bioisostere for the morpholine ring, a common motif in drug candidates. While morpholine can improve aqueous solubility, it is often a site of metabolic oxidation. The 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to lower lipophilicity (logD) and increase basicity (pKa) compared to morpholine, while maintaining or even improving metabolic stability.[5]

In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine group with a 2-oxa-6-azaspiro[3.3]heptane resulted in a compound (AZD1979) with a more favorable pharmacokinetic profile.[5] This highlights the utility of this scaffold in fine-tuning the drug-like properties of a lead compound.

2,6-Diazaspiro[3.4]octanes: A Scaffold for Antitubercular Agents

The isomeric 2,6-diazaspiro[3.4]octane core has also been successfully employed in the development of bioactive compounds. Notably, a series of 2,6-diazaspiro[3.4]octane derivatives bearing a 5-nitrofuran "warhead" have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[6] The lead compound in this series exhibited minimum inhibitory concentrations (MICs) in the low nanomolar range, underscoring the potential of this spirocyclic system in infectious disease research.[6]

Experimental Protocols

The reliable evaluation of novel compounds requires robust and validated experimental protocols. The following are detailed methodologies for assessing the bioactivity of muscarinic receptor agonists, a primary application for oxa-azaspirocycles.

Protocol 1: Calcium Flux Assay for M1 Receptor Agonism

This assay measures the activation of the Gq/11 signaling pathway by quantifying the increase in intracellular calcium concentration upon receptor stimulation.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture CHO-K1 cells stably expressing human M1 receptors seeding 2. Seed cells into a 96-well microplate cell_culture->seeding incubation1 3. Incubate overnight at 37°C, 5% CO₂ seeding->incubation1 dye_loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 5. Incubate for 1 hour at 37°C dye_loading->incubation2 compound_addition 6. Add test compounds (serial dilutions) incubation2->compound_addition readout 7. Measure fluorescence intensity kinetically (e.g., using a FLIPR) compound_addition->readout curves 8. Generate concentration-response curves readout->curves ec50 9. Calculate EC50 values curves->ec50 G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture HEK293 cells stably expressing human M2 receptors seeding 2. Seed cells into a 384-well microplate cell_culture->seeding incubation1 3. Incubate overnight at 37°C, 5% CO₂ seeding->incubation1 compound_addition 4. Add test compounds (serial dilutions) incubation1->compound_addition forskolin_stimulation 5. Add forskolin to stimulate adenylyl cyclase compound_addition->forskolin_stimulation incubation2 6. Incubate for 30 minutes at room temperature forskolin_stimulation->incubation2 lysis_detection 7. Lyse cells and detect cAMP (e.g., using HTRF) incubation2->lysis_detection curves 8. Generate concentration-response curves lysis_detection->curves ic50 9. Calculate IC50 values curves->ic50 G agonist Agonist m1_receptor M1 Receptor agonist->m1_receptor binds to gq11 Gq/11 Protein m1_receptor->gq11 activates plc Phospholipase C (PLC) gq11->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release triggers cellular_response Cellular Response (e.g., Neuronal Excitation) ca_release->cellular_response pkc->cellular_response

Caption: The Gq/11-coupled M1 muscarinic receptor signaling pathway.

M2 Receptor Signaling Pathway

In contrast, the M2 muscarinic receptor couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

G agonist Agonist m2_receptor M2 Receptor agonist->m2_receptor binds to gio Gi/o Protein m2_receptor->gio activates ac Adenylyl Cyclase (AC) gio->ac inhibits camp cAMP ac->camp converts ATP to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Decreased Heart Rate) pka->cellular_response

Sources

Benchmarking the Performance of 1-Oxa-6-azaspiro[3.4]octane in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. Kinases, a vast family of enzymes that regulate a majority of cellular processes, have become critical targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2] The unique three-dimensional structure of spirocyclic scaffolds, such as 1-Oxa-6-azaspiro[3.4]octane, presents an intriguing avenue for the development of selective and potent kinase inhibitors.[3] This guide provides a comprehensive framework for benchmarking the performance of 1-Oxa-6-azaspiro[3.4]octane as a potential kinase inhibitor, comparing its hypothetical performance against the well-characterized, non-selective inhibitor Staurosporine. While specific kinase inhibition data for 1-Oxa-6-azaspiro[3.4]octane is not yet prevalent in published literature, this document outlines the rigorous, self-validating experimental protocols necessary to elucidate its inhibitory profile.

Introduction to 1-Oxa-6-azaspiro[3.4]octane and the Rationale for Kinase Inhibition Screening

1-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound featuring a spiro junction that joins an oxetane and a pyrrolidine ring.[3] Its rigid, three-dimensional structure is a desirable feature in modern medicinal chemistry, as it can facilitate precise interactions with the complex topography of protein active sites, potentially leading to higher selectivity and potency compared to more flexible, linear molecules. While its primary documented use is as a versatile pharmaceutical intermediate in synthetic chemistry, related spirocyclic structures have demonstrated a range of biological activities, including enzyme inhibition.[4][5] For instance, the related isomer, 2-Oxa-6-azaspiro[3.4]octane, has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical receptor tyrosine kinase.[6] This precedent provides a strong rationale for investigating the broader kinase inhibitory potential of the 1-Oxa-6-azaspiro[3.4]octane scaffold.

This guide will detail a systematic approach to:

  • Determine the half-maximal inhibitory concentration (IC50) of 1-Oxa-6-azaspiro[3.4]octane against a representative tyrosine kinase.

  • Profile its selectivity across a panel of diverse kinases.

  • Assess its activity in a cellular context to bridge the gap between biochemical potency and physiological effect.

For comparative purposes, all experimental designs will include Staurosporine, a potent but famously non-selective kinase inhibitor, as a reference compound.[7]

Experimental Workflow for Kinase Inhibitor Benchmarking

A robust evaluation of a novel kinase inhibitor requires a multi-faceted approach, progressing from initial biochemical characterization to more physiologically relevant cell-based assays. The following workflow is designed to provide a comprehensive understanding of the inhibitor's potency, selectivity, and cellular activity.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation (1-Oxa-6-azaspiro[3.4]octane & Staurosporine) Serial Dilutions in DMSO B Primary Biochemical Assay (e.g., ADP-Glo™) IC50 Determination against Target Kinase A->B Test Concentrations C Kinase Selectivity Profiling Screen against a diverse kinase panel (e.g., 24-kinase panel) B->C Confirmed Activity D Cell-Based Target Engagement (e.g., NanoBRET™) Measure binding to target kinase in live cells C->D Promising Selectivity Profile E Cellular Phosphorylation Assay (e.g., ELISA or Western Blot) Assess inhibition of downstream signaling D->E Confirmed Target Binding F IC50 Curve Fitting (Sigmoidal Dose-Response) E->F Quantitative Cellular Data H Comparative Analysis Benchmark against Staurosporine F->H G Selectivity Score Calculation (e.g., S-Score) G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT P AKT->Proliferation Inhibitor 1-Oxa-6-azaspiro[3.4]octane Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and point of inhibition.

Methodology (ELISA-based):

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) and starve overnight to reduce basal signaling. Treat cells with various concentrations of 1-Oxa-6-azaspiro[3.4]octane for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF for a short period (e.g., 10 minutes) to activate the pathway.

  • Cell Lysis: Immediately lyse the cells to preserve the phosphorylation states of proteins.

  • ELISA: Use a sandwich ELISA kit specific for the phosphorylated form of a downstream target (e.g., phospho-AKT Ser473).

  • Data Analysis: Quantify the amount of phosphorylated protein at each inhibitor concentration and calculate an IC50 value for the inhibition of the signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous workflow for the initial benchmarking of 1-Oxa-6-azaspiro[3.4]octane as a potential kinase inhibitor. By employing a combination of high-sensitivity biochemical assays and physiologically relevant cell-based models, researchers can effectively determine its potency, selectivity, and cellular efficacy. The hypothetical data presented illustrates a desirable outcome: a compound with moderate-to-high potency but significantly improved selectivity over a promiscuous inhibitor like Staurosporine. Such a profile would warrant further investigation, including mechanism of action studies to determine if the inhibition is ATP-competitive, allosteric, or non-competitive, and subsequent lead optimization to improve potency while retaining selectivity. [8]The spirocyclic scaffold of 1-Oxa-6-azaspiro[3.4]octane holds considerable promise, and the application of these robust benchmarking protocols is the critical first step in unlocking its potential as a targeted therapeutic agent.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Uitdehaag, J. C. M., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Brown, N., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Xie, L., et al. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Vieth, M., et al. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • AACR. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Petr, K., et al. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]

  • AACR Journals. (2018, July 1). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • MDPI. (n.d.). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. [Link]

  • NIH. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Blucher Proceedings. (n.d.). Synthesis of new biologically actived azaspiro compounds. [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • PubChem. (n.d.). 1-Oxa-6-azaspiro[3.4]octane. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. [Link]

Sources

A Comparative and Evaluative Guide to the 1-Oxa-6-azaspiro[3.4]octane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the 1-Oxa-6-azaspiro[3.4]octane scaffold, a novel three-dimensional (3D) building block, against more conventional moieties used in drug development. While no marketed drugs currently feature this specific scaffold, its unique topology presents a compelling alternative to overcome common challenges in medicinal chemistry. We will explore its potential advantages through the lens of established physicochemical and pharmacokinetic principles and provide detailed protocols for its empirical evaluation.

Part 1: The Strategic Value of 3D Scaffolds in Modern Drug Discovery

The paradigm in drug discovery is shifting away from flat, aromatic-rich molecules towards compounds with greater three-dimensionality.[1][2] Molecules with higher sp³ carbon fractions often exhibit improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for clinical success.[3] The 1-Oxa-6-azaspiro[3.4]octane scaffold, which combines a polar oxetane ring and a basic pyrrolidine ring around a central spirocyclic carbon, epitomizes this new class of 3D fragments.[4] This rigid, defined geometry allows for precise vectorization of substituents into protein binding pockets, potentially leading to improved potency and selectivity.[1][4]

The core value proposition of this scaffold lies in its potential to serve as a bioisostere—a chemically distinct group that elicits a similar biological response—for common but often problematic motifs.

Part 2: Comparative Analysis: 1-Oxa-6-azaspiro[3.4]octane vs. Conventional Moieties

The decision to incorporate a novel scaffold is driven by its ability to solve specific problems encountered with a lead compound, such as poor solubility, rapid metabolism, or off-target effects. Below is a comparative analysis of the 1-Oxa-6-azaspiro[3.4]octane scaffold against moieties it could plausibly replace.

Property1-Oxa-6-azaspiro[3.4]octaneMorpholinegem-Dimethyl Group
Aqueous Solubility High . The oxetane ring is a polar motif known to significantly increase aqueous solubility, often more effectively than morpholine.[5][6]Moderate to High . Commonly used to improve solubility, but can introduce metabolic liabilities.[5]Very Low . Highly lipophilic, often decreases solubility.
Metabolic Stability Predicted High . The oxetane ring is generally more resistant to oxidative metabolism compared to the ether linkage in morpholine.[5][7]Moderate to Low . The morpholine ring is a known site of metabolic oxidation in many marketed drugs.[5]High . Generally metabolically stable, but can be subject to hydroxylation.
Lipophilicity (cLogP) Low . The polar nature of the oxetane and the basic nitrogen contribute to lower lipophilicity.Low . A polar heterocycle that reduces lipophilicity.High . Increases lipophilicity.
Three-Dimensionality (Fsp³) High . The spirocyclic nature provides a rigid, 3D exit vector for substituents.[3]Moderate . Chair/boat conformations provide some 3D character.Moderate . Provides tetrahedral geometry but lacks the extended 3D shape of a spirocycle.
Hydrogen Bond Acceptors Yes . The oxygen in the oxetane ring can act as a hydrogen bond acceptor.[8]Yes . The oxygen atom is a hydrogen bond acceptor.No .
Synthetic Accessibility Moderate . Available as a building block; requires specific synthetic methods for incorporation.[9]High . Readily available and easily incorporated via standard chemistry.High . Easily incorporated.
Intellectual Property High . Represents a novel chemical space, offering potential for new intellectual property.[8][10][11]Low . A very common scaffold in medicinal chemistry.Low . A ubiquitous chemical group.

Part 3: The Experimental Evaluation Workflow for a Novel Scaffold

When a medicinal chemistry team considers replacing a conventional fragment (e.g., morpholine) in a lead compound (Molecule A) with the 1-Oxa-6-azaspiro[3.4]octane scaffold to create an analog (Molecule B), a rigorous head-to-head experimental comparison is essential. The following workflow outlines the critical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to generate decision-making data.

G cluster_0 Phase 1: Physicochemical & Permeability Screening cluster_1 Phase 2: Biological & Metabolic Screening cluster_2 Phase 3: Safety & DDI Screening Lead_Compound Lead Compound (e.g., with Morpholine) PAMPA PAMPA Assay (Passive Permeability) Lead_Compound->PAMPA Solubility Kinetic Solubility Assay Lead_Compound->Solubility Analog_Compound Analog Compound (with Spiro[3.4]octane) Analog_Compound->PAMPA Analog_Compound->Solubility Caco2 Caco-2 Assay (Active Transport/Efflux) PAMPA->Caco2 If passively permeable HLM Microsomal Stability (Metabolic Fate) Caco2->HLM If absorbed CYP_Inhibition CYP450 Inhibition (Drug-Drug Interactions) HLM->CYP_Inhibition If metabolically stable enough

Caption: Experimental workflow for evaluating a novel scaffold.

Experiment 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess passive membrane permeability, providing a baseline for gastrointestinal absorption or blood-brain barrier penetration.[12]

Methodology:

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) and allow the solvent to evaporate.

  • Prepare Solutions:

    • Donor Solution: Dissolve test compounds (Molecule A and Molecule B) and controls (high/low permeability) in a buffer (e.g., PBS pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 10-50 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.

  • Incubation: Incubate the "sandwich" assembly at room temperature for 4-18 hours.[13][14]

  • Quantification: After incubation, separate the plates and measure the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good passive diffusion.

Experiment 2: Caco-2 Permeability Assay

Objective: To evaluate both passive and active transport across a cellular monolayer that mimics the intestinal epithelium. This assay can identify if a compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[15]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days until they form a differentiated, polarized monolayer.[16]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.[15]

  • Bidirectional Assay:

    • Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., 2 hours). This simulates gut absorption.[15]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This measures active efflux.[16]

  • Quantification: Analyze samples from both chambers at various time points using LC-MS/MS.

  • Data Analysis: Calculate Papp for both directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.[16][17]

Experiment 3: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its metabolic clearance.[18]

Methodology:

  • Prepare Incubation Mixture: In a 96-well plate, combine human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (typically 1 µM).[19][20]

  • Initiate Reaction: Pre-warm the plate to 37°C. Start the metabolic reaction by adding a solution of the cofactor NADPH.[21][22]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[22]

  • Quantification: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant from each time point by LC-MS/MS to measure the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18][19]

Part 4: Data Interpretation and Decision Logic

The data from these assays provide a multidimensional view of the compound's drug-like properties. The goal is to determine if the novel scaffold offers a tangible advantage.

Caption: Decision-making logic based on comparative in vitro data.

  • Scenario 1: Clear Success. The 1-Oxa-6-azaspiro[3.4]octane analog (Molecule B) shows significantly higher metabolic stability (longer t½ in HLM) and improved permeability (higher Papp in Caco-2, ER < 2) compared to the original lead (Molecule A). This is a strong justification to advance this scaffold.

  • Scenario 2: Overcoming Efflux. Molecule A has a high efflux ratio (ER > 5), while Molecule B has an ER < 2. This indicates the spirocyclic scaffold is not recognized by efflux transporters, a major advantage for oral bioavailability.

  • Scenario 3: Trade-offs. Molecule B shows excellent metabolic stability but poor permeability. This suggests the scaffold itself is robust, but the overall properties of the molecule need to be re-optimized, perhaps by modifying other parts of the structure.

  • Scenario 4: Failure. The analog shows no improvement or is worse across all assays. The hypothesis that the scaffold would improve properties is not supported, and the team should explore other chemical modifications.[23]

Conclusion

The 1-Oxa-6-azaspiro[3.4]octane scaffold represents a valuable tool in the medicinal chemist's arsenal for escaping "flatland" and addressing common ADME liabilities.[1] Its inherent three-dimensionality and potential for improved metabolic stability and solubility make it a compelling bioisosteric replacement for moieties like morpholine.[5][6] However, its value is not theoretical; it must be proven empirically. The systematic, comparative workflow detailed in this guide—from initial permeability screening with PAMPA to cellular transport studies with Caco-2 and metabolic evaluation in liver microsomes—provides the critical data needed to validate the strategic incorporation of this or any novel scaffold, ultimately guiding the development of safer and more effective medicines.

References

  • Sygnature Discovery. Why 3D is not the always the winner in fragment-based screening?. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • [No Title]. Caco2 assay protocol. Available from: [Link]

  • ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • BioIVT. Cell Permeability Assay. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • NIH. Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains - PMC. Available from: [Link]

  • PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry - PMC. Available from: [Link]

  • Technology Networks. pampa-permeability-assay.pdf. Available from: [Link]

  • YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. Available from: [Link]

  • ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. Available from: [Link]

  • FDA. ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Available from: [Link]

  • FDA. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • Federal Register. 4164-01-P DEPARTMENT OF HEALTH AND HUMAN SERVICES Food and Drug Administration [Docket No. FDA-2017-D-5961]. Available from: [Link]

  • Taylor & Francis Online. What makes a good fragment in fragment-based drug discovery?. Available from: [Link]

  • PMC. Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Available from: [Link]

  • PharmTech. FDA Publishes Guidance on Drug-Drug Interaction Studies for a Therapeutic Protein. Available from: [Link]

  • YouTube. In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. Available from: [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]

  • [No Title]. Novel scaffolds and discovery libraries. Available from: [Link]

  • NCBI. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Available from: [Link]

  • Drug Discovery Chemistry. APRIL 14 - 17, 2025. Available from: [Link]

  • Royal Society of Chemistry. Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Available from: [Link]

  • PubMed. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Available from: [Link]

  • NIH. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PMC. Available from: [Link]

  • [No Title]. Ready To Ship 6-oxa-1-azaspiro[3.4]octane For Men [5jvY79Q8]. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Oxa-6-azaspiro[3.4]octane oxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Oxa-6-azaspiro[3.4]octane oxalate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and adherence to environmental regulations. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard (29 CFR 1910.1200).[1]

Primary Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Dermal Toxicity (Category 4): Harmful in contact with skin.[1]

  • Irritant (GHS07): May cause irritation upon contact.[2]

The oxalate component, in particular, warrants careful handling. Oxalates can react with certain metals and pose specific health risks upon exposure.[3] Therefore, the disposal protocol must mitigate these risks through careful segregation and handling. All laboratory personnel must be trained on these hazards before working with this compound.[4][5]

Key Safety and Hazard Data
ParameterInformationSource
GHS Classification Acute Oral Toxicity, Cat. 4; Acute Dermal Toxicity, Cat. 4[1]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin.[1][2]
Primary Routes of Exposure Ingestion, Skin Contact[1]
First Aid (Skin) Wash off immediately with plenty of soap and water for at least 15 minutes.[1]
First Aid (Ingestion) Rinse mouth, drink plenty of water, and call a POISON CENTER or doctor if you feel unwell.[1]

Pre-Disposal: Safe Handling and Storage of Waste

Proper disposal begins with correct handling and accumulation of the waste material. The objective is to prevent accidental exposure and ensure the waste is in a safe, stable state for collection.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin and eye contact.[6] The following PPE must be worn at all times when handling this compound waste:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection: A lab coat is mandatory. Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][7] Contaminated clothing must be washed before reuse.[1]

  • Respiratory Protection: While not typically required with adequate ventilation, if dust formation is possible or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[1]

Waste Segregation and Containerization

The principle of waste segregation is critical to prevent dangerous chemical reactions.[8][9]

  • Identify: All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., weighing boats, contaminated gloves), must be identified as hazardous waste.[8][10]

  • Segregate: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[8][9] It must be collected in a designated, separate waste container.

  • Container Selection: Use a sealable, chemically compatible waste container appropriate for solid waste. The original container may be used if it is in good condition.[8][9] Ensure the container is kept closed when not in use.[11]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[8][12] The label must clearly identify the contents as "This compound Waste " and include the associated hazard pictograms (e.g., GHS07 Harmful/Irritant).[2][12]

Waste Accumulation Area

Designate a specific "Satellite Accumulation Area" (SAA) for storing the waste container before pickup.[9][12]

  • The SAA must be close to the point of generation and under the supervision of laboratory personnel.[13]

  • Store the sealed container in a cool, dry, and well-ventilated area.

  • Ensure the storage area prevents the container from coming into contact with incompatible materials.[11]

Step-by-Step Disposal Protocol

Disposal of this compound is straightforward but must be executed with precision. The overarching regulatory mandate is that this material must be disposed of via an approved waste disposal plant.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][10]

Step 1: Finalize Waste Container

  • Ensure the hazardous waste container is securely sealed to prevent leaks or spills.

  • Double-check that the label is complete, accurate, and legible.

Step 2: Arrange for Professional Disposal

  • The disposal of this compound waste must be handled by a licensed professional waste disposal service.[8][14] This is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[13]

  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. They will coordinate with a certified waste hauler.[15]

Step 3: Documentation

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and accumulation start date.[15] This documentation is essential for regulatory compliance and inspections.

Step 4: Handling Empty Containers

  • A container that has held this compound is still considered hazardous waste.

  • To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent (e.g., water, if appropriate, with the rinsate collected as hazardous waste). After rinsing, deface all chemical labels before disposal.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for proper disposal.

DisposalWorkflow cluster_prep Phase 1: Waste Generation & Segregation cluster_storage Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal A Identify Waste (Unused chemical, contaminated labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Affix 'Hazardous Waste' Label (Identify contents & hazards) C->D E Place Waste in Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Ready for Disposal G->H I Contact EHS to Schedule Professional Waste Collection H->I J Complete Waste Manifest/Documentation I->J K Transfer to Licensed Waste Hauler J->K

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures for Spills

Accidental spills must be managed immediately to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.[16]

  • Evacuate (If Necessary): For a large or unmanageable spill, evacuate the area.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 2.1.

  • Containment: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[17][18] Do not use combustible materials.

  • Clean-Up:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[17]

    • Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

    • Label the container appropriately as spill debris containing this compound.

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the spill cleanup waste following the protocol in Section 3.

References

  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
  • SAFETY DATA SHEET: 1-Oxa-6-azaspiro[3.
  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • What are the OSHA Requirements for Hazardous Chemical Storage?
  • Chemical Hazards and Toxic Substances - Overview.
  • 1-Oxa-6-azaspiro[3.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet: Potassium Oxal
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • A Comprehensive Guide to the Proper Disposal of Urea Oxal
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • oxalic acid - Sdfine. Sdfine.
  • Oxalate standard for IC. Santa Cruz Biotechnology.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • 2-Oxa-5-azaspiro[3.
  • 2-Oxa-6-azaspiro[3.4]octane. Apollo Scientific.
  • Laboratory Safety: Working Safely with Chemicals. YouTube.
  • Life-Changing Safety Tips for Handling Labor
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things.

Sources

A Senior Application Scientist's Guide to Handling 1-Oxa-6-azaspiro[3.4]octane oxalate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 1-Oxa-6-azaspiro[3.4]octane oxalate (CAS No. 1408074-51-0). As a novel building block in pharmaceutical and materials science research, understanding its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation to empower researchers with the knowledge to manage risk effectively.

Hazard Identification and Risk Profile

This compound is classified as a hazardous substance.[1] The primary risks are associated with its toxicity and irritant properties. A thorough understanding of these hazards is the foundation of a robust safety protocol.

  • Acute Toxicity (Category 4): The compound is harmful if swallowed or if it comes into contact with the skin.[1][2][3][4] This necessitates procedural controls to prevent ingestion and dermal exposure.

  • Skin and Eye Irritation (Category 2): It is known to cause skin irritation and serious eye irritation.[3] Direct contact can lead to inflammation and discomfort, and in the case of eye contact, potentially severe damage.

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][5] The fine particulate nature of the solid compound makes aerosolization a significant risk during handling.

The GHS classification for this chemical includes the GHS07 pictogram, indicating that it is harmful and an irritant.[3]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to implement the hierarchy of controls. PPE is the last line of defense, employed after more effective control measures have been put in place.[6]

  • Elimination/Substitution: In the context of drug development, substituting this specific molecule may not be feasible.

  • Engineering Controls: This is the most critical control measure for this compound. All handling of this compound powder must be performed within a certified chemical fume hood to control airborne dust and prevent inhalation exposure.[7] Work surfaces should be protected with disposable, plastic-backed absorbent paper to contain contamination.[8]

  • Administrative Controls: Establish standard operating procedures (SOPs) for handling this compound. Prohibit eating, drinking, and smoking in the laboratory.[1][9] Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the identified hazards of dermal contact, eye irritation, and potential inhalation. The following table summarizes the mandatory PPE for handling this compound.

PPE Category Item Specifications and Rationale
Eye & Face Protection Chemical Splash GogglesMust be worn at all times to protect against dust particles and accidental splashes.[1] Standard safety glasses are insufficient as they do not provide a seal around the eyes.
Face ShieldRequired in addition to goggles when there is a significant risk of splashing (e.g., handling larger quantities or during vigorous solution preparation).[7][10]
Hand Protection Chemical-Resistant GlovesWear nitrile gloves for adequate protection against incidental contact.[1][10] Always inspect gloves for tears or holes before use. If contamination occurs, remove gloves immediately, wash hands, and don a new pair.
Body Protection Laboratory CoatA buttoned, full-length laboratory coat serves as a removable barrier to protect skin and personal clothing from contamination.[10]
Full-Length Pants & Closed-Toe ShoesRequired to protect the lower body and feet from potential spills.[7][10]
Respiratory Protection NIOSH-Approved RespiratorA respirator with a particulate filter (e.g., N95 or P2) is required if handling the powder outside of a certified fume hood or if dust generation is unavoidable.[1] Use of a respirator requires prior medical evaluation and fit-testing.[6][10]

Operational Workflow: From Receipt to Disposal

A systematic, step-by-step approach ensures that safety protocols are integrated into the entire experimental process.

Preparation and Engineering Controls
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Prepare the Work Area: Lay down disposable bench paper on the work surface inside the hood.[8]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[7]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Retrieve Compound: Obtain the container of this compound from its designated storage location (typically a freezer).[1]

  • Equilibrate: Allow the container to warm to ambient temperature inside the fume hood before opening to prevent condensation.

  • Weighing: Carefully open the container. Use a spatula to transfer the desired amount of solid to a weigh boat. Perform all transfers slowly and deliberately to minimize dust formation.[9]

  • Solution Preparation: If making a solution, slowly add the weighed solid to the solvent to prevent splashing.

  • Secure Container: Tightly close the primary container when not in use.

  • Post-Handling Decontamination: After handling is complete, wipe down the spatula and any other reusable equipment with an appropriate solvent. Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent self-contamination.

  • Personal Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water.[1]

The following diagram illustrates the critical workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Retrieve & Equilibrate Compound prep2->handle1 Begin Work handle2 Weigh Solid Carefully (Avoid Dust) handle1->handle2 handle3 Prepare Solution or Use in Reaction handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Decontaminate Workspace & Equipment handle4->clean1 Complete Work clean2 Dispose of Contaminated Items in Labeled Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A flowchart detailing the key safety stages for handling this compound.

Spill and Disposal Management

Spill Response

In the event of a minor spill within the fume hood:

  • Do not panic. Alert others in the immediate area.

  • Use a dry cleanup procedure to avoid generating dust.[9] Gently cover the spill with an absorbent material.

  • Carefully collect the absorbed material using a scoop or dustpan and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly.

For major spills, evacuate the area, alert your institution's safety officer, and follow emergency procedures.

Waste Disposal

All waste containing this compound, including unused compound and contaminated materials (e.g., gloves, absorbent pads, weigh boats), must be treated as hazardous waste.[7]

  • Solid Waste: Collect in a clearly labeled, sealed container.[5]

  • Liquid Waste: Collect solutions in a labeled, sealed waste container.

Dispose of all waste through your institution's approved hazardous waste disposal program.[1] Do not pour any material down the drain.[1]

References

  • "Wet Look" Lacquer SAFETY DATA SHEET. Glaze 'N Seal Products Inc. [Link]

  • MSDS of 1-oxa-6-azaspiro[3.4]octane hemioxalate. Capot Chemical. [Link]

  • This compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Oxalic acid soluble salts: Human health tier II assessment. Australian Government Department of Health. [Link]

  • This compound Description. Fisher Scientific. [Link]

  • Oxalate standard solution Safety Data Sheet. HORIBA. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-6-azaspiro[3.4]octane oxalate
Reactant of Route 2
1-Oxa-6-azaspiro[3.4]octane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.